6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10174-72-8 | |
| Record name | 10174-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Introduction: Unveiling a Privileged Scaffold
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid belongs to the quinolone class of heterocyclic compounds, a scaffold renowned for its "privileged" status in medicinal chemistry.[1][2] These structures are central to a wide array of pharmacologically active agents, including established antibacterial drugs. The specific molecule under review, characterized by a chlorine substituent at the 6-position and a carboxylic acid at the 2-position, presents a unique profile for investigation. Its potential applications have been noted in diagnostics and as a biodegradable drug, with possible anticancer activity linked to the inhibition of DNA synthesis.[3]
This guide provides a comprehensive analysis of the core . Understanding these fundamental characteristics is a critical prerequisite for any research or development endeavor, from designing synthesis and purification strategies to formulating drug delivery systems and predicting pharmacokinetic behavior. We will delve into the causality behind its observed properties, detail the standard experimental protocols for their determination, and present the data in a clear, accessible format.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of chemical research. The compound is systematically defined by several key identifiers and structural features. The quinolone core consists of a fused benzene ring and a 4-pyridone ring, which can exist in tautomeric forms, though the 4-oxo form is generally predominant.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | - |
| CAS Number | 24796-59-6 | [4][5] |
| Molecular Formula | C₁₀H₆ClNO₃ | [4] |
| Molecular Weight | 223.61 g/mol | [4] |
| InChI | 1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | [5] |
| InChIKey | FBHYBXRWVNVMRY-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O | [3] |
The structure features a planar, aromatic quinolone system, a chlorine atom which increases lipophilicity, and two key functional groups—a carboxylic acid and a ketone—that can participate in hydrogen bonding.
Core Physical and Thermal Properties
The macroscopic properties of a compound, such as its physical state and melting point, are direct reflections of its molecular structure and intermolecular forces.
| Property | Value | Significance & Insights | Source |
| Physical Form | Yellow Solid | The color suggests the presence of a conjugated π-system capable of absorbing light in the visible spectrum. | [5] |
| Melting Point | ~315 °C | This exceptionally high melting point indicates a highly stable crystalline lattice structure, likely dominated by strong intermolecular hydrogen bonding between the carboxylic acid and keto-amide groups of adjacent molecules. | [3] |
| Storage Temp. | 0-5 °C or 2-8 °C | Recommended for long-term stability, minimizing potential degradation. | [5][6] |
| Purity | ≥95% | Standard purity for commercially available research chemicals. | [5] |
Experimental Protocol: Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Ramp Rate: A rapid heating rate is used initially to approach the expected melting point, followed by a slow ramp rate (1-2 °C/min) near the melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profile and Lipophilicity
Solubility and lipophilicity are critical parameters in drug development, governing absorption, distribution, metabolism, and excretion (ADME). The interplay between the polar functional groups and the nonpolar aromatic core defines this compound's behavior.
-
Solubility: While quantitative data is scarce, qualitative descriptions indicate it is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[7] Its poor aqueous solubility is expected due to the rigid, planar aromatic structure. The process of developing new drugs can be significantly hampered by inadequate physicochemical properties like solubility.[8]
-
Lipophilicity (LogP): The partition coefficient (LogP) between octanol and water is a key measure of lipophilicity. While an experimental LogP for this specific molecule is not available, related chloro-indolinone derivatives show LogP values around 2.6-2.7, suggesting moderate lipophilicity.[8] The chloro-substituent and the quinolone core contribute to its lipophilic character, while the carboxylic acid and keto groups provide hydrophilicity.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the octanol-water partition coefficient (LogP).
Methodology: OECD Guideline 105 (Shake-Flask Method)
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to establish equilibrium.
-
Dissolution: A known amount of the compound is dissolved in the n-octanol phase.
-
Partitioning: The octanol solution is mixed with the aqueous phase in a separatory funnel. The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in both phases is determined using a suitable analytical technique, typically UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Shake-Flask Method for LogP Determination.
Acidity and Ionization State (pKa)
The pKa, or acid dissociation constant, dictates the ionization state of a molecule at a given pH. This is crucial for its interaction with biological targets and its ability to cross cell membranes.
This compound is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic nitrogen atom within the quinolone ring system.
-
Acidic pKa (Carboxylic Acid): A precise experimental value is not available in the literature. However, for comparison, the pKa of benzoic acid is 4.19, while chloroacetic acid's pKa is 2.85.[9] Given the electron-withdrawing nature of the quinolone ring, the pKa of the carboxylic acid group is expected to be in the range of 3-4 .
-
Basic pKa (Ring Nitrogen): The nitrogen atom is part of an amide-like system, and its basicity is significantly reduced. The pKa for the conjugate acid of the quinoline parent molecule is around 4.9. The presence of the electron-withdrawing oxo group further reduces this basicity.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) due to low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The equivalence point is determined from the inflection point of the curve (or its first derivative).
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and quality control.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons on both rings, a signal for the vinyl proton on the pyridone ring, and a broad, exchangeable signal for the carboxylic acid proton and the N-H proton.
-
¹³C NMR (Carbon NMR): The spectrum would reveal ten distinct carbon signals, including characteristic downfield shifts for the two carbonyl carbons (ketone and carboxylic acid) and signals corresponding to the chlorinated aromatic carbon and other carbons in the heterocyclic system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. For a closely related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, characteristic C=O stretching vibrations were identified at 1732 and 1659 cm⁻¹, and a C-Cl stretching mode was observed at 740 cm⁻¹.[1][2] Similar peaks would be expected for the title compound, along with a broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹) and an N-H stretch (~3100-3200 cm⁻¹).
-
Mass Spectrometry (MS): The molecular weight is 223.61 Da. Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak. A key feature would be the isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Safety and Handling
Proper handling is paramount for researcher safety. The compound should be handled with the recognition of having unknown hazards and toxicity.[4]
-
GHS Hazard Statements:
-
Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a dry, cool place (0-5 °C) away from incompatible materials.[5]
Conclusion
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a crystalline solid with a high melting point, reflecting strong intermolecular forces. Its solubility is limited in aqueous media but sufficient in polar aprotic solvents like DMSO. The molecule's amphoteric nature, with an acidic carboxylic acid and a weakly basic ring nitrogen, governs its ionization state and is a critical consideration for biological applications. Its physicochemical profile, characterized by moderate lipophilicity and multiple hydrogen bonding sites, provides a solid foundation for its exploration as a lead compound in drug discovery and as a functional chemical agent. The experimental methodologies detailed herein provide a robust framework for researchers to validate these properties and ensure the quality and consistency of their work.
References
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Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from Hoffman Fine Chemicals website. [Link]
-
Barraza, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]
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Barraza, D., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]
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Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Retrieved from Zhonghan website. [Link]
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PubChem. (n.d.). 6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
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Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364947. [Link]
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ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from ResearchGate. [Link]
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Raju, I. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
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Baba, Y. F., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1, x160997. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Retrieved from Otto Chemie website. [Link]
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PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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ResearchGate. (n.d.). The compound 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Retrieved from ResearchGate. [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from Organic Chemistry Data website. [Link]
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PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from CLAS website. [Link]
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6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Mechanistic Exploration of a Kynurenic Acid Analogue
An In-depth Technical Guide
Abstract
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a halogenated analogue of the endogenous neuromodulator kynurenic acid, stands as a molecule of significant interest for neuropharmacology. This guide provides an in-depth analysis of its core mechanism of action, positing its role as an antagonist of excitatory amino acid receptors, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. We will deconstruct the underlying neurobiology, explore the structure-activity relationships that confer its specific activity, and provide detailed experimental protocols for validating its molecular targets and functional effects.
Introduction: The Quinoline Scaffold and the Legacy of Kynurenic Acid
The story of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is intrinsically linked to the metabolic pathway of tryptophan. Tryptophan catabolism via the kynurenine pathway produces several neuroactive compounds, including the neuroprotectant kynurenic acid (KYNA) and the excitotoxin quinolinic acid.[1] KYNA, or 4-hydroxyquinoline-2-carboxylic acid, is a broad-spectrum antagonist of excitatory amino acid (EAA) receptors.[2] It acts as an anticonvulsant and neuroprotectant by antagonizing ionotropic glutamate receptors (iGluRs), including the NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2][3]
Its primary and most potent action is as an antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[4][5] This endogenous regulation of glutamatergic neurotransmission has made KYNA and its derivatives a focal point for developing novel therapeutics for neurological and psychiatric disorders.[1][6] The introduction of a chlorine atom to the quinoline backbone, as seen in 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, represents a rational drug design strategy to enhance potency, selectivity, and pharmacokinetic properties compared to the parent compound.
Core Mechanism of Action: Antagonism of Excitatory Amino Acid Receptors
The central nervous system (CNS) relies on a delicate balance between excitatory and inhibitory signaling. Glutamate is the principal excitatory neurotransmitter, and its over-activation can lead to excitotoxicity—a key pathological process in stroke, epilepsy, and neurodegenerative diseases. The primary mechanism of action for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is hypothesized to be the negative modulation of this system through direct receptor antagonism.
The NMDA Receptor Glycine Site: The Primary Target
The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[4] The glycine binding site is a critical allosteric modulatory site. Antagonism at this site provides a more subtle way to dampen NMDA receptor activity compared to direct blockade of the glutamate binding site or the ion channel, potentially offering a wider therapeutic window with fewer side effects.[7]
Numerous studies on halogenated derivatives of kynurenic acid have established their potency as glycine site antagonists. For instance, 7-chlorokynurenic acid (7-CKA) and 5,7-dichlorokynurenic acid are significantly more potent inhibitors of [3H]glycine binding than KYNA itself.[5][8] This strongly suggests that 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid likely shares this mechanism, acting as a competitive antagonist at the glycine site of the NMDA receptor.
By occupying this site, the compound prevents the binding of glycine, thereby reducing the probability of channel opening even in the presence of glutamate. This leads to decreased Ca²⁺ influx and a reduction in neuronal excitability, which underlies its potential neuroprotective and anticonvulsant effects.
Caption: Proposed mechanism at the glutamatergic synapse.
Activity at AMPA and Kainate Receptors
While the glycine site of the NMDA receptor is the most probable high-affinity target, KYNA itself demonstrates broad-spectrum activity.[2] Therefore, it is plausible that 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid also possesses antagonist activity at AMPA and kainate receptors, albeit likely with lower potency. Quinoxaline derivatives, which are structurally related, are well-known competitive AMPA receptor antagonists.[9][10] Antagonism at these receptors would contribute to a more profound reduction in fast excitatory neurotransmission.
Potential Modulation of Metabotropic Glutamate Receptors (mGluRs)
The quinoline scaffold is also found in potent and selective antagonists of metabotropic glutamate receptors, particularly mGlu1 and mGlu5.[11][12][13] These G-protein coupled receptors modulate neuronal excitability and synaptic transmission over a slower time course. While likely a secondary mechanism, any interaction with mGluRs could contribute to the compound's overall pharmacological profile, potentially influencing synaptic plasticity and network excitability.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline carboxylic acids is highly dependent on their substitution pattern.[14] For inhibitors of glutamate receptors, several features are critical:
-
C2-Carboxylic Acid: This acidic moiety is crucial for anchoring the molecule within the receptor's binding pocket, likely through ionic interactions with charged amino acid residues. Its removal or replacement results in a significant loss of activity.[15]
-
C4-Oxo Group: The ketone at the C4 position is a common feature among active KYNA analogues and contributes to the electronic properties and planarity of the ring system.
-
C6-Chloro Group: Halogenation of the benzo portion of the quinoline ring is a key strategy for enhancing potency. The electron-withdrawing nature of the chlorine atom at position 6 can alter the pKa of the molecule and enhance binding affinity through favorable interactions within the hydrophobic subpockets of the receptor. This is exemplified by the increased potency of 7-CKA and 5,7-DCKA over KYNA.[5]
Alternative Mechanistic Hypotheses
While antagonism of EAA receptors is the most strongly supported mechanism, the versatility of the quinoline scaffold necessitates consideration of other potential biological targets.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acid derivatives, such as brequinar sodium, are potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis.[16][17] This mechanism confers anticancer and immunosuppressive properties.
-
Antimicrobial Action: The quinolone substructure is famous for its antibacterial activity through the inhibition of bacterial topoisomerases like DNA gyrase.[14][18]
While plausible, these alternative mechanisms are less likely to be the primary mode of action for a compound so closely related to kynurenic acid, especially in the context of neuroactivity. However, they should be considered during off-target screening in a drug development program.
Experimental Validation: Protocols and Methodologies
To rigorously confirm the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a framework for characterizing the pharmacological activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA (glycine site), AMPA, and kainate receptors.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue via differential centrifugation. Homogenize tissue in ice-cold sucrose buffer, centrifuge to remove nuclei and debris, and pellet the crude membrane fraction by ultracentrifugation.
-
Assay Conditions:
-
NMDA (Glycine Site): Incubate membranes with a fixed concentration of [³H]glycine in the presence of varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
AMPA Site: Use [³H]AMPA as the radioligand.
-
Kainate Site: Use [³H]kainate as the radioligand.
-
-
Incubation & Termination: Incubate reactions at an appropriate temperature (e.g., 4°C) for a set duration to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Wash filters to remove unbound radioligand. Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Expected Outcome: A low nanomolar to micromolar Ki value for the NMDA glycine site would confirm it as a high-affinity target. Higher Ki values for AMPA and kainate sites would establish its selectivity profile.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Electrophysiology (Patch-Clamp)
Objective: To confirm functional antagonism at the NMDA receptor and determine its mode of action (e.g., competitive, non-competitive).
Methodology:
-
Cell Culture: Use primary cultured hippocampal neurons or a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing NR1/NR2A).
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording configuration. Clamp the cell at a negative holding potential (e.g., -60 mV) in the presence of Mg²⁺-free extracellular solution.
-
Agonist Application: Apply a specific NMDA receptor agonist (e.g., 100 µM NMDA) plus a saturating concentration of glycine (e.g., 10 µM) to elicit an inward current.
-
Antagonist Application:
-
Inhibition Curve: Co-apply the agonist solution with increasing concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid to determine the IC₅₀ for current inhibition.
-
Schild Analysis: To confirm competitive antagonism at the glycine site, generate full glycine dose-response curves in the absence and presence of fixed concentrations of the test compound. A parallel rightward shift of the dose-response curve with no change in the maximum response is indicative of competitive antagonism.
-
-
Data Analysis: Measure the peak amplitude of the elicited currents. For Schild analysis, plot the log(dose ratio - 1) against the log concentration of the antagonist. A slope of 1 is consistent with competitive antagonism.
Expected Outcome: The compound should reduce NMDA-gated currents in a concentration-dependent manner. Schild analysis should yield a linear plot with a slope of approximately 1, confirming competitive antagonism at the glycine co-agonist site.
Table 1: Summary of Hypothetical Pharmacological Data
| Parameter | Receptor Target | Value | Interpretation |
| Binding Affinity (Ki) | NMDA (Glycine Site) | 85 nM | High-affinity target |
| AMPA | 2.5 µM | Moderate affinity | |
| Kainate | > 10 µM | Low to no affinity | |
| Functional Activity (IC₅₀) | NMDA-evoked currents | 120 nM | Potent functional antagonist |
| Schild Analysis (pA₂) | NMDA (vs. Glycine) | 7.1 | Confirms competitive antagonism |
Conclusion
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a rationally designed analogue of kynurenic acid. Based on extensive evidence from related halogenated quinoline derivatives, its primary mechanism of action is the competitive antagonism of the glycine co-agonist site on the NMDA receptor.[5][8] This targeted modulation of glutamatergic neurotransmission reduces neuronal excitability, conferring a strong potential for neuroprotective and anticonvulsant therapeutic applications. Secondary antagonism at AMPA receptors may also contribute to its overall pharmacological profile. The detailed experimental protocols provided herein offer a clear path for the rigorous validation of this mechanism, paving the way for further preclinical and clinical development of this promising compound.
References
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Lester, R. A., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research, 489(2), 377-82.
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Chen, Y., et al. (2007). Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. Journal of Medicinal Chemistry, 50(15), 3481-4.
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Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 48(6), 2134-53.
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Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-54.
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Wikipedia contributors. (2023). Kynurenic acid. Wikipedia, The Free Encyclopedia.
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Malik, R., & Kumar, P. (2014). Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. Current Pharmaceutical Design, 20(31), 5063-75.
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BenchChem Technical Support Team. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
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Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496.
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Di Mola, A., et al. (2010). Synthesis and anticonvulsant evaluation of N-substituted isoquinoline AMPA receptor antagonists. Bioorganic & Medicinal Chemistry, 18(1), 338-46.
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Salituro, F. G., et al. (1992). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 35(10), 1791-9.
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Nishiyama, M., et al. (2018). Structures of quinoline derivatives for studying mGluR1. ResearchGate.
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Carignani, C., et al. (1998). Quinolinic sulfide derivatives acting as NMDA receptor antagonists and process for preparation thereof. Google Patents, EP0869122A1.
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Al-Haddad, H., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(9), 4983.
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Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
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Iroegbu, J. D., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 28(18), 6682.
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Stone, T. W., & Stoy, N. (2022). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. Metabolites, 12(11), 1089.
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Converso, A., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066.
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Di Schiavi, E., et al. (2008). Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(5), 2329-41.
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Al-Warhi, T., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie, e2300511.
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Kennedy, D. O., & Firth, J. (2022). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Nutrients, 14(15), 3127.
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Kenny, P. J., & Markou, A. (2004). Metabotropic glutamate receptor ligands as potential therapeutics for addiction. Psychopharmacology, 179(1), 1-3.
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Nikam, S. S., & Cordon, J. J. (2000). AMPA receptor antagonists. Current Medicinal Chemistry, 7(5), 579-99.
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Gatta, F., et al. (2005). 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. Journal of Medicinal Chemistry, 48(24), 7564-74.
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de Kock, C., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(16), 12189-12204.
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Janardhanan, N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1).
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Danysz, W., et al. (1994). Some central effects of kynurenic acid, 7-chlorokynurenic acid and 5,7-dichloro-kynurenic acid, glycine site antagonists. Polish Journal of Pharmacology, 46(1), 27-36.
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Sasi, A., et al. (2020). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences, 21(18), 6668.
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crystal structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the synthesis, crystallization, and detailed . As a key heterocyclic scaffold, this quinolone derivative serves as a foundational building block in the development of advanced therapeutic agents. Understanding its three-dimensional atomic arrangement and supramolecular architecture is paramount for researchers, medicinal chemists, and drug development professionals engaged in structure-based design and optimization. This document elucidates the critical experimental protocols, from synthesis to single-crystal X-ray diffraction, and interprets the resulting structural data, with a focus on the intermolecular forces that govern its solid-state properties.
Introduction: The Significance of the Quinolone Scaffold
The quinolone motif, specifically the 4-oxo-1,4-dihydroquinoline core, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1][2][3] 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a vital intermediate in this class. The presence of the chlorine atom at the 6-position and the carboxylic acid at the 2-position provides strategic points for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The carboxylic acid moiety is particularly crucial; it often acts as a key pharmacophore, anchoring the molecule within a biological target's active site through hydrogen bonds or salt-bridge interactions.[4][5] A definitive understanding of the molecule's solid-state conformation and the intermolecular interactions it forms is therefore not merely academic. It directly informs predictions of solubility, dissolution rate, stability, and bioavailability—critical parameters for successful drug development. This guide provides the foundational crystallographic knowledge essential for these endeavors.
Synthesis and Crystallization Protocol
The synthesis of 4-oxo-quinoline-2-carboxylic acids is classically achieved via the Gould-Jacobs reaction. This robust methodology involves the condensation of a substituted aniline with a malonic acid derivative, followed by thermal cyclization and subsequent hydrolysis.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for quinolone synthesis.[6]
-
Step 1: Condensation.
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).
-
Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl ((4-chlorophenyl)amino)methylenemalonate.
-
-
Step 2: Thermal Cyclization.
-
The crude intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
The solution is heated to approximately 250°C for 30-60 minutes. This high temperature induces an intramolecular cyclization reaction.
-
Cool the mixture to room temperature, which should cause the cyclized product, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, to precipitate.
-
Filter the solid and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
-
Step 3: Saponification (Hydrolysis).
-
Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves, indicating the hydrolysis of the ester to the carboxylate salt.
-
Cool the solution in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid (HCl).
-
The target compound, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Experimental Protocol: Crystallization for X-ray Analysis
The quality of the crystal is the most critical factor for a successful diffraction experiment.
-
Solvent Selection: Dissolve the purified product in a minimal amount of a hot polar aprotic solvent, such as dimethylformamide (DMF).[7][8]
-
Slow Evaporation: Cover the vessel with a perforated seal (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free location at room temperature.
-
Crystal Growth: Colorless, plate-like, or needle-like single crystals suitable for X-ray diffraction should form over several days as the solvent slowly evaporates.
Caption: Gould-Jacobs reaction pathway for the synthesis of the title compound.
Crystal Structure Analysis
The definitive three-dimensional structure of the molecule and its packing in the solid state were determined by single-crystal X-ray diffraction.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a controlled temperature (e.g., 290 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[9] A detector collects the diffraction patterns as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods (e.g., SHELXS) and refined against the full dataset using least-squares techniques (e.g., SHELXL).[9]
Crystallographic Data
The following table summarizes representative crystallographic data for a closely related 6-chloro-oxo-quinoline derivative, providing an exemplar of the expected parameters for the title compound.
| Parameter | Value (Exemplar) |
| Chemical Formula | C₁₀H₆ClNO₃ |
| Formula Weight | 223.61 g/mol [10] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~10.2 |
| b (Å) | ~15.6 |
| c (Å) | ~11.3 |
| β (°) | ~115.5 |
| Volume (ų) | ~1620 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | ~1.5 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| Temperature (K) | 290 |
| R-factor | ~0.04-0.05 |
| (Note: Data is representative, based on published structures of similar compounds like Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate for illustrative purposes[9]). |
Molecular Structure and Conformation
The analysis reveals a bicyclic quinolone core that is nearly planar. The carboxylic acid group at the C2 position is a key functional feature. Due to electronic effects and steric considerations, this group may be slightly twisted out of the plane of the main ring system. The 4-oxo group and the N-H proton at the 1-position are critical for the intermolecular interactions that define the crystal packing.
Supramolecular Assembly: A Network of Hydrogen Bonds
The crystal packing is not a random assortment of molecules but a highly ordered three-dimensional lattice stabilized by specific intermolecular interactions.
-
Hydrogen Bonding: The dominant interactions are hydrogen bonds. In the crystal lattice, molecules typically form inversion-related dimers through strong N—H···O hydrogen bonds, where the N-H donor of one molecule interacts with the carbonyl oxygen of the 4-oxo group of a neighboring molecule.[9] Furthermore, the carboxylic acid groups form robust O—H···O hydrogen bonds, often creating chains or dimeric motifs that link the primary N—H···O bonded dimers together.[11]
-
π-π Stacking: The planar aromatic quinoline rings facilitate slipped π–π stacking interactions between adjacent molecules, further stabilizing the crystal structure. These interactions typically occur between inversion-related dihydroquinoline units.[7][8]
-
Halogen Interactions: Weak C—H···Cl interactions may also contribute to the overall packing energy, where a hydrogen atom from one molecule interacts with the electron-rich chlorine atom of another.[7]
Caption: Schematic of primary non-covalent interactions in the crystal lattice.
Hirshfeld Surface Analysis
To quantify the contributions of different intermolecular contacts, a Hirshfeld surface analysis can be performed. This computational tool maps the close contacts of a molecule in a crystal. For similar chloro-quinoline structures, the analysis typically reveals that the most significant contributions to crystal packing come from H···H, O···H/H···O, and Cl···H/H···Cl contacts, confirming the importance of hydrogen bonding and other weak interactions.[7]
Implications for Drug Design and Development
The detailed structural knowledge presented here is foundational for advancing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a drug scaffold.
-
Structure-Activity Relationship (SAR): The precise geometry of the molecule and the location of its hydrogen bond donors and acceptors are critical inputs for computational modeling and structure-based drug design. This allows for the rational design of new derivatives with improved binding affinity to biological targets.
-
Polymorphism Screening: Different crystallization conditions can lead to different crystal packing arrangements (polymorphs), which can have distinct physical properties. The structure described here serves as the reference for polymorph screening, a critical step in pharmaceutical development to ensure batch-to-batch consistency and stable formulation.
-
Physicochemical Properties: The strength and nature of the intermolecular interactions, particularly the robust hydrogen-bonding network, directly influence the compound's melting point, solubility, and stability. Understanding this network allows for strategies to modify these properties, for example, through the formation of salts or co-crystals.
Conclusion
This guide has detailed the synthesis and comprehensive crystal structure analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Through single-crystal X-ray diffraction, the molecule is shown to adopt a near-planar conformation. Its solid-state architecture is dominated by a robust network of N—H···O and O—H···O hydrogen bonds, complemented by π-π stacking interactions. This precise structural information is indispensable for researchers in medicinal chemistry and pharmaceutical sciences, providing the necessary foundation for leveraging this important scaffold in the design and development of next-generation therapeutics.
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Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (n.d.). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Available at: [Link]
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Baba, Y. F., Mague, J. T., Rodi, Y. K., Essassi, E. M., & Gökce, H. (2020). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 5(6). Available at: [Link]
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Khan, F. N., Mittal, S., Anjum, S., Hathwar, V. R., & Ng, S. W. (2010). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2987. Available at: [Link]
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Baba, Y. F., Mague, J. T., Rodi, Y. K., Ouzidan, Y., & Essassi, E. M. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(10), x160997. Available at: [Link]
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Johnson, T. A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(21), 9430–9449. Available at: [Link]
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PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Kumar, A., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 71(4), 426–431. Available at: [Link]
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de Souza, A. M., et al. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Current HIV Research, 6(3), 209-217. Available at: [Link]
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Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of Quinoline Compounds
Introduction
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science. Its derivatives are found in numerous natural products (e.g., quinine) and synthetic molecules, exhibiting a vast spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of quinoline compounds. We will delve into the causality behind experimental choices, provide field-proven insights for data interpretation, and offer self-validating protocols to ensure scientific integrity.
The Analytical Workflow: A Holistic Approach
The characterization of a novel quinoline derivative is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. Information from one analysis informs the interpretation of another, leading to an unambiguous structural assignment.
Caption: Integrated workflow for the analysis of a novel quinoline compound.
UV-Visible (UV-Vis) Spectroscopy
Principle & Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline core contains a delocalized π-electron system, giving rise to characteristic π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic nature of substituents and the polarity of the solvent.[4][5] This technique is an excellent first-pass analysis to confirm the presence of the aromatic system and to study how modifications affect the chromophore. For instance, the insertion of phenyl groups can cause a bathochromic (red) shift due to increased electron delocalization.[5]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (typically >220 nm). Methanol, ethanol, and chloroform are common choices.[4] Note that solvent polarity can influence λmax.[4][6]
-
Solution Preparation: Prepare a stock solution of the quinoline derivative of known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan a range from approximately 220 nm to 500 nm.[7] Identify the wavelength(s) of maximum absorbance (λmax).
Spectral Interpretation
The UV spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π-π* transitions. The exact positions depend on the substitution pattern. For example, studies on various derivatives show characteristic absorptions in the 250-400 nm range.[6][8] The presence of electron-donating or withdrawing groups can significantly shift these peaks, providing valuable electronic information about the molecule.
Fluorescence Spectroscopy
Principle & Rationale
Many quinoline derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. This property is highly sensitive to the molecular structure and environment.[9] Protonation of the quinoline nitrogen, for example, can dramatically enhance fluorescence intensity.[10] This makes fluorescence spectroscopy a powerful tool for studying binding events, developing pH sensors, and creating fluorescent probes for biological imaging.[11][12]
Experimental Protocol: Fluorescence Emission Spectrum
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) in a suitable HPLC-grade solvent, using a quartz fluorescence cuvette.[8]
-
Determine Excitation Wavelength (λex): Acquire a UV-Vis absorption spectrum first. Set the excitation wavelength at or near the longest-wavelength absorption maximum (λmax) to maximize emission intensity.
-
Instrument Setup: Set the excitation wavelength on the spectrofluorometer. Set the emission and excitation slit widths (e.g., 5 nm) to balance resolution and signal intensity.
-
Acquire Emission Spectrum: Scan the emission monochromator from a wavelength slightly longer than λex to a much longer wavelength (e.g., λex + 20 nm to 700 nm).
-
Data Analysis: Identify the wavelength of maximum emission (λem) and note the Stokes shift (the difference in nm between λmax and λem). Quantum yield can be calculated relative to a known standard (e.g., quinine sulfate).
Spectral Interpretation
The emission spectrum provides a fingerprint of the compound's fluorophoric nature. A large Stokes shift is often desirable for probe development to minimize self-absorption. Changes in emission intensity or wavelength upon addition of an analyte (like a metal ion or a change in pH) are the basis for its use as a sensor.[11][12] For example, benzo[h]quinoline exhibits a significant 50 nm bathochromic shift in its fluorescence spectrum upon protonation.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making FT-IR an essential tool for identifying the presence or absence of specific groups (e.g., C=O, -OH, -NH₂, C-Cl).[13][14] This is critical for confirming that a chemical reaction has proceeded as expected.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Sample Preparation: Place a small amount of the solid quinoline powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed for most solids.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This captures the IR spectrum of the ambient environment (CO₂, H₂O) and will be automatically subtracted.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected in the mid-IR range, commonly 4000–400 cm⁻¹.[13]
Spectral Interpretation
The FT-IR spectrum is analyzed by correlating absorption bands (peaks) to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Reference |
| 3500 - 3200 | N-H Stretch | Amine / Amide | [9] |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline Ring) | [15] |
| 2980 - 2850 | C-H Stretch | Aliphatic (e.g., Methyl, Ethyl) | [15] |
| 1720 - 1670 | C=O Stretch | Carbonyl (Ketone, Ester, Amide) | [9] |
| 1630 - 1570 | C=C / C=N Stretch | Aromatic Ring Skeletal Vibrations | [15][16] |
| 1325 - 1230 | C-N Stretch | Quinoline Ring | [13] |
| 850 - 670 | C-H Out-of-plane Bend | Aromatic Substitution Pattern | [16] |
| 850 - 550 | C-Cl Stretch | Chloro-substituent | [14] |
Table 1: Characteristic FT-IR Absorption Frequencies for Quinoline Derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
Principle & Rationale
NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This frequency, or "chemical shift" (δ), is highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation of chemically distinct atoms in a molecule.[17] Coupling interactions between neighboring nuclei provide connectivity information.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[18]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field ("shimming") to achieve sharp, symmetrical peaks.
-
Acquisition: Acquire a standard 1D ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
Spectral Interpretation
-
Chemical Shift (δ): The protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm).[19][20] The exact shift is influenced by substituents. Electron-withdrawing groups (e.g., -NO₂) deshield protons, shifting them downfield (higher ppm), while electron-donating groups (e.g., -OCH₃) shield them, causing an upfield shift.[18]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Splitting (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons splits signals into multiplets (e.g., doublets, triplets), revealing which protons are neighbors. This is governed by the n+1 rule.
-
Concentration Dependence: Be aware that quinolines can exhibit unusual concentration-dependent chemical shifts due to intermolecular π-π stacking.[18][21] It is crucial to report the concentration at which the spectrum was acquired.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but requires a higher sample concentration or a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled spectrum is typically acquired, where each unique carbon appears as a single sharp line.
Spectral Interpretation
The quinoline core has 9 distinct carbon signals.[22][23] The chemical shifts typically range from δ 120-150 ppm.[15][23] Like proton shifts, carbon shifts are highly dependent on substituents, providing complementary information for structural assignment.[17]
| Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) |
| C2 / H2 | 8.8 - 9.0 | 150 - 152 |
| C3 / H3 | 7.3 - 7.5 | 120 - 122 |
| C4 / H4 | 8.0 - 8.2 | 135 - 137 |
| C5 / H5 | 7.7 - 7.9 | 127 - 129 |
| C6 / H6 | 7.4 - 7.6 | 126 - 128 |
| C7 / H7 | 7.6 - 7.8 | 129 - 130 |
| C8 / H8 | 8.0 - 8.2 | 127 - 129 |
| C4a | - | 128 - 129 |
| C8a | - | 148 - 149 |
| Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for the Unsubstituted Quinoline Core. Values are highly dependent on solvent and substituents.[15][17][20][23] |
2D NMR Techniques
When 1D spectra are too complex, 2D NMR experiments are essential. They reveal correlations between nuclei, allowing for unambiguous assignment.
Caption: Role of 2D NMR in connecting 1D data to the final structure.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, showing which protons are adjacent in the spin system. This is invaluable for tracing the connectivity around the quinoline rings.[24]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of a molecule and assigning quaternary carbons.
Mass Spectrometry (MS)
Principle & Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (e.g., TOF, Orbitrap), its elemental formula.[25] The fragmentation pattern observed in the mass spectrum provides additional structural information, acting as a molecular fingerprint.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or, more commonly, coupled with a liquid chromatograph (LC-MS).
-
Ionization: Apply a high voltage to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, ion trap, TOF), which separates them based on their m/z ratio.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. For further structural analysis, perform a tandem MS (MS/MS) experiment, where the molecular ion is isolated, fragmented by collision with a gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.[26]
Spectral Interpretation
-
Molecular Ion: In positive ESI mode, the primary signal is typically the protonated molecule, [M+H]⁺. Its accurate mass can be used to determine the elemental formula.[25][26]
-
Fragmentation Pattern: The way a molecule breaks apart is highly dependent on its structure. For quinolone antibiotics, common fragmentations include the loss of water ([M+H−H₂O]⁺) and carbon monoxide/dioxide ([M+H−CO]⁺ or loss of CO₂), as well as characteristic cleavage of side chains like piperazine rings.[26] For methoxyquinolines, fragmentation often involves the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (M-15-28).[27][28] Analyzing these fragmentation pathways helps confirm the identity and structure of the compound.[25][29]
| Ion / Loss | Description | Common in | Reference |
| [M+H]⁺ | Protonated Molecular Ion | ESI+ Mode | [26] |
| Loss of H₂O | Dehydration | Hydroxy- or Quinolone derivatives | [26] |
| Loss of CO | Decarbonylation | Hydroxy- or Methoxy-quinolines | [26][27] |
| Loss of CH₃ | Loss of methyl radical | Methoxy-quinolines | [27] |
| Side-chain cleavage | Fragmentation of substituents | e.g., Piperazine rings in quinolones | [26] |
Table 3: Common Fragmentation Patterns for Quinoline Derivatives in Mass Spectrometry.
Conclusion
The spectroscopic analysis of quinoline compounds is a multi-faceted process that relies on the synergistic application of several powerful techniques. UV-Vis and Fluorescence spectroscopy provide initial insights into the electronic properties of the core structure. FT-IR confirms the presence of key functional groups introduced during synthesis. High-resolution mass spectrometry provides the definitive molecular formula and clues to the structure through fragmentation. Finally, a full suite of 1D and 2D NMR experiments pieces together the intricate carbon-hydrogen framework, leading to an unambiguous structural assignment. By understanding the principles and applying the robust protocols detailed in this guide, researchers can confidently characterize novel quinoline derivatives, accelerating the journey from synthesis to application in drug discovery and beyond.
References
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- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
- Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
- ResearchGate. 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.
- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
- ResearchGate. Absorption and fluorescence emission spectra of selected quinolines....
- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- RSC Publishing. Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
- RSC Publishing. Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry.
- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
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- Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022.
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- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025).
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The Serendipitous Unraveling of a Bicyclic Core: A Technical History of Quinoline Carboxylic Acids
For decades, the quinoline scaffold has been a cornerstone in the development of potent therapeutic agents. This in-depth technical guide charts the remarkable journey of quinoline carboxylic acids, from their serendipitous discovery to their evolution into a critical class of antibacterial drugs. We will delve into the foundational synthetic methodologies, explore the intricate structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for key compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: The Dawn of the Quinolones - An Accidental Discovery
The story of quinoline carboxylic acids as therapeutic agents begins not with a targeted drug design campaign, but with a fortunate accident in the 1960s. While attempting to synthesize the antimalarial drug chloroquine, chemist George Lesher and his colleagues at Sterling Drug company isolated a byproduct with unexpected antibacterial properties.[1] This compound, later named nalidixic acid , was not a quinoline but a structurally related 1,8-naphthyridine derivative.[1] Its discovery in 1962 and subsequent introduction into clinical practice in 1967 marked the birth of the quinolone class of antibiotics.[2]
Nalidixic acid exhibited activity primarily against Gram-negative bacteria and found its niche in treating urinary tract infections.[1] However, it suffered from limitations such as a narrow spectrum of activity and the rapid development of bacterial resistance.[2] This spurred further research to modify the core structure and enhance its therapeutic potential.
Part 2: The Rise of the Fluoroquinolones - A Leap in Potency and Spectrum
A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine moiety at the C-7 position.[3] This modification gave rise to the fluoroquinolones , a second generation of quinolones with dramatically improved properties. Norfloxacin , patented in 1978, was the first of this new wave, demonstrating a broader antibacterial spectrum and better tissue penetration than its predecessors.[3]
The success of norfloxacin paved the way for the development of even more potent fluoroquinolones, such as ciprofloxacin and ofloxacin .[3] These agents exhibited enhanced activity against a wide range of Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa.[4] Subsequent generations of fluoroquinolones, including levofloxacin (the S-enantiomer of ofloxacin), moxifloxacin , and gemifloxacin , further expanded the spectrum to include improved activity against pneumococci and atypical pathogens.[5][6]
The Generations of Quinolone Antibiotics
The evolution of quinolone carboxylic acids is often categorized into generations, each characterized by an improved spectrum of antimicrobial activity.
| Generation | Key Compounds | Spectrum of Activity |
| First | Nalidixic acid, Oxolinic acid, Cinoxacin | Primarily active against Gram-negative bacteria, mainly used for urinary tract infections.[1] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Broadened spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa.[6] |
| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[5][6] |
| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Further improved Gram-positive coverage and added activity against anaerobic bacteria.[1][6] |
Part 3: Mechanism of Action - Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are crucial for DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3]
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Part 4: The Synthetic Cornerstone - Building the Quinoline Core
The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing versatile routes to this important scaffold.
The Skraup Synthesis
One of the oldest and most direct methods for synthesizing quinolines is the Skraup synthesis, first reported in 1880.[7] This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7]
Caption: The Skraup synthesis provides a direct route to the quinoline core.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to moderate the reaction.
-
Slowly add nitrobenzene to the mixture.
-
Heat the mixture cautiously. The reaction is exothermic and can become vigorous.[8]
-
After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the excess acid with a base, such as sodium hydroxide.
-
Isolate the quinoline product by steam distillation or solvent extraction.
-
Purify the product by distillation.
The Combes Quinoline Synthesis
The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines.[9] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath for a short period.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
The 2,4-dimethylquinoline will separate as an oil. Isolate the product by extraction with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and remove the solvent by distillation.
-
Purify the product by vacuum distillation.
The Pfitzinger Reaction
The Pfitzinger reaction is a versatile method for preparing quinoline-4-carboxylic acids.[10] It involves the reaction of isatin with a carbonyl compound in the presence of a base.[10]
Caption: The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide
-
Ethanol
-
Water
-
Acetic Acid
Procedure:
-
Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask.
-
Add isatin to the basic solution and heat the mixture to reflux until the isatin dissolves.
-
Add acetophenone to the reaction mixture and continue to reflux for several hours.[11]
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the solution with acetic acid to precipitate the product.
-
Collect the solid product by filtration, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol).
Part 5: Structure-Activity Relationships (SAR) - Fine-Tuning for Optimal Efficacy
The development of numerous quinolone analogues has led to a deep understanding of the relationship between their chemical structure and antibacterial activity.
Caption: Specific substituents at key positions of the fluoroquinolone core are crucial for their antibacterial efficacy.
-
N-1 Position: A cyclopropyl group at the N-1 position, as seen in ciprofloxacin, generally leads to a significant increase in antibacterial potency.[12]
-
C-3 Carboxylic Acid and C-4 Carbonyl Group: These functionalities are essential for the binding of the drug to the DNA gyrase-DNA complex and are critical for antibacterial activity.[13]
-
C-6 Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolones and dramatically enhances their activity.[14]
-
C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and pharmacokinetic properties. Piperazine and pyrrolidine rings at this position are common and contribute to broad-spectrum activity.[15]
-
C-8 Position: A halogen (fluorine or chlorine) at this position can improve oral absorption and activity against anaerobic bacteria.[12]
-
C-5 Position: An amino group at the C-5 position can also enhance overall potency.[12]
Part 6: Synthesis of Key Quinolone Carboxylic Acids
The following are representative, high-level protocols for the synthesis of key quinolone antibiotics.
Synthesis of Nalidixic Acid
The synthesis of nalidixic acid involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[16]
Step 1: Condensation
-
React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate by heating the mixture.[17]
-
The product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is obtained after cooling.[17]
Step 2: Cyclization
-
Heat the intermediate from Step 1 in a high-boiling solvent like diphenyl ether to induce cyclization.[17]
-
This yields ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[17]
Step 3: Hydrolysis
-
Hydrolyze the ester from Step 2 with a base (e.g., sodium hydroxide) to form the corresponding carboxylic acid.[16]
Step 4: Alkylation
-
Alkylate the nitrogen at the 1-position with ethyl iodide in the presence of a base to yield nalidixic acid.[16]
Synthesis of Ciprofloxacin
A common synthetic route to ciprofloxacin involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with piperazine.[18]
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
-
Piperazine
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Heat a mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of piperazine in a suitable solvent like NMP or DMSO.[18][19]
-
Maintain the reaction at an elevated temperature (e.g., 125-135°C) for several hours.[18]
-
After the reaction is complete, cool the mixture and add a solvent like ethanol to precipitate the product.[18]
-
Filter the crude ciprofloxacin and purify it by recrystallization.
Synthesis of Levofloxacin
The synthesis of levofloxacin, the (S)-enantiomer of ofloxacin, requires an enantioselective approach. A key step is the reaction of the chiral intermediate (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][20][21]benzoxazine-6-carboxylic acid with N-methylpiperazine.[22]
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][20][21]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid)
-
N-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
React Levofloxacin Q-acid with N-methylpiperazine in a polar solvent such as DMSO.[23]
-
Heat the reaction mixture (e.g., to 80°C) for several hours.[22]
-
Monitor the reaction progress by a suitable analytical technique like TLC.
-
Upon completion, the levofloxacin product can be isolated by adding water to precipitate the crude product, followed by filtration and purification.[23]
Conclusion
The journey of quinoline carboxylic acids, from a serendipitous laboratory observation to a mainstay of antibacterial therapy, is a testament to the power of chemical synthesis and the relentless pursuit of improved therapeutic agents. The foundational synthetic methods, coupled with a sophisticated understanding of structure-activity relationships, have enabled the development of multiple generations of these life-saving drugs. As bacterial resistance continues to be a global health challenge, the rich history and deep technical understanding of quinoline carboxylic acids will undoubtedly serve as a crucial foundation for the discovery and development of the next generation of antimicrobial agents.
References
A comprehensive list of all cited sources with full details and URLs will be provided upon request.
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An In-depth Technical Guide to 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives and Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of a vast array of pharmacologically active compounds. First discovered in coal tar, this bicyclic aromatic structure, consisting of a benzene ring fused to a pyridine ring, has proven to be a remarkably versatile template for drug design. The first generation of quinolone antibiotics, such as nalidixic acid, introduced in 1962, marked the beginning of a new era in antibacterial therapy.[1][2] These initial compounds, while effective against Gram-negative bacteria in urinary tract infections, had limitations in their spectrum of activity and pharmacokinetic properties.
The subsequent introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position gave rise to the highly successful fluoroquinolone class of antibiotics.[1][3] This guide focuses on a specific, yet crucial, structural motif: the 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid core. This scaffold and its derivatives have demonstrated a broad range of biological activities, extending beyond their initial antibacterial applications to encompass antiviral and anticancer properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of this important class of compounds.
Core Molecular Structure
The fundamental structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is depicted below. The numbering of the quinoline ring system is crucial for understanding the structure-activity relationships discussed later in this guide.
Figure 1: Core structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Synthesis of the 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Scaffold
The construction of the quinoline ring system is a well-established area of organic synthesis. The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.
For the synthesis of the 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid core, a common starting material is a 4-chloroaniline derivative. The general synthetic scheme is outlined below:
Figure 2: Generalized Gould-Jacobs synthesis pathway.
This versatile reaction allows for the introduction of various substituents on the benzene ring of the quinoline nucleus by starting with appropriately substituted anilines. Further modifications can be made to the core structure to explore structure-activity relationships. For instance, the carboxylic acid at the C-2 position can be converted to esters or amides to modulate the compound's physicochemical properties and biological activity.[4]
Mechanism of Action: From Antibacterial to Anticancer
The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[2] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[5][6] This makes them bactericidal agents.[1][7]
The interaction is mediated through a water-metal ion bridge, and substituents at various positions on the quinolone ring play crucial roles in binding and activity.[5] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, which provides the basis for the selective toxicity of these compounds against bacteria.[1]
Figure 3: Antibacterial mechanism of action of quinolones.
Interestingly, the therapeutic scope of quinolone derivatives is not limited to antibacterial activity. Certain analogs have shown promise as antiviral and anticancer agents, often through different mechanisms of action.
-
Antiviral Activity: Some 6-chloro-4-oxo-1,4-dihydroquinoline derivatives have demonstrated antiviral properties. For example, a ribonucleoside derivative of 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was found to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[8] Another derivative was shown to inhibit Herpes Simplex Virus-1 (HSV-1) adsorption to host cells.[9] The versatility of the quinoline scaffold allows for modifications that can shift its target specificity from bacterial enzymes to viral proteins.[10][11][12]
-
Anticancer Activity: The potential of quinoline derivatives as anticancer agents is an active area of research.[13] Some 6-chloro-2-arylquinoline-4-carboxylic acid derivatives have exhibited cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and K-562.[13] The proposed mechanisms of action for the anticancer effects of quinoline derivatives are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[14]
Structure-Activity Relationships (SAR)
The biological activity of 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A thorough understanding of SAR is critical for the rational design of more potent and selective drug candidates.
| Position | Substituent | Effect on Activity |
| N-1 | Small alkyl groups (e.g., ethyl, cyclopropyl) | Generally enhances antibacterial activity.[3] |
| C-2 | Carboxylic acid | Often crucial for antibacterial activity, but esterification can modulate properties.[4] |
| C-3 | Carboxylic acid | Essential for interaction with DNA gyrase.[3] |
| C-6 | Halogen (Cl, F) | A fluorine atom at this position significantly enhances antibacterial potency.[1][15][16] |
| C-7 | Piperazinyl or other heterocyclic moieties | Broadens the antibacterial spectrum, particularly against Gram-positive bacteria and atypical pathogens.[5][17] |
| C-8 | Halogen or methoxy group | Can influence antibacterial activity and pharmacokinetic properties. |
The substitution at the C-7 position is particularly important for overcoming resistance and for interactions with human topoisomerases.[5] For antimalarial activity, the presence of a 3-carboxylic ester group was found to be more potent than the corresponding carboxylic acid or amide.[4]
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-2-(aryl)quinoline-4-carboxylic Acids (Pfitzinger Reaction)
This protocol describes a general method for the synthesis of 2-aryl-6-chloroquinoline-4-carboxylic acids, which are valuable intermediates and potential bioactive compounds.
-
Preparation of the Isatin: Begin with 5-chloroisatin as the starting material.
-
Reaction with an Aryl Ketone: In a suitable flask, dissolve 5-chloroisatin (1 equivalent) and the desired aryl substituted acetophenone (1 equivalent) in ethanol.
-
Base-catalyzed Condensation: Add a solution of potassium hydroxide (33%) and reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-aryl-6-chloroquinoline-4-carboxylic acid.[18]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacterial strains.
-
Preparation of Inoculum: Grow the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions of the compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Therapeutic Applications and Future Perspectives
The 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid scaffold and its analogs have demonstrated significant therapeutic potential across a range of diseases.
-
Antibacterial Agents: This remains the most established application. The development of new derivatives continues to be an important strategy to combat the growing problem of antibiotic resistance.[2][5]
-
Antiviral Agents: The promising results against HIV and HSV highlight the potential for developing novel antiviral drugs based on this scaffold.[8][9] Further exploration of their activity against other viruses is warranted.
-
Anticancer Agents: The cytotoxic effects observed against various cancer cell lines suggest that these compounds could be developed into new chemotherapeutic agents.[13][14] Further studies are needed to elucidate their mechanisms of action and to optimize their anticancer activity and selectivity.
-
Antimalarial Agents: Certain quinolone derivatives have shown potent antimalarial activity, offering a potential new avenue for the treatment of this parasitic disease.[4][18]
The future of drug discovery with this scaffold lies in the continued exploration of its chemical space through medicinal chemistry efforts. The synthesis of novel derivatives with diverse substituents, coupled with robust biological screening, will be key to unlocking the full therapeutic potential of this versatile molecular framework.
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Ilavarasan, R., Sridhar, S. K., & Kumar, D. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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Ilavarasan, R., Sridhar, S. K., & Kumar, D. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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Al-Ghorbani, M., Chebil, A., & Al-Abdullah, E. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6592. [Link]
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In Vitro Evaluation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Methodological Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential, most notably as a source of potent antibacterial agents. This guide provides a comprehensive framework for the in vitro evaluation of a specific analogue, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Moving beyond a simple recitation of protocols, this document, written from the perspective of a senior application scientist, delves into the causality behind experimental choices, establishing a self-validating workflow from foundational characterization to mechanistic elucidation. We will explore methodologies to assess its antimicrobial efficacy and cytotoxic potential, culminating in target-specific assays to probe its mechanism of action. This guide is intended for drug development professionals seeking to rigorously characterize novel chemical entities based on the quinolone core.
Introduction and Compound Profile
The 1,4-dihydro-4-oxo-quinoline core is a privileged structure in drug discovery. The strategic placement of a carboxylic acid group at position 3 (or in this case, position 2) and a ketone at position 4 is critical for the chelation of metal ions within the active sites of type II topoisomerases, such as bacterial DNA gyrase and topoisomerase IV, which is the primary mechanism of action for many quinolone antibiotics.[1][2][3] Modifications to the bicyclic core, including halogenation at positions like C6, can significantly modulate the compound's spectrum of activity, potency, and pharmacokinetic properties.[4]
This guide focuses on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a specific derivative whose evaluation serves as a model for a systematic in vitro screening cascade. The objective is not merely to determine if the compound is active, but to build a comprehensive profile that informs its potential therapeutic application, be it as a selective antibacterial, a broad-spectrum cytotoxic agent, or an inactive scaffold for further derivatization.
Compound Profile:
| Property | Value |
| Systematic Name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid |
| Tautomeric Form | 6-Chloro-4-hydroxyquinoline-2-carboxylic acid |
| CAS Number | 24796-59-6[5] |
| Molecular Formula | C₁₀H₆ClNO₃[5][6] |
| Molecular Weight | 223.61 g/mol [5][6] |
| Chemical Structure |
Foundational Physicochemical Characterization
Expert Rationale: Before any biological evaluation, we must understand the compound's fundamental physicochemical properties. An otherwise potent molecule is of little use if it cannot be reliably dissolved or if its properties confound assay results. This initial step is a cornerstone of trustworthiness, ensuring that downstream biological data is both accurate and reproducible. We assess solubility to establish valid concentration ranges for assays and determine lipophilicity (LogP) as an early predictor of membrane permeability.
Protocol 2.1: Aqueous and Organic Solubility Assessment
This protocol establishes the practical working concentration range of the compound.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Create a serial dilution series from the stock solution in a 96-well plate using both a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and a cell culture medium (e.g., DMEM).
-
Incubation: Incubate the plate at 37°C for 2 hours to simulate assay conditions.
-
Visual Inspection: Visually inspect each well for precipitation. The highest concentration that remains clear is the maximum practical aqueous/media solubility.
-
Quantitative Analysis (Optional): For a more precise measurement, the supernatant from equilibrated suspensions can be analyzed by HPLC or UV-Vis spectroscopy.
Trustworthiness Check: Running the protocol in both simple buffer and complex media is critical. Components in cell culture media, like proteins and salts, can significantly impact solubility compared to a simple buffer system.
Primary Screening: Antimicrobial Activity Assessment
Expert Rationale: Given the quinolone core, the most logical starting point for biological screening is to assess antibacterial activity. We employ a two-pronged approach: the broth microdilution method provides quantitative Minimum Inhibitory Concentration (MIC) data, which is the gold standard for potency, while the agar well diffusion assay offers a qualitative, cost-effective confirmation of activity.
Caption: Workflow for primary antimicrobial screening.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
-
Bacterial Inoculum Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (starting from its maximum soluble concentration) in CAMHB.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (no compound, only inoculum), and a sterility control (no inoculum).
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Anticipated MIC Values
| Bacterial Strain | Type | Test Compound MIC (µM) | Ciprofloxacin MIC (µM) |
| S. aureus ATCC 29213 | Gram-Positive | Experimental Value | Reference Value |
| E. coli ATCC 25922 | Gram-Negative | Experimental Value | Reference Value |
| P. aeruginosa ATCC 27853 | Gram-Negative | Experimental Value | Reference Value |
Secondary Screening: Mammalian Cell Cytotoxicity Profiling
Expert Rationale: A critical question for any potential antibiotic is its selectivity. An ideal candidate is highly potent against bacterial targets while exhibiting minimal toxicity to mammalian cells. Conversely, high mammalian cytotoxicity could pivot the compound's development towards an anticancer application. The MTT assay is a robust, standardized method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10]
Protocol 4.1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 for general toxicity, or a cancer line like MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity and Selectivity Index
| Cell Line | Type | Test Compound IC₅₀ (µM) | Selectivity Index (SI) vs. S. aureus |
| HEK293 | Non-cancerous | Experimental Value | IC₅₀ / MIC |
| MCF-7 | Breast Cancer | Experimental Value | IC₅₀ / MIC |
Interpretation: A high Selectivity Index (>10) is generally desirable for an antibiotic, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Mechanistic Elucidation
Expert Rationale: With confirmed biological activity (either antibacterial or cytotoxic), the next logical step is to investigate the mechanism of action (MOA). Based on the quinolone scaffold, the most probable targets are type II topoisomerases. For antibacterial activity, we directly test for inhibition of bacterial DNA gyrase. If significant cytotoxicity was observed, we investigate the induction of apoptosis, a common MOA for anticancer drugs.[9][11]
Target-Based Assay: In Vitro DNA Gyrase Inhibition
This assay measures the compound's ability to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.
-
Enzyme Addition: Add a defined unit of DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound (positive) control.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers (relaxed vs. supercoiled).
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the positive control.
Apoptosis Induction Assay: Caspase-Glo® 3/7
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Caption: Simplified signaling pathway for caspase-mediated apoptosis.
-
Cell Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described in the MTT protocol (4.1).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and thus, induction of apoptosis.
Integrated Data Analysis & Conclusion
The culmination of this in vitro evaluation is the synthesis of all collected data points. The journey from physicochemical characterization to mechanistic insight provides a holistic view of the compound's potential.
-
Scenario 1: Ideal Antibiotic Profile: The compound exhibits potent MIC values (low µM) against bacterial strains, a high IC₅₀ (>50 µM) against mammalian cells (resulting in a high Selectivity Index), and demonstrates clear inhibition in the DNA gyrase assay. This profile strongly supports its further development as a selective antibacterial agent.
-
Scenario 2: Potential Anticancer Profile: The compound shows weak antibacterial activity but potent cytotoxicity (low µM IC₅₀) against cancer cell lines. This is coupled with a dose-dependent increase in caspase-3/7 activity. This profile warrants further investigation into its anticancer potential, exploring activity against a broader panel of cancer cell lines and other apoptotic markers.
-
Scenario 3: Non-Selective Toxicity or Inactivity: The compound is either inactive in all assays or equally toxic to both bacterial and mammalian cells (low SI). This result, while negative, is still valuable. It suggests that the 6-chloro-2-carboxylic acid substitution pattern on the quinolone core does not confer beneficial selectivity and provides crucial structure-activity relationship (SAR) data to guide the design of future analogues.
This rigorous, multi-step evaluation ensures that decisions in the drug development pipeline are based on a foundation of scientifically sound and validated in vitro data.
References
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Al-Ostath, A. I., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 9(10), 4216-23. [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103775. [Link]
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Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]
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Wolfe, W. S. (2022). Synthesis and Testing of Antibiotic Properties of Functionalized Quinolone Analogs. UNCA Undergraduate Research and Creative Activity Program. [Link]
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Mohammadhosseini, N., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. DarU Journal of Pharmaceutical Sciences, 28(2), 227-238. [Link]
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ResearchGate. (n.d.). Steps of by which quinolone antibiotics showed their antibiotic activity. Publication. [Link]
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Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(13), 6336–6351. [Link]
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Al-Obaidi, A. S. M., et al. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Al-Nahrain University, 20(3), 60-70. [Link]
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Frontiers Media. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]
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ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. [Link]
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Patel, S. B., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
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Bugarčić, M., et al. (2021). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 26(16), 4983. [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Product Page. [Link]
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Al-Suhaimi, K. S., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4785. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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solubility and stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Abstract
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinolone derivative, a class of compounds renowned for their significant biological activities, primarily as antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[1][2] The efficacy, formulation, and overall development of such molecules are intrinsically linked to their fundamental physicochemical properties, namely solubility and stability. This guide provides a comprehensive technical overview of the critical aspects of solubility and stability for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental designs, and data interpretation necessary to characterize this molecule effectively. By synthesizing established principles from the broader class of quinolone carboxylic acids, this guide offers a robust framework for investigation, from initial solubility profiling to comprehensive forced degradation studies.
Introduction: The Significance of Physicochemical Characterization
The journey of a potential drug candidate from discovery to a viable therapeutic is paved with rigorous scientific evaluation. Among the most crucial early assessments are the determination of solubility and stability. These properties are not mere data points; they are foundational pillars that dictate:
-
Bioavailability: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary hurdle in drug development.
-
Formulation Development: Understanding solubility in various excipients and solvent systems is essential for creating stable, effective, and safe dosage forms (e.g., oral solids, injectables).
-
Dosing Regimens: Solubility influences the dissolution rate and, consequently, the absorption and pharmacokinetic profile of a drug.
-
Shelf-Life and Storage: Stability data are paramount for defining storage conditions, ensuring the drug product maintains its potency and safety profile over time.
-
Safety Profile: Degradation products can be inactive, less active, or, in some cases, toxic. A thorough understanding of a compound's stability is therefore a regulatory and safety imperative.
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, with its characteristic quinolone scaffold, possesses structural motifs—specifically the carboxylic acid and the 4-oxo group—that are critical for its biological function.[2] These same groups, however, also govern its physicochemical behavior. The zwitterionic nature of many quinolones at physiological pH often leads to minimal solubility, presenting a significant challenge for formulation scientists.[3]
This guide will first explore the multifaceted nature of solubility, providing a detailed protocol for its determination. Subsequently, it will address the critical aspects of chemical stability, outlining a systematic approach to forced degradation studies and the development of a stability-indicating analytical method.
Solubility Profile: A Quantitative Approach
The solubility of an active pharmaceutical ingredient (API) is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pH. For ionizable compounds like 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, solubility is profoundly influenced by pH.
Theoretical Considerations: The Role of pKa and pH
Quinolone carboxylic acids are amphoteric molecules, possessing both an acidic carboxylic acid group and a basic nitrogen atom within the quinolone ring system. This dual nature means their ionization state, and thus their solubility, is highly dependent on the pH of the medium.
-
At low pH (acidic): The carboxylic acid is protonated (neutral), and the ring nitrogen is protonated (positive charge). The molecule exists as a cation.
-
At isoelectric point (pI): The molecule exists predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged ring nitrogen. This is typically the point of minimum solubility .[3]
-
At high pH (alkaline): The carboxylic acid is deprotonated (negative charge), and the ring nitrogen is neutral. The molecule exists as an anion.
The relationship between pH, pKa, and solubility is a cornerstone of pre-formulation studies. A detailed pH-solubility profile is therefore the first and most critical step in characterizing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a well-controlled experimental setup. The equilibrium solubility method, often referred to as the "shake-flask" method, is the gold standard.
Caption: Workflow for determining equilibrium solubility.
-
Preparation of Solvents: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10). Also, prepare other relevant solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (e.g., 10 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Equilibration: Add a fixed volume (e.g., 1 mL) of each prepared solvent/buffer to the respective vials. Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles. Causality Note: This filtration step is critical to prevent artificially high results from suspended solids.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL for each solvent and pH condition.
Data Presentation: Summarizing Solubility
For clarity and ease of comparison, solubility data should be presented in a tabular format.
Table 1: Hypothetical Solubility Profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at 25°C
| Solvent/Buffer System | pH | Solubility (µg/mL) | Classification (USP) |
| 0.1 N HCl | 1.2 | > 1000 | Soluble |
| Acetate Buffer | 4.5 | 50 | Sparingly soluble |
| Phosphate Buffer | 6.8 | 5 | Very slightly soluble |
| Phosphate Buffer | 7.4 | 3 | Very slightly soluble |
| Borate Buffer | 9.0 | 800 | Soluble |
| Purified Water | ~7.0 | 4 | Very slightly soluble |
| Ethanol | N/A | 250 | Sparingly soluble |
| DMSO | N/A | > 10,000 | Freely soluble |
This data is illustrative and should be determined experimentally.
Stability Profile: Ensuring Molecular Integrity
The chemical stability of an API is its capacity to retain its chemical and physical properties within specified limits throughout its shelf life. Stability studies are crucial for identifying potential degradation pathways and developing stable formulations.
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than those it would likely encounter during storage. The goal is to accelerate degradation to rapidly identify likely degradation products and pathways. This information is fundamental to developing a stability-indicating analytical method —a method capable of separating the intact API from its degradation products.
Caption: Logic flow of a forced degradation study.
Key Stress Conditions and Expected Outcomes
Based on the known behavior of quinolones, the following stress conditions are recommended.[4][5]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at elevated temperatures. The quinolone core is generally stable to acid, but ester or amide functionalities, if present, would be susceptible.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at elevated temperatures. The quinolone ring can be susceptible to degradation under alkaline conditions.[4]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂). The electron-rich aromatic system and any secondary amine functionalities are potential sites of oxidation.
-
Thermal Degradation: Heating the compound in solution or as a solid to assess its thermal lability.
-
Photostability: Exposing the compound to light of a specified wavelength and intensity, as per ICH Q1B guidelines. Photolytic degradation is a common pathway for quinolones.[6]
Protocol for a Stability-Indicating HPLC Method Development
A self-validating protocol ensures that the analytical method is fit for its purpose.
-
Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), which is a versatile choice for moderately polar compounds.
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier helps to achieve sharp peak shapes for the carboxylic acid.
-
Detection: Use a photodiode array (PDA) detector to monitor the API and any potential degradants at multiple wavelengths. This also allows for peak purity analysis.
-
-
Forced Degradation Sample Analysis:
-
Prepare solutions of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (e.g., at 1 mg/mL) and subject them to the stress conditions outlined above.
-
At specified time points, withdraw samples, neutralize if necessary, and inject them into the HPLC system.
-
-
Method Optimization and Validation:
-
Specificity: Analyze the chromatograms from all stress conditions. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent API peak and from each other.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. A pure peak indicates the method's ability to separate co-eluting impurities.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all significant degradation products are being detected.
-
Table 2: Example Stability Data from a Forced Degradation Study
| Stress Condition | Duration | % Assay of Parent API | % Total Degradation | Major Degradant RRTs |
| 0.1 N HCl, 60°C | 24 h | 98.5 | 1.2 | 0.85 |
| 0.1 N NaOH, 60°C | 8 h | 85.2 | 14.5 | 0.72, 1.15 |
| 3% H₂O₂, RT | 24 h | 92.1 | 7.8 | 0.91 |
| 80°C Heat (Solution) | 48 h | 99.1 | 0.8 | - |
| Photolytic (ICH Q1B) | - | 75.6 | 24.1 | 0.65, 1.30 |
This data is illustrative. RRT = Relative Retention Time.
Conclusion and Future Directions
The comprehensive characterization of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid's solubility and stability is a non-negotiable step in its development pathway. This guide provides the strategic framework and detailed methodologies for undertaking this critical evaluation. The pH-dependent solubility, a hallmark of the quinolone class, necessitates a thorough pH-solubility profile to inform formulation strategies. Similarly, a systematic approach to forced degradation is essential for understanding the molecule's intrinsic stability and for developing a robust, stability-indicating analytical method.
The insights gained from these studies will directly influence decisions regarding formulation, packaging, storage conditions, and shelf-life, ultimately ensuring the delivery of a safe and effective final product.
References
-
de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link][4][5][6]
-
Li, Y., et al. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 34(1), 55-63. Available at: [Link][7]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Jain, R., et al. (2013). Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media. Chemosphere, 92(5), 541-548.
-
Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 83(1-3), 267-278. Available at: [Link][3]
-
Popa, M., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available at: [Link][8]
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Available at: [Link][1]
- Mitscher, L. A. (2005). Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical Reviews, 105(2), 559-592.
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Available at: [Link][2]
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- 4. scite.ai [scite.ai]
- 5. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 6. scilit.com [scilit.com]
- 7. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Cell Culture
Introduction: Unveiling the Potential of a Kynurenic Acid Analogue
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with structural similarities to kynurenic acid (KYNA), an endogenous metabolite of tryptophan. KYNA and its synthetic analogues are recognized for their significant neuroprotective and anti-inflammatory properties.[1][2] These molecules can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) in various cell types, including immune cells.[3][4]
Given its structural resemblance to this important class of bioactive molecules, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid presents itself as a compelling candidate for investigation in drug discovery and cell biology, particularly in the fields of immunology and neuroscience. Its biological activity is not yet extensively characterized in the public literature, offering a unique opportunity for novel research.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in cell culture experiments. The protocols herein are designed to be self-validating, providing a robust framework for assessing its efficacy and mechanism of action, with a specific application example focused on evaluating its anti-inflammatory potential in a macrophage cell line.
Product Information and Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | - |
| CAS Number | 24796-59-6 | [5][6] |
| Molecular Formula | C₁₀H₆ClNO₃ | [6] |
| Molecular Weight | 223.61 g/mol | [6] |
| Appearance | Yellow Solid | |
| Purity | ≥95% (Varies by supplier) | |
| Recommended Storage | 0-5°C, desiccated, protected from light |
Safety, Handling, and Storage
3.1. Hazard Identification While toxicological properties for this specific compound have not been thoroughly investigated, data from structurally similar quinoline carboxylic acids indicate potential hazards. Assume the compound may be harmful if swallowed, and can cause skin and serious eye irritation.[7]
-
H302: Harmful if swallowed.
-
H318/H319: Causes serious eye damage/irritation.[7]
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
3.2. Recommended Precautions Always handle this compound within a certified chemical fume hood. Engineering controls and personal protective equipment (PPE) are mandatory.
-
Engineering Controls: Use in a well-ventilated area.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Wash hands and skin thoroughly after handling.
3.3. Storage and Stability For long-term stability, store the solid compound at 0-5°C, protected from light and moisture. Stock solutions, once prepared, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 1: Preparation of a Concentrated Stock Solution
Rationale: Most aromatic heterocyclic compounds exhibit poor solubility in aqueous media. Therefore, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is required. This allows for minimal solvent introduction into the final cell culture medium, preventing solvent-induced cytotoxicity.
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
Procedure (for a 100 mM Stock Solution):
-
Calculation: Determine the mass of the compound needed.
-
Mass (mg) = Desired Concentration (0.1 mol/L) × Molecular Weight (223.61 g/mol ) × Desired Volume (L)
-
Example: For 1 mL of a 100 mM stock, weigh out 22.36 mg.
-
-
Weighing: Tare a sterile polypropylene tube on an analytical balance. Carefully weigh the calculated amount of the solid compound directly into the tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex vigorously for 2-5 minutes. If the solid does not fully dissolve, use a bath sonicator at room temperature for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Sterilization (Optional but Recommended): For long-term storage and sensitive applications, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile tube. This step is critical for preventing contamination of cell cultures.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Application in Cell Culture
Rationale: This protocol provides a standardized workflow for treating either adherent or suspension cells. The key principle is to ensure that the final concentration of the vehicle (DMSO) in the culture medium is well below its cytotoxic threshold (typically ≤0.5% v/v, but ideally ≤0.1%).
Workflow Diagram:
Caption: Hypothesized anti-inflammatory mechanism of action.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Pre-treatment: Prepare working solutions of the compound in DMEM ranging from 1 µM to 200 µM. Also prepare a vehicle control (e.g., 0.1% DMSO). Remove the old medium and add 100 µL of the compound/vehicle solutions to the cells. Incubate for 1-2 hours. This "pre-treatment" allows the compound to enter the cells before the inflammatory stimulus.
-
Inflammatory Challenge: Prepare a 2X LPS solution (e.g., 200 ng/mL) in DMEM. Add 100 µL of this solution to each well (except the "untreated" control wells), resulting in a final LPS concentration of 100 ng/mL. The final volume in each well is now 200 µL.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well for NO and TNF-α analysis. The remaining cells can be used for a viability assay.
-
Endpoint Assays:
-
Nitric Oxide (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. A decrease in absorbance relative to the "LPS + Vehicle" control indicates inhibition of NO production.
-
TNF-α Quantification (ELISA): Use a commercial ELISA kit to quantify the concentration of TNF-α in the collected supernatants according to the manufacturer's protocol.
-
Cell Viability (MTT/Resazurin Assay): To ensure the observed effects are not due to cytotoxicity, perform a viability assay on the remaining cells. Add MTT or Resazurin reagent and measure absorbance/fluorescence as per the manufacturer's instructions.
-
Suggested Experimental Groups:
| Group | Compound Conc. | LPS (100 ng/mL) | Vehicle (DMSO) | Purpose |
|---|---|---|---|---|
| 1 | 0 | No | No | Negative Control (Baseline) |
| 2 | 0 | Yes | Yes | Positive Control (Maximal Inflammation) |
| 3 | 0 | No | Yes | Vehicle Toxicity Control |
| 4-10 | Dose-Response (e.g., 1-200 µM) | Yes | Yes | Test Groups |
| 11-17 | Dose-Response (e.g., 1-200 µM) | No | Yes | Compound Cytotoxicity Control |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates in media. | Concentration exceeds solubility limit in aqueous solution. | Prepare a new intermediate dilution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic. Perform a solubility test in media beforehand. |
| High variability between replicates. | Inconsistent cell seeding; Pipetting errors; Edge effects in the multi-well plate. | Use a multichannel pipette for consistency. Do not use the outer wells of the plate for experimental groups, or fill them with sterile PBS to maintain humidity. |
| No effect observed. | Compound is inactive at tested concentrations; Incubation time is too short/long; Compound degraded. | Increase the concentration range. Perform a time-course experiment (e.g., 6, 12, 24, 48h). Use freshly thawed aliquots of the stock solution. |
| Cell death in all treated wells. | Compound is cytotoxic at the tested concentrations; Stock solution is contaminated. | Perform a cytotoxicity assay first to determine the non-toxic concentration range (IC₅₀ vs. EC₅₀). Use a sterile-filtered stock solution. |
References
-
Toldi, J., et al. (2022). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences. [Link]
-
Balog, A., et al. (2021). Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1-3 and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 in Whole Blood Cultures of Patients With Rheumatoid Arthritis. Frontiers in Immunology. [Link]
-
Balog, A., et al. (2021). Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1–3 and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 in Whole Blood Cultures of Patients With Rheumatoid Arthritis. PMC - PubMed Central. [Link]
-
ResearchGate. (2021). The structures of (A) kynurenic acid (KYNA) and (B) of the KYNA analog.... [Link]
-
ResearchGate. (n.d.). The structure of kynurenic acid (KYNA) and its analogue SZR-72.... [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]
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- 5. 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
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Application Notes and Protocols for Evaluating 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a Kynurenine 3-Monooxygenase (KMO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the enzyme inhibitory potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a kynurenic acid analog. The primary focus is on its activity as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. Elevated KMO activity is implicated in the pathogenesis of several neurodegenerative and inflammatory diseases, making it a significant therapeutic target.[1][2] These application notes detail the underlying scientific principles, provide step-by-step experimental protocols for inhibitor screening, and offer guidance on data analysis and interpretation.
Introduction: The Kynurenine Pathway and the Significance of KMO Inhibition
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway (KP), a cascade of enzymatic reactions that produce several neuroactive and immunomodulatory compounds.[3] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][2] This reaction represents a critical branching point in the pathway.
Under normal physiological conditions, the KP is essential for generating cellular energy. However, under inflammatory conditions, the upregulation of KP enzymes, particularly KMO, can lead to an accumulation of potentially neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2] Both 3-HK and QUIN are associated with free radical formation and excitotoxicity, implicating them in the pathology of neurodegenerative disorders such as Huntington's and Alzheimer's disease.[2][4]
Conversely, the substrate of KMO, L-kynurenine, can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a known neuroprotectant.[2][5] KYNA exhibits its protective effects by antagonizing ionotropic glutamate receptors and the alpha-7 nicotinic acetylcholine receptor.[6]
Inhibition of KMO presents a promising therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, KMO inhibitors can simultaneously decrease the production of downstream neurotoxic metabolites and shunt the pathway towards the synthesis of neuroprotective KYNA.[2][5] 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, as an analog of kynurenic acid, is a candidate for KMO inhibition.
Mechanism of KMO Catalysis and Inhibition
KMO is a flavoprotein monooxygenase that utilizes flavin adenine dinucleotide (FAD) as a cofactor and NADPH as a reducing agent.[2] The catalytic cycle involves two main stages: a reductive half-reaction and an oxidative half-reaction. In the reductive phase, NADPH reduces the FAD cofactor. Subsequently, in the oxidative phase, the reduced FAD reacts with molecular oxygen to form a flavin hydroperoxide intermediate, which then hydroxylates L-kynurenine to 3-hydroxykynurenine.[2][7]
Inhibitors of KMO can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Competitive inhibitors, often structurally similar to the substrate L-kynurenine, bind to the active site of the enzyme, preventing the substrate from binding.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Experimental Protocols: KMO Inhibition Assay
The most common method for screening KMO inhibitors is a fluorescence-based or UV-absorbance-based enzymatic assay that monitors the consumption of the cofactor NADPH.[1][8] As KMO catalyzes the hydroxylation of L-kynurenine, NADPH is oxidized to NADP+. NADPH is fluorescent and absorbs light at 340 nm, whereas NADP+ is not. A decrease in the fluorescence or absorbance signal at 340 nm is therefore indicative of KMO activity.[4][8] Potential inhibitors will slow down or prevent the consumption of NADPH, resulting in a more stable signal.[1]
Materials and Reagents
-
Compound of Interest: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Enzyme: Recombinant human KMO
-
Substrate: L-Kynurenine
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: e.g., 3X KMO assay buffer (to be diluted to 1X)[8]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Positive Control: A known KMO inhibitor (e.g., Ro 61-8048 or UPF 648)[5][9]
-
Microplate: 96-well, black, flat-bottom for fluorescence or UV-transparent for absorbance
-
Plate Reader: Capable of measuring fluorescence (Ex/Em = 340/460 nm) or UV absorbance at 340 nm
Stock Solution Preparation
-
Test Compound: Prepare a 10 mM stock solution of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in 100% DMSO.
-
Positive Control: Prepare a stock solution of the known KMO inhibitor in DMSO at a concentration 100-fold higher than its known IC50.
-
L-Kynurenine: Prepare a 20 mM stock solution in 1X KMO Assay Buffer.[8]
-
NADPH: Prepare a 10 mM stock solution in 1X KMO Assay Buffer.[8]
Assay Protocol (96-well plate format)
This protocol is adapted from commercially available KMO inhibitor screening kits.[4][8] All samples and controls should be tested in duplicate or triplicate.
-
Buffer Preparation: Dilute the 3X KMO assay buffer to 1X with distilled water. Prepare enough for the assay.[8]
-
Enzyme Dilution: Thaw the recombinant KMO enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 20 µg/ml) in ice-cold 1X KMO Assay Buffer. Keep the diluted enzyme on ice.[8]
-
Test Compound and Control Addition:
-
Blank (No Enzyme): Add 10 µl of the diluent solution (e.g., 10% DMSO in 1X Assay Buffer).
-
Positive Control (Enzyme, No Inhibitor): Add 10 µl of the diluent solution.
-
Test Inhibitor: Add 10 µl of the desired concentration of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. It is recommended to perform a serial dilution to test a range of concentrations.
-
Known Inhibitor Control: Add 10 µl of the diluted known KMO inhibitor.
-
-
Enzyme Addition:
-
To the "Positive Control," "Test Inhibitor," and "Known Inhibitor Control" wells, add 50 µl of the diluted KMO enzyme solution.
-
To the "Blank" wells, add 50 µl of 1X KMO Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a Substrate Mixture by combining 400 µl of 10 mM NADPH and 400 µl of 20 mM L-Kynurenine with 8.2 ml of 1X KMO Assay Buffer. Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.[8]
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the decrease in absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm every minute for 30-60 minutes.
Caption: Experimental workflow for the KMO inhibition assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The rate of NADPH consumption (slope of the kinetic curve) is proportional to the enzyme activity.
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (Vpositive_control - Vtest_inhibitor) / (Vpositive_control - Vblank) ] * 100
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is determined from the fitted curve.
Quantitative Data Summary
| Parameter | Description | Expected Value (for a potent inhibitor) |
| IC50 | Concentration of inhibitor required for 50% inhibition | Low µM to nM range |
| Hill Slope | Steepness of the dose-response curve | ~1 for a 1:1 binding stoichiometry |
| Max Inhibition | Maximum achievable inhibition | ~100% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal in blank wells | Contaminated reagents or buffer | Use fresh, high-purity reagents. Filter-sterilize buffers. |
| Low signal in positive control | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Inconsistent results between replicates | Pipetting errors | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| No inhibition observed | Compound is inactive or insoluble | Verify compound solubility in the assay buffer. Test a wider concentration range. |
Conclusion
These application notes provide a framework for the systematic evaluation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a potential inhibitor of Kynurenine 3-Monooxygenase. By following the outlined protocols, researchers can obtain reliable data on the inhibitory potency (IC50) of this compound, which is a crucial first step in assessing its therapeutic potential for neurodegenerative and inflammatory disorders. Further studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive), will be necessary to fully characterize the compound's interaction with KMO.
References
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- BPS Bioscience. KMO Inhibitor Screening Assay Kit (96-well).
- BPS Bioscience. KMO Inhibitor Screening Assay Kit.
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Fathi, F., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available from: [Link]
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Singh, R., & Kumar, A. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. Available from: [Link]
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Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine. Available from: [Link]
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Toledo-Sherman, L. M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience. Available from: [Link]
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Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell. Available from: [Link]
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Kennedy, B., et al. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PubMed Central. Available from: [Link]
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Stone, T. W., & Stoy, N. (2021). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. PubMed Central. Available from: [Link]
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Török, N., et al. (2020). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. PubMed Central. Available from: [Link]
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Application Note & Protocols: A Tiered Approach to the Experimental Design for Testing Quinoline Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential.[3][4][5] Their diverse pharmacological profiles—including antimicrobial, antiviral, anticancer, and anti-inflammatory properties—make them a privileged scaffold in drug discovery.[1][2] The development of novel, potent, and safe quinoline-based therapeutics hinges on a systematic and rigorous experimental evaluation process.
This guide provides a comprehensive, tiered framework for the preclinical testing of novel quinoline derivatives. Designed for researchers in drug development, it moves beyond simple procedural lists to explain the rationale behind experimental choices. The workflow progresses logically from initial synthesis and characterization to a multi-tiered biological evaluation, culminating in preliminary safety and drug-likeness profiling. This structured approach ensures that resources are focused on the most promising candidates, maximizing the efficiency and success of the drug discovery pipeline.
Phase 1: Synthesis and Structural Elucidation
The journey of any novel compound begins with its creation and unambiguous identification. The synthetic versatility of the quinoline ring allows for extensive structural modifications to fine-tune its biological activity.[5]
Synthesis and Purification
A variety of established synthetic methods can be employed to generate a library of quinoline derivatives. Classic name reactions provide robust pathways to the core scaffold:[6][7]
-
Skraup Synthesis: Condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][5][6]
-
Doebner-von Miller Reaction: Reaction of an aniline with α,β-unsaturated carbonyl compounds.[5][6]
-
Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][7]
-
Conrad-Limpach Synthesis: Reaction between an aniline and a β-ketoester.[5][8]
The choice of synthetic route is dictated by the desired substitution pattern. Following synthesis, rigorous purification, typically using column chromatography or recrystallization, is essential to remove impurities that could confound biological testing.
Structural Characterization
Unambiguous confirmation of the chemical structure is a non-negotiable prerequisite for further study. A combination of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final compound, which should typically be >95% before biological evaluation.
Phase 2: A Tiered Strategy for Biological Evaluation
A tiered or cascaded screening approach is the most efficient method for evaluating a library of new chemical entities. This strategy uses broad, high-throughput assays in the initial tier to quickly identify active compounds ("hits") and progressively uses more complex, lower-throughput assays in subsequent tiers to characterize their potency, mechanism, and selectivity.
}
Figure 1. Tiered experimental workflow for quinoline derivative testing.
Tier 1: Primary Screening
The goal of Tier 1 is to rapidly and cost-effectively assess the primary biological activity of the synthesized compounds against key therapeutic targets.
Rationale: The broth microdilution method is a standardized, quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is the gold-standard method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Methodology:
-
Preparation: Use sterile 96-well microtiter plates. Prepare a 2-fold serial dilution of each quinoline derivative (e.g., from 128 µg/mL to 0.25 µg/mL) in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Endpoint Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is proportional to the number of viable cells.[13]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives (e.g., from 100 µM to 0.1 µM) for 48-72 hours.
-
Controls: Include a vehicle control (cells treated with DMSO, the compound solvent) and a positive control (a known anticancer drug like Doxorubicin).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value (concentration inhibiting 50% of cell growth) can be calculated using non-linear regression analysis.
Rationale: This fluorescence-based assay is a widely used, sensitive, and high-throughput method for measuring the in vitro susceptibility of Plasmodium falciparum.[17][18] It relies on the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.[17]
Methodology:
-
Parasite Culture: Use a synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage with a parasitemia of ~0.5% and 2% hematocrit.
-
Compound Plating: Add serial dilutions of the quinoline derivatives to a 96-well plate.
-
Inoculation: Add the parasite culture to each well. Include negative controls (parasitized red blood cells without drug) and positive controls (e.g., Chloroquine, Artemisinin).
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).[19]
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm). The IC50 values are determined by plotting the fluorescence intensity against the drug concentration.
Tier 2: Secondary and Mechanistic Assays
Promising "hits" from Tier 1 (e.g., compounds with IC50/MIC < 10 µM) are advanced to Tier 2 to confirm their activity and elucidate their mechanism of action (MoA). The choice of assay is hypothesis-driven, based on the known targets of quinoline derivatives.[3]
Rationale: A key mechanism of many anticancer drugs is the induction of programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
Methodology:
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[20][21]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will segregate into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
}
Figure 2. Hypothetical inhibition of the PI3K/Akt pathway by a quinoline derivative.
Other Mechanistic Assays: Depending on the compound's structure and primary screening results, other assays may be relevant:
-
Kinase Inhibition Assays: Many quinolines target protein kinases involved in cancer signaling, such as VEGFR or EGFR.[4][23]
-
Topoisomerase Inhibition Assays: Some quinoline derivatives function by inhibiting DNA topoisomerases, similar to camptothecin.[2][3][4]
-
Time-Kill Kinetic Assays: For antimicrobial hits, this assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Tier 3: Safety and Selectivity Profiling
A therapeutically viable compound must be more toxic to its target (e.g., cancer cells, bacteria) than to host cells.
Rationale: To determine the selectivity of an anticancer compound, its cytotoxicity is tested against a non-cancerous cell line (e.g., human dermal fibroblasts or HEK293 cells). The ratio of toxicity to normal cells versus cancer cells provides the Selectivity Index (SI).
Methodology:
-
Perform the MTT assay (Protocol 2) using a normal, non-cancerous cell line.
-
Calculate the IC50 value for the normal cell line (IC50_normal).
-
Calculate the Selectivity Index (SI) as: SI = IC50_normal / IC50_cancer
-
A higher SI value (ideally >10) is desirable, indicating that the compound is selectively toxic to cancer cells.
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome), leading to drug withdrawal from the market.[24][25][26] Early assessment of hERG liability is critical. Automated patch-clamp or fluorescence-based thallium flux assays are common high-throughput methods.[24][27]
Methodology (Thallium Flux Principle):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[24]
-
Dye Loading: Load cells with a fluorescent dye that is sensitive to thallium (Tl+), which acts as a surrogate for potassium ions (K+).[24]
-
Compound Incubation: Incubate the cells with various concentrations of the quinoline derivative.
-
Stimulation: Add a buffer containing Tl+ to open the hERG channels.
-
Fluorescence Measurement: If the compound inhibits the hERG channel, Tl+ influx will be blocked, resulting in a lower fluorescence signal compared to the vehicle control.[24] The data is used to calculate an IC50 for hERG inhibition. A known hERG inhibitor like astemizole or E-4031 serves as a positive control.[27][28]
Phase 3: Data Analysis and Lead Optimization
Data Presentation and Interpretation
Systematic organization of data is crucial for making informed decisions. Quantitative data from the screening cascade should be summarized in tables to facilitate comparison and identify trends.
Table 1: Example Biological Data Summary for a Quinoline Series
| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 Cells | IC50 (µM) vs. P. falciparum | IC50 (µM) vs. Normal Fibroblasts | Selectivity Index (SI) | hERG IC50 (µM) |
| QN-01 | 32 | 15.2 | >50 | >100 | >6.6 | >30 |
| QN-02 | 4 | 2.5 | 0.8 | 55.1 | 22.0 | >30 |
| QN-03 | >128 | 1.8 | 0.5 | 19.3 | 10.7 | 5.2 |
| QN-04 | 8 | 28.7 | 2.1 | >100 | >3.5 | >30 |
| Cipro. | 0.5 | N/A | N/A | N/A | N/A | N/A |
| Doxorubicin | N/A | 0.9 | N/A | 8.5 | 9.4 | N/A |
| N/A: Not Applicable; Cipro.: Ciprofloxacin |
From this hypothetical data, compound QN-02 emerges as a promising lead. It shows potent activity across all three primary screens, a high selectivity index for cancer cells, and a low risk of cardiac toxicity (hERG IC50 >30 µM is generally considered safe in early screening). In contrast, QN-03 , despite its high anticancer potency, is flagged for potential cardiotoxicity.
Structure-Activity Relationship (SAR) Analysis
SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[29][30][31] By analyzing the data in Table 1, medicinal chemists can deduce which structural modifications lead to improved potency, selectivity, and safety.[32][33] For example, if QN-02 differs from QN-01 by the addition of a specific functional group, that group might be identified as being crucial for activity. This knowledge guides the design of the next generation of compounds in a "design-make-test-analyze" cycle, which is the engine of lead optimization.[33]
Preliminary ADME Profiling
Alongside SAR, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital.[34][35] While extensive in vivo studies are conducted later, in silico computational models and simple in vitro assays can predict key drug-like properties:[36][37][38]
-
Solubility: Poor solubility can hinder absorption.
-
Permeability: The ability to cross biological membranes (e.g., Caco-2 assay).
-
Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., liver microsome stability assay).
Integrating these predictions helps ensure that an optimized lead compound not only has high potency and safety but also possesses the pharmacokinetic properties necessary to be an effective drug.
Conclusion
The experimental framework detailed in this guide provides a robust, logical, and efficient pathway for the evaluation of novel quinoline derivatives. By integrating a tiered screening cascade with mechanistic studies, safety profiling, and SAR analysis, research teams can systematically identify and optimize lead candidates with the highest potential for clinical success. This self-validating system, grounded in established protocols and a clear rationale, ensures the integrity of the data and provides a solid foundation for advancing promising new therapeutics from the laboratory to the clinic.
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Application Notes and Protocols for High-Throughput Screening with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Introduction: The Therapeutic Potential of Quinolone Carboxylic Acids
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid, in particular, have garnered significant interest due to their demonstrated efficacy as antibacterial, antiviral, and anticancer agents. The subject of this guide, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, belongs to this promising class of molecules. Its structural features suggest potential interactions with various biological macromolecules, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in HTS. We will delve into detailed protocols for both biochemical and cell-based assays, grounded in the known biological activities of structurally related quinolone derivatives. The causality behind experimental choices, self-validating systems within protocols, and references to authoritative sources are integrated to ensure scientific integrity and practical utility.
Plausible Biological Targets and Screening Strategies
While the specific molecular target of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is yet to be definitively elucidated, the activities of analogous compounds provide a rational basis for selecting initial screening targets. A ribonucleoside derivative of a closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, has been identified as an inhibitor of HIV-1 reverse transcriptase[1]. Furthermore, other 4-quinoline carboxylic acid analogues have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, leading to broad-spectrum antiviral activity[2]. The general antiproliferative properties of many quinolones also suggest that cell-based phenotypic screens are a valuable approach to identify novel anticancer activities[3][4].
Based on this evidence, this guide will focus on two primary HTS approaches:
-
Biochemical (Enzyme-Based) HTS: Targeting viral polymerases (e.g., reverse transcriptase) and metabolic enzymes (e.g., DHODH).
-
Cell-Based HTS: Assessing the antiproliferative effects of the compound on various cancer cell lines.
PART 1: Biochemical High-Throughput Screening
Biochemical assays offer a direct measure of a compound's effect on a purified enzyme, providing clear mechanistic insights. For 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, fluorescence-based assays are recommended due to their high sensitivity, and amenability to automation and miniaturization, which are crucial for HTS[5][6].
Assay Principle: Fluorescence-Based Inhibition Assay
A common strategy for HTS of enzyme inhibitors is to use a fluorogenic substrate that becomes fluorescent upon enzymatic activity. An inhibitor will prevent or reduce this conversion, leading to a decrease in the fluorescence signal. Alternatively, fluorescence polarization (FP) or Förster resonance energy transfer (FRET) based assays can be employed to monitor enzyme activity or inhibitor binding[7][8].
Protocol: HTS for Inhibitors of Viral Polymerase (e.g., HIV-1 Reverse Transcriptase)
This protocol is adapted from established fluorescence-based assays for HIV-1 reverse transcriptase[9].
Objective: To identify the inhibitory potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid against a representative viral polymerase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)/oligo(dT) template/primer
-
Fluorescently labeled dUTP (e.g., Cy5-dUTP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2 mM DTT, 5 mM MgCl2
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (test compound)
-
Positive Control Inhibitor (e.g., Nevirapine)
-
Negative Control (DMSO)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: High-throughput screening workflow for viral polymerase inhibitors.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO (negative control) into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of HIV-1 RT diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a substrate mix containing the poly(rA)/oligo(dT) template/primer and Cy5-dUTP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Detection: Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths for Cy5.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation:
| Parameter | Value |
| Assay Volume | 20 µL |
| Plate Format | 384-well |
| Final Compound Conc. | 1 nM - 100 µM |
| Final DMSO Conc. | ≤ 0.5% |
| Z'-factor | > 0.5 |
Addressing Potential Assay Interference
Quinolone scaffolds can sometimes exhibit autofluorescence, which can interfere with fluorescence-based assays, potentially leading to false positives or negatives[10][11].
Mitigation Strategies:
-
Pre-read Plates: Read the fluorescence of the compound plates before adding the enzyme and substrate to identify and correct for background fluorescence.
-
Counter-Screening: Perform the assay in the absence of the enzyme to identify compounds that directly affect the fluorescent signal.
-
Use of Red-Shifted Dyes: Employ fluorophores that excite and emit at longer wavelengths (e.g., Cy5) to minimize interference from common autofluorescent compounds, which typically fluoresce in the blue-green spectrum[12].
PART 2: Cell-Based High-Throughput Screening
Cell-based assays provide a more physiologically relevant context for drug discovery, as they account for factors like cell permeability and cytotoxicity[5][13][14]. An antiproliferation assay is a robust starting point for assessing the anticancer potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Assay Principle: Cell Viability/Cytotoxicity Assay
These assays measure the number of viable cells in a population after treatment with a test compound. Common methods involve the use of reagents that are converted into a fluorescent or luminescent product by metabolically active cells. A decrease in signal indicates a reduction in cell viability.
Protocol: Antiproliferation HTS in Cancer Cell Lines
Objective: To determine the effect of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid on the proliferation of various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (test compound)
-
Positive Control (e.g., Doxorubicin)
-
Negative Control (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well, white, clear-bottom tissue culture plates
-
Luminometer
Workflow Diagram:
Caption: Workflow for cell-based antiproliferation high-throughput screening.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell lines into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add the test compound, positive control, and negative control at various concentrations to the cell plates.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated controls.
-
Generate dose-response curves and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| HCT-116 | To be determined | Known value |
| A549 | To be determined | Known value |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for conducting high-throughput screening with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. By employing both biochemical and cell-based assays, researchers can efficiently explore the therapeutic potential of this compound. Positive hits from these primary screens should be subjected to further validation, including:
-
Dose-response confirmation: To confirm the potency and efficacy of the hits.
-
Orthogonal assays: Using a different assay format to rule out technology-specific artifacts[11].
-
Selectivity profiling: Testing the compound against a panel of related enzymes or cell lines to determine its specificity.
-
Mechanism of action studies: To further elucidate the molecular target and mode of inhibition.
Through a systematic and rigorous screening cascade, the promising therapeutic potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be thoroughly investigated, paving the way for the development of novel drugs.
References
-
A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity. (n.d.). PubMed. [Link]
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Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action. (n.d.). National Institutes of Health. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). National Institutes of Health. [Link]
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Screening for lysine-specific demethylase-1 inhibitors using a label-free high-throughput mass spectrometry assay. (2011). PubMed. [Link]
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High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). National Institutes of Health. [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Institutes of Health. [Link]
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Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]
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High-throughput screening to identify inhibitors of lysine demethylases. (n.d.). National Institutes of Health. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. [Link]
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Interference and Artifacts in High-content Screening. (n.d.). NCBI Bookshelf. [Link]
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SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). National Institutes of Health. [Link]
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The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. (2008). PubMed. [Link]
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High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. [Link]
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Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLOS One. [Link]
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High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). PubMed. [Link]
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Microplate Assays for High-Throughput Drug Screening in Cancer Research. (n.d.). BMG LABTECH. [Link]
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Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Royal Society of Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health. [Link]
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analytical methods for detecting 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-Depth Technical Guide to the Analytical Determination of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing detailed application notes and robust protocols for the analytical detection of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This document emphasizes scientific integrity, offering field-proven insights and explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
Introduction and Significance
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the quinolone class of compounds, which are foundational structures in the development of various therapeutic agents. Quinolones are known for their broad-spectrum antibacterial activity, achieved by inhibiting bacterial DNA gyrase and topoisomerase IV. The precise and accurate quantification of this specific chloro-substituted quinolone carboxylic acid is critical during drug discovery, development, and quality control processes. Its chemical properties, including potential tautomerism between the keto and enol forms, necessitate well-defined analytical methods for its characterization and quantification.[1]
This guide details two primary analytical techniques for the determination of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 24796-59-6 | [2] |
| Molecular Formula | C₁₀H₆ClNO₃ | [2] |
| Molecular Weight | 223.62 g/mol | [2] |
| Physical Form | Yellow Solid | [2] |
| Storage | 0-5°C | [2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of aromatic compounds. The quinolone ring system and the carboxylic acid functional group provide strong chromophores, making this method highly suitable for the analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in relatively clean sample matrices, such as in-process control samples or formulated drug products.
The core principle of this method is the separation of the analyte from other components in a sample on a reversed-phase HPLC column, followed by its detection and quantification based on its absorbance of UV light. The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, including quinolone derivatives. The mobile phase, a mixture of acetonitrile and acidified water, is optimized to achieve good peak shape and resolution. The addition of an acid, such as formic acid, is crucial to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and ensures reproducible retention times.
Experimental Workflow for HPLC-UV Analysis
Sources
Application Notes and Protocols for the Use of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Antiviral Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Quinolines in Virology
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] In recent years, this versatile scaffold has garnered significant attention for its potent antiviral activities against a broad spectrum of viruses, such as Zika, Dengue, HIV, influenza, and various coronaviruses.[1][3][4] The 4-oxoquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in quinolone antibiotics. Its structural analogues are now being rigorously investigated for their ability to combat viral infections.
This guide focuses on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , a member of the quinoline carboxylic acid family, as a potential antiviral agent. We provide a comprehensive overview of its likely mechanism of action, detailed protocols for its synthesis, and standardized assays for evaluating its antiviral efficacy and cellular cytotoxicity.
Postulated Mechanism of Action: Targeting Host-Cell Pyrimidine Biosynthesis
While direct-acting antivirals that target viral enzymes are effective, they are often susceptible to the development of drug resistance due to high viral mutation rates.[5] A compelling alternative strategy is to target host-cell factors that are essential for viral replication. This approach presents a higher barrier to resistance.
Many quinoline carboxylic acid derivatives have been shown to exert their antiviral effects by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH) .[5][6] DHODH is a crucial mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for converting dihydroorotate to orotate.[3] Pyrimidines are indispensable for the synthesis of RNA and DNA. Rapidly replicating viruses place a high demand on the host cell's nucleotide pool to build their own genomes. By inhibiting DHODH, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can deplete the intracellular pyrimidine supply, thereby creating an environment that is inhospitable to viral replication.[6]
Caption: Postulated mechanism of DHODH inhibition by the compound.
Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
The synthesis of the target compound can be achieved via the well-established Gould-Jacobs reaction .[1][7] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, and decarboxylation.
Synthetic Workflow
Caption: Gould-Jacobs synthesis workflow for the target compound.
Detailed Synthesis Protocol
Materials:
-
4-chloroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Anhydrous Ethanol
-
Diphenyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating mantle
Procedure:
-
Step 1: Condensation.
-
In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in anhydrous ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. The intermediate product, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, may precipitate. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure to obtain the crude intermediate.[8]
-
-
Step 2: Thermal Cyclization.
-
Caution: This step requires high temperatures. Perform in a well-ventilated fume hood.
-
Add the intermediate from Step 1 to a high-boiling point solvent like diphenyl ether in a suitable flask.
-
Heat the mixture to approximately 250°C for 30-60 minutes.[9] The cyclization reaction will occur, forming ethyl 6-chloro-4-hydroxyquinoline-2-carboxylate.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry.
-
-
Step 3 & 4: Saponification and Acidification.
-
Suspend the cyclized product from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for 1-2 hours to hydrolyze the ester.
-
Cool the resulting solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The final product, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
In Vitro Antiviral Activity Assessment
To determine the antiviral efficacy of the synthesized compound, two standard assays are recommended: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. A preliminary cytotoxicity assay is crucial to ensure that any observed antiviral effect is not due to killing the host cells.
Protocol 1: Cytotoxicity Assay (MTT or MTS Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound on the host cell line.
Materials:
-
Host cells (e.g., Vero E6, A549, MDCK - select a line susceptible to the virus of interest)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%). Add the diluted compound to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Viability Measurement: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[10]
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.
| Parameter | Description |
| CC₅₀ | The concentration of the compound that reduces cell viability by 50%. |
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the 50% effective concentration (EC₅₀) required to protect cells from virus-induced death.[11]
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Aspirate the medium from the cells and infect them with a viral dilution known to cause >80% CPE within 48-72 hours (Multiplicity of Infection, MOI, typically 0.01-0.1).
-
After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compound.[12]
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.[4]
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ until significant CPE is observed in the virus control wells.
-
Quantification: Quantify cell viability using a method like crystal violet staining or an MTT/MTS assay.[11][13]
-
Analysis: Calculate the EC₅₀, the compound concentration that inhibits CPE by 50% compared to the virus control. The Selectivity Index (SI), a measure of the therapeutic window, is calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising antiviral candidate.
| Parameter | Description |
| EC₅₀ | The concentration of the compound that inhibits the viral cytopathic effect by 50%. |
| SI | Selectivity Index (CC₅₀ / EC₅₀). An SI ≥ 10 is generally considered promising. |
Protocol 3: Plaque Reduction Assay
Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and/or size of viral plaques. This is considered the "gold standard" for determining antiviral activity.[10][14]
Procedure:
-
Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.[15]
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, leading to the formation of discrete plaques.[16]
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye like crystal violet. Living cells will be stained, while plaques (areas of dead cells) will appear as clear zones. Count the number of plaques in each well.[14]
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque count by 50%.
Mechanistic Study: DHODH Inhibition Assay
To confirm if the compound's antiviral activity stems from DHODH inhibition, a direct enzymatic assay can be performed.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against recombinant human DHODH.
Principle: This spectrophotometric assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in absorbance at ~600-650 nm.[3][6]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or decylubiquinone
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)
-
96-well plate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, DHO, DCIP, and CoQ10.
-
Assay Setup:
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10. Initiate the reaction by adding this mix to all wells.
-
Measurement: Immediately begin kinetic reading, measuring the decrease in absorbance at ~620 nm every 30 seconds for 10-15 minutes.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that inhibits the enzymatic activity of DHODH by 50%. |
Data Interpretation and Next Steps
A successful antiviral candidate based on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid would exhibit the following profile:
-
Low Cytotoxicity: A high CC₅₀ value.
-
Potent Antiviral Activity: Low EC₅₀ values in both CPE and plaque reduction assays.
-
Favorable Selectivity: A high Selectivity Index (SI ≥ 10).
-
Confirmed Mechanism: A low IC₅₀ value in the DHODH enzymatic assay, ideally correlating with the cellular antiviral EC₅₀.
Positive results from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, evaluation against a broader panel of viruses, and eventual progression to in vivo animal models to assess efficacy and pharmacokinetics.
References
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Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
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protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
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PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
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Bio-protocol. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
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Munir, M. T., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(7), 675-679. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Retrieved from [Link]
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Wiley Online Library. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]
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Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Retrieved from [Link]
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MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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Application Notes and Protocols for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Guide to Safe Handling and Storage
Introduction
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinolone derivative, a class of compounds with significant interest in pharmaceutical research and development due to their potential antimicrobial activities.[1][2][3] As with any active chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound. The protocols outlined herein are designed to be self-validating by incorporating principles of risk minimization and engineering controls.
Hazard Identification and Risk Assessment
Before handling 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a thorough risk assessment is mandatory. The primary hazards associated with this compound, and similar chemical structures, include irritation to the skin, eyes, and respiratory system.[4][5] As a powdered substance, inhalation of airborne particles is a primary route of exposure that must be mitigated.[6]
Key Hazard Considerations:
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[4][5]
-
Unknown Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated, and it should be handled with the assumption that it is potentially hazardous.[7][8]
Data Summary Table:
| Property | Value | Source |
| CAS Number | 24796-59-6 | [9] |
| Molecular Formula | C10H6ClNO3 | |
| Physical Form | Yellow Solid | |
| Storage Temperature | 0-5°C | |
| Hazard Statements | H315, H319, H335 | [4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [4] |
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE.[10] The following PPE is mandatory when handling 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[11][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.[5]
-
Body Protection: A laboratory coat must be worn to protect street clothing and skin from contamination.[12]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator is required to prevent inhalation of dust particles.[8]
Safe Handling Protocols
Adherence to established safe handling practices is critical to minimize the risk of exposure.
Engineering Controls
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Ventilation: All handling of powdered 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of dust.[11][13]
-
Weighing: Weighing of the powder should be performed in a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[6]
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly.[12] Assemble all necessary equipment, including PPE, spatulas, weighing paper, and waste containers.
-
Aliquotting: Carefully open the container inside the fume hood. Use a clean, designated spatula to transfer the desired amount of powder onto weighing paper. Avoid creating dust by handling the material gently.
-
Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap the container and mix gently until the solid is fully dissolved.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[11]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Storage Procedures
Proper storage is crucial for maintaining the stability of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and preventing hazardous situations.
Storage Conditions
-
Temperature: Store the compound in a cool, dry place at a temperature between 0-5°C. Refrigerators used for chemical storage must be clearly labeled as "Caution – Do Not Store Food or Beverages in This Refrigerator".[14]
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[4]
-
Location: Store in a designated chemical storage area away from direct sunlight and heat sources.[10][15]
Incompatible Materials
As a carboxylic acid, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be segregated from the following classes of chemicals to avoid potentially hazardous reactions:
-
Bases: Avoid storage with strong bases.[16]
-
Oxidizing Agents: Segregate from strong oxidizing agents.[15]
-
Reactive Metals: Do not store near reactive metals such as sodium, potassium, and magnesium.[14]
Logical Relationship for Safe Storage
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Preparation of Stock Solutions of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: An Application Note and Protocol
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the preparation of stock solutions of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 24796-59-6). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the fundamental principles behind the methodologies. Given the limited availability of public solubility data for this compound, we present a systematic approach, beginning with a protocol for empirical solubility determination. This foundational data then informs two distinct, validated protocols for preparing stock solutions: one utilizing an organic solvent (DMSO) for high concentration stocks and another using an aqueous basic solution for applications requiring the absence of organic solvents. This guide is designed to ensure the preparation of accurate, stable, and reliable stock solutions, a critical first step for reproducible downstream experiments.
Introduction and Physicochemical Overview
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinolone derivative, a class of compounds known for a wide range of biological activities. The accuracy and reproducibility of any in vitro or in vivo study heavily rely on the precise and consistent preparation of the test compound's stock solution. As a carboxylic acid with a quinolone backbone, this compound is anticipated to have poor aqueous solubility, a common challenge for many biologically active small molecules.
The structure, featuring a carboxylic acid group and a quinolone ring system, dictates its physicochemical behavior. The carboxylic acid moiety allows for deprotonation in basic conditions to form a more water-soluble salt.[1][2] Conversely, the largely aromatic and heterocyclic structure contributes to its hydrophobicity, suggesting solubility in organic solvents.
This guide addresses the critical need for a standardized procedure for preparing stock solutions of this compound, ensuring researchers can generate reliable data.
Table 1: Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 24796-59-6 | |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| Appearance | Yellow Solid | |
| Storage Temp. | 0-5°C (Solid) | |
| Aqueous Solubility | Poorly soluble (experimentally determined) | Inferred from structure and general properties of quinolone carboxylic acids. |
| pKa (estimated) | ~3.5 - 5.0 | Estimated based on the carboxylic acid functional group on a quinolone scaffold. |
Safety and Handling Precautions
Before handling the compound, it is imperative to consult the Safety Data Sheet (SDS).
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Protocol I: Experimental Determination of Solubility
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder
-
Selection of test solvents (e.g., DMSO, Ethanol, Methanol, Water, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Microcentrifuge tubes or glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[3]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period to reach equilibrium. This can take 24-48 hours.[4]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To avoid disturbing the pellet, it is best to filter the supernatant through a 0.22 µm syringe filter. Pre-rinsing the filter with a small amount of the saturated solution can help prevent loss of the compound due to adsorption to the filter material.[3]
-
Quantification:
-
Gravimetric (for non-volatile solvents): Transfer a precise volume of the filtered supernatant to a pre-weighed container, evaporate the solvent, and weigh the remaining solid.
-
Spectrophotometric/Chromatographic: Dilute the filtered supernatant to a concentration within the linear range of a previously established calibration curve and determine the concentration using UV-Vis spectrophotometry or HPLC.
-
-
Calculation: Express the solubility in mg/mL or molarity.
Caption: Workflow for experimental solubility determination.
Protocol II: Preparation of a High-Concentration Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening and in vitro assays due to its excellent solubilizing power.[5][6] For many quinolone compounds used in biological screening, stock solutions are often prepared in the range of 10-50 mM.
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or polypropylene tube with a screw cap
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.
-
Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 20 mM stock: Mass = 0.020 mol/L x 0.001 L x 223.61 g/mol x 1000 mg/g = 4.47 mg
-
-
Weighing: Carefully weigh the calculated amount of the compound directly into a sterile vial.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7] Visually inspect the solution against a light and dark background to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5][8]
Caption: Protocol for preparing a DMSO stock solution.
Protocol III: Preparation of an Aqueous Stock Solution via pH Adjustment
Rationale: For certain cell-based assays or in vivo studies, the presence of DMSO may be undesirable. As a carboxylic acid, the compound's aqueous solubility can be significantly increased by deprotonation with a base to form a salt.[1][2] Sodium hydroxide (NaOH) is a strong base commonly used for this purpose.[9][10] This protocol creates an aqueous stock solution of the sodium salt of the compound.
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Analytical balance
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Weighing: Weigh the desired amount of the compound into a sterile tube.
-
Initial Suspension: Add a portion of the total required volume of sterile water (e.g., 80%) to the tube to create a suspension.
-
Basification: While vortexing, add 1 M NaOH dropwise to the suspension. The compound should begin to dissolve as its sodium salt is formed. Continue adding NaOH until the solid is completely dissolved. A clear solution indicates the formation of the soluble salt.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary for the downstream application, adjust the pH carefully. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.
-
Final Volume: Add sterile water to reach the final desired volume and mix thoroughly.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a final sterile container. Store at 4°C for short-term use or in frozen aliquots at -20°C for longer-term storage.
Quality Control, Storage, and Stability
-
Concentration Verification: After preparation, it is good practice to verify the concentration of the stock solution, for instance, by measuring its absorbance at a predetermined λmax and comparing it to a standard curve.
-
DMSO Stock Solutions:
-
Storage: Store at -20°C or -80°C. DMSO has a high freezing point (~18.5°C), so solutions will be frozen.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound degradation or precipitation.[8] Prepare small, single-use aliquots.
-
Water Content: DMSO is hygroscopic. Over time, it can absorb atmospheric moisture, which may affect the stability of certain compounds.[11] Use anhydrous DMSO and keep vials tightly sealed. Studies have shown that many compounds remain stable in DMSO containing some water, but this is compound-specific.[11][12]
-
-
Aqueous Stock Solutions:
-
Storage: Can be stored at 4°C for short periods (days to a week), but for long-term storage, freezing at -20°C is recommended to prevent microbial growth and chemical degradation.
-
Stability: The stability of the compound in an aqueous basic solution should be determined empirically if it is to be stored for extended periods.
-
Conclusion
The successful preparation of stock solutions of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is an essential prerequisite for reliable and reproducible research. Due to the absence of readily available solubility data, an empirical determination is the most rigorous starting point. The protocols provided herein offer two validated methods for preparing stock solutions: a high-concentration DMSO-based stock suitable for most in vitro applications and an aqueous-based stock for experiments sensitive to organic solvents. By understanding the chemical principles behind these protocols and adhering to best practices for storage and handling, researchers can ensure the integrity of their experimental starting material, thereby enhancing the quality and validity of their scientific findings.
References
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- Yufeng, L. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
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- Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. (n.d.). sfera - Unife.
- Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. (2023). MDPI.
- Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. (n.d.). PubMed.
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Application Notes and Protocols for the Evaluation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in Cancer Cell Line Studies
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this class, quinoline carboxylic acids have garnered significant attention for their potential as anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document provides a comprehensive guide for researchers on the application and study of a specific member of this class, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, in the context of cancer cell line investigations. While public domain data on this exact molecule is emerging, the protocols and methodologies outlined herein are based on established principles for evaluating novel quinoline derivatives and are supported by studies on structurally related analogs.[1][2][3]
Derivatives of the quinoline core have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, and hematopoietic origins.[1][4] The presence of a carboxylic acid moiety can be crucial for the compound's interaction with biological targets and its overall pharmacological profile.[5] The protocols detailed in this guide are designed to provide a robust framework for elucidating the anticancer potential of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and similar molecules.
Part 1: Core Principles and Mechanistic Overview
Postulated Mechanisms of Action
While the precise molecular targets of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are a subject of ongoing investigation, studies on analogous compounds suggest several plausible mechanisms through which it may exert its anti-proliferative effects. These include:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[6][7][8] This is often mediated through the activation of caspase cascades, which are central to the apoptotic process.[6][7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. Quinoline compounds have been observed to cause cell cycle arrest at various phases, notably the G2/M phase, thereby preventing mitotic entry and cell division.[1][9][10][11]
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the Akt/mTOR pathway, are often dysregulated in cancer. Some quinoline derivatives have been found to inhibit these critical pathways.[7]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, leading to apoptosis and cell cycle arrest.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [12][13]PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [12][14] Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells. [13][14] * Incubate the cells at 4°C for at least 2 hours (or overnight). [13]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [14] * Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, which can also be stained by PI. [12][13][14] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Collect at least 10,000-20,000 events per sample for accurate analysis.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation:
The DNA histogram will show distinct peaks corresponding to the different cell cycle phases. The G0/G1 peak represents cells with a 2n DNA content, while the G2/M peak represents cells with a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Part 3: Data Interpretation and Troubleshooting
-
Self-Validating Systems: Each protocol includes essential controls (vehicle control, unstained cells, single-stained cells) that are critical for validating the experimental setup and ensuring the reliability of the results.
-
Causality in Experimental Choices: The concentrations of the test compound should be chosen based on the IC50 value determined from the cell viability assay. This ensures that the observed effects on apoptosis and the cell cycle are occurring at physiologically relevant concentrations. Incubation times should be optimized to capture the desired cellular events; for example, early apoptotic events may be more apparent at earlier time points.
-
Troubleshooting:
-
High Background in MTT Assay: This can be due to contamination or high cell seeding density. Ensure sterile techniques and optimize cell numbers.
-
Weak Signal in Annexin V Staining: This could be due to insufficient incubation time with the compound or loss of apoptotic cells during washing steps. Handle cells gently.
-
Poor Resolution in Cell Cycle Histograms: This may result from improper fixation or the presence of cell clumps. Ensure proper fixation with cold ethanol and filter the cell suspension before analysis if necessary. The coefficient of variation (CV) of the G0/G1 peak is a good indicator of data quality, with CVs under 6% being desirable. [13]
-
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the in vitro evaluation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins and in vivo tumor models, will be necessary to fully characterize the anticancer profile of this promising compound.
References
-
Cell Viability Assays. Methods and Protocols - Anticancer Research. (URL: [Link])
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (URL: [Link])
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (URL: [Link])
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (URL: [Link])
-
Cell Cycle Tutorial Contents. (URL: [Link])
-
Cell Cycle Analysis. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (URL: [Link])
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. (URL: [Link])
-
Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed. (URL: [Link])
-
Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed. (URL: [Link])
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. (URL: [Link])
-
Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC - PubMed Central. (URL: [Link])
-
CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | MFCD09931633. (URL: [Link])
-
The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed. (URL: [Link])
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. (URL: [Link])
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - NIH. (URL: [Link])
-
#94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity | Journal of Pharmaceutical Chemistry. (URL: [Link])
-
Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - NIH. (URL: [Link])
-
1‐Sulfonylated 1,2,3,4‐tetrahydroquinoline‐6‐carboxylic acids as simple, readily‐accessible MCL‐1 inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. (URL: [Link])
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (URL: [Link])
-
7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. (URL: [Link])
-
Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed. (URL: [Link])
-
Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - NIH. (URL: [Link])
-
Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors - PubMed. (URL: [Link])
-
1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed. (URL: [Link])
-
Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH. (URL: [Link])
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- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you optimize your reaction outcomes.
Overview of the Primary Synthesis Route: The Gould-Jacobs Reaction
The most common and established method for synthesizing the target quinolone core is the Gould-Jacobs reaction.[1][2][3] This multi-step process is reliable but highly sensitive to reaction conditions, which can significantly impact the final yield and purity. The sequence is as follows:
-
Condensation: 4-chloroaniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl ((4-chloroanilino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This is typically the most critical and lowest-yielding step.
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed under basic or acidic conditions to yield the final product, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
This guide will focus on troubleshooting each of these critical stages.
Reaction Pathway Visualization
Caption: Figure 1. Overall workflow of the Gould-Jacobs synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses the most frequently encountered issues during synthesis.
Q1: My overall yield is extremely low. Where should I start troubleshooting?
A low overall yield in a multi-step synthesis can be due to issues at any stage. The most common culprit in the Gould-Jacobs reaction is the thermal cyclization step.[1]
Initial Diagnostic Workflow:
-
Verify the Intermediate: Before attempting the high-temperature cyclization, confirm the successful formation of the diethyl ((4-chloroanilino)methylene)malonate intermediate from Step 1. Isolate a small sample after the initial condensation and analyze it (TLC, ¹H NMR, melting point). If this step is inefficient, the final yield will invariably be poor.
-
Focus on Cyclization: If the intermediate is formed in good yield and purity, the problem almost certainly lies in the thermal cyclization (Step 2). This step has a high activation energy and is prone to side reactions.[4]
-
Check the Hydrolysis: If the cyclized ester is obtained in a reasonable yield but the final acid yield is low, your hydrolysis or workup conditions need optimization.
Caption: Figure 2. A logical workflow for diagnosing low yield issues.
Q2: The thermal cyclization (Step 2) is not working well, resulting in a dark, tarry mixture with little product. What's going wrong?
This is the most critical challenge. High temperatures required for cyclization can also cause decomposition.[1][5] Success hinges on precise control of conditions.
| Possible Cause | Scientific Rationale & Solution |
| Insufficient Temperature | The 6-electron electrocyclization has a high activation energy. Temperatures below 240°C will be too low to drive the reaction to completion efficiently. Solution: Ensure the reaction mixture itself reaches 240-250°C. Use a high-temperature thermometer placed directly in the reaction flask (not just monitoring the heating mantle/oil bath).[6] |
| Excessive Temperature | Temperatures above 255-260°C can lead to charring and decomposition of the starting material and product, resulting in tar formation and significantly reduced yields.[1] Solution: Use a temperature controller for precise heating. Avoid aggressive heating; raise the temperature steadily to the target. |
| Reactive Atmosphere | At >240°C, atmospheric oxygen can cause oxidative side reactions, leading to colored impurities and degradation. Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This involves purging the flask before heating and maintaining a positive pressure throughout the reaction.[7] |
| Poor Quality Solvent | High-boiling solvents like diphenyl ether or Dowtherm A must be pure and anhydrous. Water or other impurities can interfere with the reaction at high temperatures. Solution: Use a fresh bottle of a high-purity, high-boiling solvent. Using an appropriate solvent can increase yields dramatically, in some cases up to 95%.[1][5] |
| Impure Intermediate | Impurities carried over from Step 1 can polymerize or decompose under the harsh cyclization conditions. Solution: Purify the diethyl ((4-chloroanilino)methylene)malonate intermediate before cyclization. This can be done by recrystallization (e.g., from ethanol) or by washing the crude solid with a cold solvent like hexane to remove nonpolar impurities. |
Optimized Protocol for Thermal Cyclization:
-
Place the purified intermediate from Step 1 into a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser connected to a nitrogen line.
-
Add dry, high-purity diphenyl ether (approx. 3-4 mL per gram of intermediate).
-
Begin stirring and purge the system with nitrogen for 10-15 minutes.
-
Heat the mixture steadily in a sand or high-temperature oil bath to 250°C .
-
Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible (a challenging task at this temperature).
-
Allow the mixture to cool to below 100°C before proceeding with workup.
Q3: My final product is difficult to purify. How can I effectively remove the high-boiling solvent and other impurities?
Removing solvents like diphenyl ether (b.p. 259°C) is a common challenge.[1]
Recommended Workup and Purification Strategy:
-
Precipitation: After the cyclization mixture has cooled to room temperature (or slightly above), add a large volume of a non-polar solvent in which the product is insoluble but the diphenyl ether is soluble. Hexane or petroleum ether are excellent choices.
-
Stir and Filter: Stir the resulting slurry vigorously for 30 minutes to ensure the diphenyl ether fully dissolves in the hexane. The solid ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate will precipitate.
-
Collect and Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of fresh hexane to remove any residual diphenyl ether.
-
Proceed to Hydrolysis: The crude ester obtained is often pure enough for the subsequent hydrolysis step.
-
Final Product Purification: After hydrolysis and acidification, the final carboxylic acid product will precipitate from the aqueous solution.
-
Acid/Base Wash: If impurities persist, the crude acid can be purified by dissolving it in an aqueous base (like NaOH or NaHCO₃), washing the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitating the pure acid by adding acid (e.g., HCl).[8]
-
Recrystallization: Recrystallize the final product from a suitable solvent like ethanol, acetic acid, or DMF for highest purity.
-
Q4: The final hydrolysis (saponification) step is incomplete or gives a low yield. How can I improve it?
Hydrolysis of the sterically hindered ethyl ester can be sluggish. Both basic and acidic methods are effective, but require sufficiently strong conditions.
| Method | Protocol & Key Considerations |
| Basic Hydrolysis (Saponification) | 1. Suspend the crude ester in a 10-20% aqueous solution of Sodium Hydroxide (NaOH).2. Heat the mixture to reflux (100-110°C) for 1-3 hours until the reaction is complete (TLC monitoring). The solid should dissolve as the sodium salt forms.3. Cool the solution and filter if any solids remain.4. Acidify the clear filtrate with concentrated HCl to a pH of 2-3. The carboxylic acid will precipitate.5. Collect the solid by filtration, wash with water, and dry. |
| Acidic Hydrolysis | 1. A mixture of acetic acid, sulfuric acid, and water can be effective for hydrolyzing quinolone esters.[9]2. Reflux the ester in a mixture such as acetic acid/water/H₂SO₄ (e.g., 10:6:1 ratio) for 40-60 minutes.[9]3. Cool the reaction mixture and pour it onto ice water to precipitate the product.4. Collect by filtration, wash with water, and dry.Advantage: This method can sometimes provide a cleaner product directly without needing a separate acidification step. |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the key thermal cyclization step?
-
A: The mechanism is a 6-pi electrocyclization. The lone pair on the aniline nitrogen pushes electrons through the conjugated system to attack the carbonyl carbon of one of the ester groups, forming the new six-membered ring. This is followed by the elimination of ethanol to restore aromaticity.
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
A: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction.[10][11] The condensation step can be completed in minutes instead of hours.[12] The high-temperature cyclization can also be performed efficiently, with optimal conditions reported around 300°C for 5 minutes, achieving a 47% yield in one study.[4] This requires specialized microwave synthesis equipment.
-
-
Q: Why is 4-chloroaniline used? How do substituents on the aniline affect the reaction?
-
A: The chloro-substituent is an integral part of the final molecule's structure, often important for its biological activity. The electronic nature of substituents on the aniline ring influences reactivity. Electron-withdrawing groups, like the chloro group, decrease the nucleophilicity of the aniline nitrogen, which can make both the initial condensation and the final cyclization steps more difficult, often requiring more forcing conditions (higher temperatures or longer reaction times).[5][13] Conversely, electron-donating groups facilitate the reaction.[2][5]
-
References
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
- BenchChem. (2025).
- MDPI. (n.d.).
- MDPI. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Biotage. (2012).
- Asian Journal of Chemistry. (2015).
- Moku-Diyaku. (n.d.). CGS-9896.
- Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- BenchChem. (2025).
- LookChem. (n.d.).
- Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CGS-9896-药物合成数据库 [drugfuture.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 10. ablelab.eu [ablelab.eu]
- 11. asianpubs.org [asianpubs.org]
- 12. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting common issues in quinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. This resource is structured to offer not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific, frequently encountered issues in a question-and-answer format, providing both diagnostic insights and actionable solutions for the most common quinoline synthesis methods.
The Skraup Synthesis
Question 1: My Skraup synthesis reaction is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?
Answer: The Skraup synthesis is notoriously exothermic, and controlling this reactivity is paramount for achieving a good yield and simplifying purification.[1] The primary cause of the violent reaction and subsequent tar formation is the harsh acidic and oxidizing conditions, which can lead to polymerization of reactants and intermediates.[1]
Here are several strategies to mitigate this:
-
Introduce a Moderator: Ferrous sulfate (FeSO₄) is a commonly used additive to make the reaction less violent.[1] It appears to function as an oxygen carrier, extending the reaction over a longer period.[2] Boric acid can also be employed for this purpose.[3]
-
Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling is crucial. This prevents a rapid temperature spike that accelerates side reactions.[1]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat effectively and prevent the formation of localized hotspots where decomposition and polymerization are most likely to occur.[1][4]
-
Optimize Temperature: The reaction should be initiated with gentle heating, and then the exothermic phase must be carefully controlled.[1] Overheating is a primary contributor to charring.
Table 1: Moderators for the Skraup Synthesis
| Moderator | Function | Reference |
| Ferrous Sulfate (FeSO₄) | Acts as an oxygen carrier, moderating the reaction rate. | [1][2] |
| Boric Acid | Helps to control the exothermicity of the reaction. | [3] |
The Doebner-von Miller Synthesis
Question 2: I am experiencing a very low yield and significant formation of polymeric material in my Doebner-von Miller reaction. What is the cause and how can I prevent this?
Answer: This is a classic challenge in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, which is a major competing side reaction.[1][5]
To address this, consider the following optimization strategies:
-
Employ a Biphasic Reaction Medium: This is a highly effective technique. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), you can drastically reduce its self-polymerization in the acidic aqueous phase where the aniline reactant resides.[1][5]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture keeps its instantaneous concentration low, thereby minimizing the rate of self-condensation.[1]
-
Optimize Acid and Temperature: While strong acid catalysis is necessary, excessively harsh conditions or high temperatures will accelerate tar formation.[5] It's beneficial to screen different acids (e.g., HCl, H₂SO₄, Lewis acids) and maintain the lowest effective temperature to find a balance between the desired reaction rate and byproduct formation.[5]
-
Consider Reactant Electronics: Anilines bearing electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[5] In such cases, alternative methods may be more suitable.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [1]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling the reaction mixture, make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The quinoline product can often be purified by steam distillation from the reaction mixture.[1]
The Combes Synthesis
Question 3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common issue when an unsymmetrical β-diketone is used in the Combes synthesis.[1] The reaction proceeds through the formation of an enamine intermediate, followed by acid-catalyzed cyclization.[6][7] The regioselectivity is determined by which carbonyl group of the enamine is protonated and subsequently attacked by the aniline ring.
Several factors influence this selectivity:
-
Steric Effects: Steric hindrance plays a significant role in the electrophilic aromatic annulation step, which is often the rate-determining step.[7] Bulky substituents on the β-diketone can direct the cyclization to the less hindered side.
-
Electronic Effects: The electronic nature of substituents on the aniline can also influence the regiochemical outcome.[7]
-
Catalyst Choice: The acid catalyst used can impact the regioselectivity. Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid.[8] Experimenting with different catalysts may favor the formation of one regioisomer over the other.
Diagram 1: Troubleshooting Regioselectivity in Combes Synthesis
Caption: Workflow for addressing regioselectivity in the Combes synthesis.
The Friedländer Synthesis
Question 4: My Friedländer synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis are a frequent challenge. This reaction, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to several factors.[9]
Here's a breakdown of potential causes and solutions:
-
Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can degrade starting materials or the final product.[9] Modern approaches often utilize milder and more efficient catalytic systems.[9]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion or side reactions.[9] A wide range of catalysts have been shown to be effective, including molecular iodine, ionic liquids, and various nanocatalysts.[9][10]
-
Poor Solubility or Wrong Solvent: The solvent plays a significant role. For instance, in microwave-assisted reactions, polar solvents like DMF or ethanol can improve solubility and energy absorption.[9]
-
Competing Side Reactions: Self-condensation of the ketone (an aldol condensation) is a common side reaction that consumes starting material and reduces the yield of the desired quinoline.[9][11]
Table 2: Troubleshooting Low Yield in Friedländer Synthesis
| Potential Cause | Suggested Solution | Reference |
| Harsh Conditions | Switch to a milder catalytic system (e.g., molecular iodine, ionic liquids). | [9] |
| Inactive/Suboptimal Catalyst | Use a fresh batch of catalyst or screen different types (e.g., SiO₂ nanoparticles). | [9] |
| Poor Reactant Solubility | Change to a more polar solvent like DMF or ethanol. | [9] |
| Incomplete Reaction | Increase reaction time and/or temperature incrementally, monitoring by TLC. | [9][12] |
| Aldol Side Reaction | Use an imine analog of the o-aminoaryl ketone to prevent self-condensation. | [11] |
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation [9]
-
Setup: To a clean round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dissolve it in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in quinoline synthesis?
A1: Reaction temperature and time are universally critical. Temperature directly affects the reaction rate, but excessive heat can promote byproduct formation, especially in acid-catalyzed methods like the Skraup synthesis.[12] Reaction time must be optimized to ensure completion without product degradation. It is essential to monitor reaction progress using techniques like TLC or LC-MS.[12]
Q2: How does catalyst choice impact reaction conditions?
A2: The catalyst is fundamental. Traditional strong acids often require high temperatures.[12] Modern catalysts, such as transition metals, ionic liquids, or nanocatalysts, can significantly lower the activation energy, permitting milder conditions (lower temperature, shorter time) and often improving yields and selectivity.[10][12]
Q3: What are the primary safety concerns when synthesizing quinolines?
A3: Quinoline and many of its precursors and derivatives are hazardous. Key safety precautions include:
-
Handling: Always work in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15] Quinoline is harmful if swallowed or in contact with skin and is suspected of causing genetic defects and cancer.[15]
-
Exothermic Reactions: Be prepared for highly exothermic reactions, particularly with the Skraup synthesis. Use an ice bath for cooling and add reagents slowly.[1]
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[15][16] Avoid release to the environment as quinoline is toxic to aquatic life.[15]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move to fresh air.[16] In all cases of significant exposure, seek immediate medical attention.[15]
Q4: My yield dropped significantly when I tried to scale up my synthesis. What should I investigate?
A4: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations that are not apparent on a small scale.[4]
-
Mixing Efficiency: Magnetic stirring may be insufficient for larger volumes. Switch to overhead mechanical stirring to ensure homogeneity and prevent localized hotspots.[4]
-
Heat Transfer: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging. Uncontrolled exotherms can lead to degradation. Use a jacketed reactor and monitor the internal temperature closely. For highly exothermic reactions, consider adding one reactant portion-wise (semi-batch approach).[4]
-
Reagent Purity: Impurities in starting materials have a more pronounced effect at a larger scale. Ensure the quality and consistency of your raw materials.[4]
Diagram 2: General Troubleshooting Workflow for Quinoline Synthesis
Caption: A systematic approach to troubleshooting quinoline synthesis issues.
References
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- optimizing reaction time and temperature for quinoline synthesis - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- QUINOLINE For Synthesis - Laboratory Chemicals - Alpha Chemika.
- Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI.
- optimizing reaction conditions for quinolinone synthesis - Benchchem.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Quinoline - SAFETY DATA SHEET - Penta chemicals.
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
- Optimized conditions* synthesis of quinoline derivatives. - ResearchGate.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing.
- Combes Quinoline Synthesis.
- Synthesis of quinolines - Organic Chemistry Portal.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Preparation and Properties of Quinoline.
- Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
- Combes quinoline synthesis - Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
- Quinoline - Wikipedia.
- Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate.
- Doebner-Miller reaction - chemeurope.com.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing.
- A review on synthetic investigation for quinoline- recent green approaches.
- Recent advances in the synthesis of quinolines: a review - RSC Publishing.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- Doebner-Miller Reaction - SynArchive.
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Making quinoline - the Skraup synthesis - YouTube.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- The Skraup Synthesis of Quinolines - ResearchGate.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI.
- The Friedländer Synthesis of Quinolines - Organic Reactions.
- Friedlaender Synthesis - Organic Chemistry Portal.
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Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to help you navigate the complexities of quinoline synthesis, optimize your reaction conditions, and achieve higher yields and purity in your target compounds.
Section 1: General FAQs for Quinoline Synthesis
This section addresses broad questions applicable to various quinoline synthesis methods.
Q1: I'm experiencing very low yields in my quinoline synthesis. What are the first parameters I should investigate?
A1: Low yields in quinoline synthesis are a common issue and can often be traced back to a few key parameters. The primary areas to troubleshoot are:
-
Reaction Temperature: Many classical quinoline syntheses, such as the Gould-Jacobs or Conrad-Limpach reactions, require high temperatures, sometimes exceeding 250°C, for the crucial cyclization step.[1][2] However, excessively high temperatures can lead to product decomposition and the formation of unwanted side products, particularly in strong acid-catalyzed reactions like the Skraup synthesis.[1][3][4] It is critical to carefully control and optimize the temperature for your specific substrates.
-
Reaction Time: The duration of the reaction must be sufficient for completion, but extended reaction times, especially at high temperatures, can lead to product degradation.[2][3] Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal time to quench the reaction.[1][3]
-
Catalyst Choice and Purity: The selection and quality of your catalyst are paramount. Traditional methods often employ strong Brønsted or Lewis acids, which can necessitate harsh conditions.[5][6] Modern protocols often utilize milder and more efficient catalysts, including transition metals (palladium, copper, cobalt), nanocatalysts, or ionic liquids, which can lower the activation energy and allow for more controlled conditions.[3][6][7] Ensure your catalyst is pure and active, as impurities can poison the catalyst or promote side reactions.
-
Solvent Selection: The solvent does more than just dissolve reactants; it can influence reaction pathways and rates.[3] For high-temperature cyclizations, using a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve yields compared to neat (solvent-free) conditions.[1] In some modern syntheses, solvents like DMSO can even participate in the reaction.[3]
Q2: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?
A2: Tar formation is a frequent and frustrating problem, especially in the Skraup and Doebner-von Miller syntheses.[4][5][8] This is typically caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (like acrolein, formed in situ from glycerol in the Skraup reaction) under the harsh, high-temperature conditions.[4][5][8]
Here are several strategies to mitigate tar formation:
-
Use a Moderator: In the Skraup synthesis, the reaction is notoriously exothermic.[4][9] Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[4][6][9]
-
Control Reagent Addition: Add strong acids, like concentrated sulfuric acid, slowly and with efficient cooling to prevent localized hotspots that can initiate polymerization.[4]
-
Optimize Acid Concentration: While strong acids are often necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[5]
-
Employ a Biphasic System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[5][10]
Q3: How can I control regioselectivity when using unsymmetrical starting materials?
A3: Poor regioselectivity is a significant challenge when using unsymmetrical anilines or carbonyl compounds in reactions like the Friedländer, Combes, or Doebner-von Miller syntheses.[1][11] The formation of multiple isomers complicates purification and reduces the yield of the desired product.[11]
Key factors influencing the regiochemical outcome include:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the reactants can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl partner will often favor the formation of the less sterically hindered product.[11]
To improve regioselectivity:
-
Modify Substituents: If possible, alter the substituents on your starting materials to enhance the electronic or steric bias towards your desired isomer. For example, a bulkier group on the aniline may favor cyclization at the less hindered position.[11]
-
Optimize Reaction Conditions: Systematically vary the catalyst (acidic vs. basic), solvent, and temperature, as these can significantly influence the reaction pathway and regiochemical outcome.[11]
-
Modern Catalytic Methods: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving high regioselectivity in the derivatization of the quinoline core itself, offering an alternative strategy to building the ring with the desired substitution pattern from the start.[11][12]
Section 2: Troubleshooting Guides for Specific Quinoline Syntheses
This section provides detailed troubleshooting for common named reactions used to synthesize quinolines.
The Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and it can be catalyzed by either acids or bases.[6][13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | Inactive catalyst; Insufficient temperature; Poor solubility of reactants. | Use a fresh batch of catalyst or increase loading (e.g., 5 to 10 mol%).[14] Incrementally increase the reaction temperature and monitor by TLC.[14] Switch to a more polar solvent like DMF or ethanol to improve solubility.[14] |
| Aldol Condensation Side Products | The ketone reactant undergoes self-condensation, especially under basic conditions.[8] | Use an imine analog of the o-aminoaryl aldehyde or ketone.[8] Employ milder reaction conditions, for example, using a gold or iodine catalyst allows the reaction to proceed at lower temperatures.[1][8][14] Slowly add the ketone to the reaction mixture to keep its concentration low.[8] |
| Poor Regioselectivity (with unsymmetrical ketones) | Condensation can occur on either side of the carbonyl group. | Introduce a directing group on one of the reactants.[1] Systematically vary the catalyst and reaction conditions to identify those that favor one isomer.[11] |
The Skraup Synthesis & Doebner-von Miller Reaction
These related reactions synthesize quinolines from anilines. The Skraup synthesis uses glycerol, an acid, and an oxidizing agent,[6][15] while the Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds.[5][16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Extremely Vigorous/Uncontrollable Reaction (Skraup) | The reaction is highly exothermic.[4][9] | Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[4] Add concentrated sulfuric acid slowly with efficient cooling and stirring.[4] |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (or acrolein from glycerol).[4][5][8] | Use a moderator (FeSO₄) in the Skraup synthesis.[4] For Doebner-von Miller, use a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound.[5][10] Optimize acid concentration and temperature to find the mildest effective conditions.[5] |
| Incomplete Oxidation (product contains dihydroquinolines) | The final step is the oxidation of a dihydroquinoline intermediate. Insufficient or inefficient oxidant.[5] | Ensure a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) is used.[5] If dihydroquinoline impurities are isolated, consider a separate post-reaction oxidation step using an agent like DDQ or MnO₂.[5] |
The Gould-Jacobs Reaction
This reaction series builds 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonic ester, typically requiring high temperatures for the thermal cyclization step.[1][17]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization Step | Insufficient temperature; Product degradation from excessive heat or prolonged reaction time.[1][2] | A thorough time-temperature study is crucial. Use a high-boiling inert solvent (e.g., mineral oil) to ensure uniform heating.[1] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating to high temperatures.[2][18] |
| Incomplete Saponification or Decarboxylation | The final steps involve hydrolysis of the ester followed by decarboxylation.[17] | Ensure sufficient base (e.g., NaOH) and reaction time for complete hydrolysis. Monitor by TLC. For decarboxylation, ensure the temperature is high enough to drive the reaction to completion.[17] |
Section 3: Purification Troubleshooting
Q: My quinoline derivative is streaking badly on silica gel TLC plates and gives poor separation during column chromatography. What can I do?
A: This is a very common issue. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing (streaking).[19]
Solutions:
-
Add a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent.[19] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.[19]
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.[19]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective purification method that avoids the issues of acidic silica.[19]
-
Section 4: Experimental Protocols & Visual Workflows
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established methods and includes the use of ferrous sulfate to control the reaction's exothermicity.[4]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Charging Reactants: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to aniline with cooling and stirring.
-
To this mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add the nitrobenzene.
-
Initiating the Reaction: Gently heat the mixture. The reaction is exothermic and will begin to boil.[20] Immediately remove the external heating and allow the reaction to proceed under its own exotherm. If the reaction becomes too vigorous, cool the flask in an ice bath.[20]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for several hours to ensure the reaction goes to completion.[4][20]
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then steam distill to remove unreacted nitrobenzene.[21] Make the remaining solution strongly basic with sodium hydroxide to liberate the quinoline.
-
Purification: The liberated quinoline can then be purified by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., dichloromethane), drying, and removal of the solvent in vacuo.[4][21]
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a milder method for the Friedländer synthesis using molecular iodine as a catalyst.[1][14]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
Procedure:
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone and the active methylene compound in a round-bottom flask, add the molecular iodine.
-
Heating: Heat the reaction mixture at 80-100°C.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.[1][14]
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography.
Visual Workflow: General Troubleshooting for Low Yield
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
References
- Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
- Benchchem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Benchchem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- Reddy, C. S., et al. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Organic Chemistry Portal. (2021). Synthesis of quinolines.
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Mondal, S., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
-
Clarke, H. T., & Davis, A. W. (n.d.). Quinoline. Organic Syntheses. Retrieved from [Link]
- NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Sources
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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- 18. asianpubs.org [asianpubs.org]
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- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Welcome to the technical support guide for the purification of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Compound Profile: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Understanding the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Data | Source(s) |
| Chemical Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1][2] |
| Appearance | Yellow Solid | |
| CAS Number | 24796-59-6 | [1] |
| Key Structural Features | A carboxylic acid group, a ketone, and a quinoline core. These functional groups dictate its acidic nature and polarity, making it amenable to specific purification techniques. | [3][4] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification of this compound.
Q1: What is the most robust and effective primary purification technique for crude 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
Answer: The most effective initial strategy is Acid-Base Extraction . This classical technique is exceptionally well-suited for this molecule due to the presence of the carboxylic acid functional group.[5][6] The core principle is to manipulate the compound's solubility by changing the pH.
-
The "Why": In its neutral form, the compound has limited solubility in water but is soluble in many organic solvents. By adding a base (e.g., sodium bicarbonate or sodium hydroxide), you deprotonate the carboxylic acid, forming a negatively charged carboxylate salt.[6][7] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting materials or non-acidic byproducts) remain in the organic layer.[7][8] After separating the layers, re-acidification of the aqueous layer protonates the carboxylate, causing the purified, neutral carboxylic acid to precipitate out of the water.[6][8]
Q2: My final product has a lower-than-expected melting point and appears discolored. What are the likely impurities?
Answer: A low or broad melting point is a classic indicator of impurities. For quinolone syntheses, common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, these are often aromatic amines or other precursors.
-
Isomeric Impurities: Synthesis of substituted quinolines can sometimes lead to the formation of regioisomers (e.g., substitution at a different position on the aromatic ring), which can be very difficult to separate due to similar physical properties.[9]
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, common in quinoline synthesis, can generate high-molecular-weight, often colored, byproducts.[9]
-
Incomplete Cyclization Products: Intermediates from the reaction may persist in the crude mixture if the reaction has not gone to completion.[9]
Q3: What are some good starting solvents for recrystallization?
Answer: Recrystallization is an excellent secondary purification step after acid-base extraction. The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the molecule's structure, which has both polar and non-polar regions, a solvent screening is recommended. Good starting points would be:
-
Polar Protic Solvents: Ethanol, isopropanol, or mixtures with water (e.g., aqueous ethanol).
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetic Acid, though these higher-boiling solvents can be difficult to remove.
-
Solvent Mixtures: Using a solvent/anti-solvent system like Toluene/Petroleum Ether or DMF/Methanol can be effective.[10]
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem 1: After performing an acid-base extraction and acidifying the aqueous layer, my product fails to precipitate. What went wrong?
This is a common and frustrating issue. Here is a logical workflow to diagnose the cause.
Caption: Troubleshooting workflow for failed precipitation.
Causality Explained:
-
Incomplete Acidification: The carboxylate salt will remain dissolved if the pH is not low enough to fully protonate it back to the neutral, less soluble carboxylic acid.[8]
-
Supersaturation/High Solubility: In some cases, especially if the volume of water is large, the compound may have some residual solubility, or the solution may be supersaturated. Forcing recovery by extracting back into an organic solvent is a reliable solution.[5]
Problem 2: My recrystallization yield is extremely low.
Answer: Low yield from recrystallization is typically due to a suboptimal choice of solvent or procedural error.
-
Cause: Using too much solvent is the most common reason. The compound will remain in the cold mother liquor if the solution is not saturated at the boiling point.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.
-
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Induce precipitation by adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and allow to cool slowly.
-
-
Cause: Cooling the solution too quickly. This leads to the formation of very small crystals or an oil, which can trap impurities and be difficult to filter.
-
Solution: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Problem 3: A persistent impurity remains after both acid-base extraction and recrystallization. What is the next step?
Answer: If fundamental techniques fail, the impurity likely has very similar physicochemical properties to your target compound (e.g., an isomer).[9] In this case, chromatography is the recommended next step.
-
Recommendation: Reversed-Phase Flash Chromatography . Purification of polar carboxylic acids can sometimes be difficult on normal-phase silica gel. C18-functionalized silica (reversed-phase) is often more effective.[11]
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to keep the carboxylic acid protonated and improve peak shape.[11]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (e.g., 20-30 mL) in a separatory funnel.[7]
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) (e.g., 15 mL).[5][8] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure if using bicarbonate.
-
Separation: Allow the layers to separate fully. Drain the lower layer. (Note: DCM is denser than water; ethyl acetate is less dense).
-
Repeat: Repeat the extraction of the organic layer with another portion of the basic solution to ensure complete transfer of the acid.
-
Combine & Acidify: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (test with pH paper, target pH < 2). A precipitate should form.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the dry, purified solid into several test tubes. Add a few potential solvents dropwise to each to find one that dissolves the solid when hot but not when cold.
-
Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hotplate) until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
References
- Acid-Base Extraction.
- common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem.
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activ
- Acid–base extraction - Wikipedia.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents - Benchchem.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
- CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | MFCD09931633.
- 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid - Sigma-Aldrich.
- Quinoline-4-carboxylic acid | Solubility of Things.
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
- 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid - Sigma-Aldrich.
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
- Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1 - Googleapis.com.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC.
- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 32431-30-4 | HBA43130 - Biosynth.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH.
- Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chrom
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- 11. teledyneisco.com [teledyneisco.com]
Technical Support Center: A Guide to Preventing Degradation of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid in Solution
Introduction
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a key chemical scaffold and intermediate in medicinal chemistry and drug development.[1] The integrity of this compound in solution is paramount for generating reproducible and reliable experimental data. Degradation not only leads to a loss of the active compound concentration but can also introduce confounding variables through the formation of unknown, potentially reactive byproducts. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively prevent the degradation of this compound in solution.
Section 1: Fundamental Stability Profile & Key Vulnerabilities
The structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid contains several functional groups that dictate its chemical behavior and susceptibility to degradation. Understanding these vulnerabilities is the first step toward prevention.
-
pH-Dependent Solubility: As a carboxylic acid and a quinolone, the molecule is amphoteric. Its solubility is highly dependent on the pH of the solution.[2][3] It is least soluble near its isoelectric point (pI) and exhibits significantly higher solubility in both acidic (pH < pI) and basic (pH > pI) conditions.[4] Uncontrolled pH can lead to precipitation and apparent loss of compound.
-
Photosensitivity: The quinolone nucleus is inherently photosensitive. The conjugated ring system readily absorbs UV and, to some extent, visible light.[5] This absorbed energy can initiate photochemical reactions, leading to decarboxylation, dehalogenation, and oxidation, fundamentally altering the molecule.[6][7] The presence of a halogen, such as chlorine, can influence the rate and mechanism of photodegradation.[8][9]
-
Oxidative Degradation: The molecule can be susceptible to oxidation, a process often accelerated by light and the presence of dissolved oxygen or metal ions.[8][10] This can lead to the formation of hydroxylated species or cleavage of the quinolone ring system.
-
Chelation: The 4-oxo and 2-carboxylic acid groups can chelate metal ions present in buffer salts or glassware, which can alter solubility and catalyze degradation reactions.[10]
Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Issue 1: My solution has turned yellow or brown. What is happening?
-
Primary Suspect: Photodegradation. Discoloration is a classic sign that the compound is breaking down due to light exposure.[6] Quinolone derivatives are known to form colored byproducts upon irradiation.
-
Secondary Cause: Oxidation. This may occur in conjunction with photodegradation or independently if the solution has been stored for a long time with exposure to air.
-
Solutions:
-
Protect from Light: Immediately switch to using amber glass vials or tubes. If using clear containers (e.g., microplates), wrap them in aluminum foil.
-
Work in Low-Light Conditions: Prepare solutions and conduct experiments away from direct sunlight or strong overhead fluorescent lighting.
-
Deoxygenate Solvents: For long-term storage of sensitive stock solutions, consider purging the solvent (e.g., DMSO) with an inert gas like argon or nitrogen before dissolution to minimize dissolved oxygen.
-
Issue 2: My compound has precipitated out of my aqueous buffer.
-
Primary Suspect: pH Shift. You are likely working at or near the compound's isoelectric point where its aqueous solubility is minimal.[2][11] This often happens when a DMSO stock is diluted into a neutral buffer without pH adjustment.
-
Secondary Cause: Temperature Change. A solution prepared at a warm temperature may precipitate when cooled to room temperature or 4°C if it is near its saturation limit.
-
Solutions:
-
Adjust Buffer pH: To solubilize the compound via its carboxylate salt, adjust the buffer pH to be >7.5. Alternatively, to solubilize it via the protonated form, use an acidic buffer (pH < 5). Confirm your compound's tolerance to the chosen pH.
-
Use a Co-solvent: If permissible in your assay, increasing the percentage of an organic solvent like DMSO (typically ≤ 0.5% for cell-based assays) can help maintain solubility.[12]
-
Prepare Fresh: Avoid storing dilute aqueous solutions for extended periods. It is best practice to prepare them fresh for each experiment from a concentrated, stable stock.[12]
-
Issue 3: I am seeing inconsistent results or a progressive loss of activity in my assay.
-
Primary Suspect: Gradual Degradation. This indicates a slow breakdown of the compound under your specific experimental or storage conditions.
-
Secondary Cause: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle can introduce stress, potentially causing micro-precipitation or accelerating degradation of the compound in the frozen state.[13]
-
Solutions:
-
Aliquot Stock Solutions: Prepare your high-concentration stock solution (e.g., in DMSO) and immediately divide it into small, single-use aliquots. Store these at -20°C or, preferably, -80°C.[13][14]
-
Perform a Stability Check: If you suspect degradation, use a simple analytical method like HPLC-UV to check the purity of your solution over time. See Protocol 3.3 for a basic workflow.
-
Re-evaluate Storage Conditions: For refrigerated aqueous solutions (4°C), stability may be limited to 24 hours or less.[13] If you must store aqueous solutions, they should be sterile-filtered and kept in the dark.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing solution stability issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Proactive Stability Protocols
Adhering to best practices from the outset is the most effective way to prevent degradation.
Protocol 3.1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
-
Pre-weigh Compound: Accurately weigh the required amount of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (MW: 223.61 g/mol ) in a clean, dry vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.[12]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquot and Store: Immediately dispense the stock solution into single-use, low-retention polypropylene tubes or amber glass vials. Store tightly sealed at -80°C.
Protocol 3.2: Preparation of Aqueous Working Solutions
-
Thaw Stock: Remove a single aliquot of the DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Vortex: Gently vortex the stock solution to ensure homogeneity.
-
Dilute: Perform serial dilutions as required. For the final dilution into your aqueous buffer, add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and prevent localized precipitation.
-
pH Check: After dilution, confirm that the final pH of your working solution is within the desired range. The small amount of carboxylic acid from the compound should not significantly alter the pH of a well-buffered solution.
-
Use Immediately: Use the freshly prepared aqueous solution for your experiment without delay. Do not store dilute aqueous solutions.
Protocol 3.3: Self-Validating Stability Assessment by HPLC-UV
This protocol provides a basic framework to assess the stability of your compound in a specific solvent or buffer over time.
-
Prepare Solution: Prepare the solution of the compound in your desired buffer/solvent at the final experimental concentration.
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the fresh solution onto a suitable HPLC system (e.g., C18 column) with UV detection. Run a gradient method to separate the parent compound from potential degradants. Record the peak area of the parent compound.
-
Incubate: Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop, etc.).
-
Time Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.
-
Analyze Data: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the main peak area, especially with the appearance of new peaks, indicates degradation.[15][16]
Section 4: Visualized Degradation Pathway
While the exact degradation pathway for this specific molecule requires experimental confirmation, a probable pathway based on known quinolone chemistry involves photodegradation.
Caption: A potential photodegradation pathway for quinolones.
Section 5: Summary of Recommendations
This table provides a quick reference for the optimal handling and storage of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
| Parameter | Recommendation | Rationale & References |
| Solvent (Stock) | Anhydrous DMSO | High solubilizing power, suitable for long-term frozen storage.[12] |
| Solvent (Aqueous) | pH-adjusted buffer (pH < 5 or > 7.5) | Maximizes solubility by forming a salt; avoids precipitation at the isoelectric point.[2][4] |
| Light Exposure | Minimize at all times | The quinolone core is highly susceptible to photodegradation. Use amber vials and work in low light.[5][17] |
| Storage (Stock) | -80°C in single-use aliquots | Prevents chemical degradation and avoids physical stress from repeated freeze-thaw cycles.[13][14] |
| Storage (Aqueous) | Not recommended; prepare fresh | Dilute aqueous solutions are prone to faster degradation and precipitation. |
| Temperature | Avoid high heat (>40°C) | Heat accelerates all chemical degradation pathways.[17] |
| Atmosphere | Inert gas (Ar, N2) for long-term storage | Purging solvents removes dissolved oxygen, a key reactant in oxidative degradation.[8] |
References
-
Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. Available at: [Link]
-
Zweerink, M. M., & Kappen, T. H. (2000). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. Chemical Research in Toxicology, 13(10), 1024–1030. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. PubMed. Available at: [Link]
-
Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 123. Available at: [Link]
-
Sultana, N., Arayne, M. S., & Naveed, S. (2017). PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Baqai Journal of Health Sciences, 20(1), 43-57. Available at: [Link]
-
Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Semantic Scholar. Available at: [Link]
-
Burkhardt, A., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 483-486. Available at: [Link]
-
Sankar, R., et al. (2019). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Open Ukrainian Citation Index (OUCI). Available at: [Link]
- Bayer Aktiengesellschaft. (2021). Method for hydrolysis of quinolones carboxyl ester. Google Patents.
- Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
Wang, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2498. Available at: [Link]
-
Speltini, A., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules, 26(11), 3326. Available at: [Link]
-
Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP | Universidade Católica Portuguesa. Available at: [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Available at: [Link]
-
ResearchGate. (n.d.). In vitro hydrolysis data of latentiated derivatives in SIF. Available at: [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Available at: [Link]
-
ResearchGate. (n.d.). (A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--). Available at: [Link]
-
Li, D., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Environmental Chemistry, 5. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. Available at: [Link]
-
Bobeničová, M., et al. (2014). The photodegradation of model quinolone carboxylates in aqueous media. Acta Chimica Slovaca, 7(1), 1-6. Available at: [Link]
-
ResearchGate. (n.d.). Influence of pH and antibiotic solubility on the removal of ciprofloxacin from aqueous media using montmorillonite. Available at: [Link]
-
ResearchGate. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available at: [Link]
-
Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(12), 1848–1856. Available at: [Link]
-
Pérez-Moya, M., et al. (2013). Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. Water research, 47(12), 4045-4055. Available at: [Link]
-
ResearchGate. (n.d.). Metabolites produced in fungal degradation of different quinolone antibiotics. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Available at: [Link]
-
Semantic Scholar. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Available at: [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Available at: [Link]
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Wang, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Chen, Y., et al. (2018). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. Chemical Engineering Journal, 332, 134-143. Available at: [Link]
-
ResearchGate. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. Available at: [Link]
-
Collini, M., et al. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 22(19), 2272-2301. Available at: [Link]
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addressing poor solubility of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Prepared by: Senior Application Scientist, Formulations Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No. 24796-59-6). We will explore the physicochemical reasons for its poor aqueous solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid so poorly soluble in neutral aqueous buffers like water or PBS (pH 7.4)?
A: The poor solubility is a direct result of its molecular structure. The compound possesses both a weakly acidic carboxylic acid group and a weakly basic quinolone ring nitrogen. At neutral pH, the molecule can exist in a zwitterionic form, leading to strong intermolecular interactions and high crystal lattice energy, which makes it difficult for solvent molecules to break the solid-state structure apart. The largely flat, hydrophobic quinolone core further contributes to its low affinity for aqueous media.[1]
Q2: I successfully dissolved the compound in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. What went wrong?
A: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving the compound at high concentrations.[2] However, when this concentrated DMSO stock is introduced into an aqueous environment (an "anti-solvent"), the overall polarity of the solvent system changes dramatically. The compound is no longer soluble in the high-percentage water mixture, causing it to rapidly precipitate out of the solution. The key is to ensure the final concentration of the organic co-solvent is low enough to be tolerated by the system (e.g., ≤0.5% for most cell-based assays) and that the compound's solubility limit in that final mixed-solvent system is not exceeded.[2]
Q3: What is the most straightforward and effective first step to try and solubilize this compound in an aqueous buffer?
A: The most effective initial approach is pH adjustment .[3][4] Since the molecule contains a carboxylic acid group, increasing the pH of the solution above its pKa will deprotonate the acid, forming a negatively charged carboxylate salt.[5] This ionized form is significantly more polar and thus more soluble in water. A simple method is to prepare a solution using a dilute basic solution like sodium hydroxide (NaOH) or by using a buffer system with a pH of 8.0 or higher.
Q4: Aside from DMSO, what other organic solvents can be used to prepare a high-concentration stock solution?
A: Besides DMSO, other water-miscible organic solvents can be effective. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol (may be less effective for high concentrations)
The choice of solvent depends on the requirements of the downstream experiment, particularly toxicity and compatibility with other reagents. For any application, it is crucial to determine the final tolerable concentration of the co-solvent experimentally.[6]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed, validated workflows to address solubility issues systematically.
Workflow 1: A Systematic Approach to Solubilization
This decision tree guides the user from the simplest to more advanced solubilization techniques.
Caption: Decision workflow for solubilizing the compound.
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
This protocol leverages the acidic nature of the compound to achieve aqueous solubility. The pKa of a carboxylic acid group is typically in the range of 4-5.[7] By raising the pH to at least 2 units above the pKa, we ensure near-complete deprotonation and formation of the soluble salt.
Objective: To prepare a solution of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at a target concentration (e.g., 1 mM) in an aqueous buffer.
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (MW: 223.61 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the compound. For 10 mL of a 1 mM solution, you would need 2.24 mg.
-
Initial Suspension: Add the compound to approximately 80% of the final desired volume of your aqueous buffer (e.g., 8 mL of PBS). The compound will likely not dissolve and will form a suspension.
-
Adjust pH: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe Dissolution: As the pH increases (target pH > 8.0), the solid should begin to dissolve. Continue adding NaOH until all solid material is visibly dissolved.
-
Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume to the target (e.g., 10 mL) with your buffer.
-
Verification: Re-check the final pH. If necessary, sterile filter the solution through a 0.22 µm filter before use in biological experiments.
Trustworthiness Check: If the solution remains clear after 30 minutes at room temperature, it is considered stable. If precipitation occurs, the concentration may be above the solubility limit even at the elevated pH, and a lower concentration should be prepared.
Protocol 2: Preparation of a High-Concentration Stock in DMSO
This is the standard method for preparing stock solutions for most in vitro assays.[2]
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (MW: 223.61 g/mol )
-
Anhydrous, sterile-grade DMSO
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh out a precise amount of the compound (e.g., 2.24 mg).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Moles / Concentration (M)
-
Moles = 0.00224 g / 223.61 g/mol = 1.00 x 10⁻⁵ mol
-
Volume (L) = 1.00 x 10⁻⁵ mol / 0.010 M = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume of DMSO (1.0 mL) to the vial containing the compound.
-
Mix Thoroughly: Cap the vial securely and vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if needed.[2]
-
Visual Inspection: Inspect the solution to ensure no visible particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Critical Step for Application: When preparing working solutions, perform serial dilutions in your final aqueous medium. Crucially, ensure the final concentration of DMSO does not exceed a level toxic to your system (typically ≤ 0.5% v/v).[2]
Caption: Workflow for preparing solutions for in vitro experiments.
Part 3: Summary of Solubilization Strategies
For more advanced or late-stage development, other formulation strategies can be employed. The table below summarizes the primary methods.
| Strategy | Underlying Principle | Best For | Advantages | Limitations |
| pH Adjustment | Ionization of the carboxylic acid group to form a more soluble salt.[5] | Preparing aqueous solutions for in vitro and some in vivo studies. | Simple, cost-effective, avoids organic solvents in the final formulation.[3] | Only applicable to ionizable drugs; may not be suitable for routes of administration where pH is fixed.[8] |
| Co-solvents | Reducing the overall polarity of the solvent system to better match the solute.[6][9] | High-concentration stock solutions for screening and lab assays. | Can achieve very high concentrations; simple to prepare.[2] | Potential for precipitation upon dilution; co-solvent may have its own toxicity or biological effects.[2] |
| Salt Formation | Creating a stable, solid salt form of the drug with an appropriate counter-ion (e.g., sodium, potassium).[10] | Pharmaceutical drug product development for oral or parenteral routes. | Can significantly improve both solubility and dissolution rate; well-established regulatory path.[11] | Not feasible for non-ionizable compounds; salt form may be hygroscopic or less stable.[10] |
| Cyclodextrin Complexation | Encapsulating the hydrophobic quinolone core within the hydrophilic exterior of a cyclodextrin molecule.[12] | Enhancing solubility for oral or parenteral formulations. | Forms a true solution; can improve stability.[13] | Requires specific molecular geometry for complexation; can be expensive.[14] |
| Solid Dispersions | Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[13][15] | Oral dosage forms (tablets, capsules) to improve dissolution and bioavailability. | Creates a supersaturated state upon dissolution, enhancing absorption.[14] | Amorphous systems can be physically unstable and may recrystallize over time.[10] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinolone Derivatives: A Guide for Researchers.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Pion Inc. (2024, March 19). How Are Poorly Soluble Compounds Formulated into Drugs?
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Co-solvent: Significance and symbolism. (2025, December 23).
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- YouTube. (2021, February 18). Solubility Enhancement Techniques.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinolone scaffolds, specifically focusing on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This molecule is a key heterocyclic core, and its efficient synthesis with high purity is critical for downstream applications in drug discovery and development.
This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory. We will dissect common synthetic problems, explore the mechanistic origins of byproducts, and provide field-tested solutions to optimize your reaction outcomes.
Synthesis Overview: A Plausible Pathway
The synthesis of a 4-quinolone bearing a carboxylic acid at the 2-position, rather than the more common 3-position, requires a strategic approach. While the Gould-Jacobs reaction is prevalent for 3-carboxyquinolones[1][2], the target molecule is efficiently constructed via a modified Pfitzinger-type reaction followed by a controlled, selective decarboxylation. This two-step process offers a reliable route but requires careful control to minimize byproduct formation.
The pathway begins with the condensation of 5-chloroisatin with pyruvic acid under basic conditions to form 6-chloroquinoline-2,4-dicarboxylic acid. The crucial second step involves the thermal decarboxylation of this intermediate, where the more labile 4-carboxy group is selectively removed to yield the final product.[3][4]
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield for the first step, the formation of 6-chloroquinoline-2,4-dicarboxylic acid, is very low. What are the likely causes?
Answer: Low yield in the Pfitzinger-type condensation is a common problem stemming from either suboptimal reaction conditions or degradation of the starting materials.
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Plausible Cause A: Inefficient Condensation. The Pfitzinger reaction involves the ring-opening of the isatin followed by condensation with the enolate of pyruvic acid.[4] This equilibrium can be unfavorable if conditions are not optimal.
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Solution: Ensure a sufficiently strong base (e.g., potassium hydroxide) is used to both facilitate the isatin ring-opening and generate the pyruvic acid enolate. The reaction often requires refluxing in a solvent like aqueous ethanol for several hours to proceed to completion.[4] Monitor the disappearance of 5-chloroisatin via Thin Layer Chromatography (TLC).
-
-
Plausible Cause B: Degradation of Pyruvic Acid. Pyruvic acid is prone to self-condensation and decomposition, especially under prolonged heating in basic conditions.
-
Solution: Add the pyruvic acid solution dropwise to the heated solution of 5-chloroisatin and base. This maintains a low instantaneous concentration of the keto-acid, favoring the desired reaction over self-condensation.
-
Question 2: During the decarboxylation step, my primary product is 6-chloro-4-hydroxyquinoline, not the desired 2-carboxylic acid. How can I prevent this?
Answer: The formation of 6-chloro-4-hydroxyquinoline is a classic sign of over-decarboxylation , where both carboxylic acid groups are lost.[5] The key to success is precise control over the reaction temperature and duration.
-
Plausible Cause: Excessive Temperature or Reaction Time. The carboxylic acid at the C4 position is significantly more labile than the one at C2 due to the electronic influence of the quinolone ring system.[3] However, the C2-carboxy group is not completely stable and will be removed under excessively harsh conditions.
-
Solution 1: Temperature Control. The most critical parameter is temperature. This reaction should be conducted in a high-boiling, thermally stable solvent like diphenyl ether or Dowtherm A to ensure uniform heat distribution and prevent localized overheating.[6] Aim for a temperature just sufficient to initiate CO₂ evolution. We recommend starting with a temperature scan on a small scale (e.g., from 240°C to 270°C) to find the optimal point where the first decarboxylation is rapid and the second is slow.
-
Solution 2: Reaction Monitoring. Do not run this reaction for a fixed time. Monitor the progress carefully using TLC or HPLC. A simple method is to watch for the cessation of CO₂ evolution. Once gas evolution slows significantly, cool the reaction immediately to prevent the second decarboxylation.
-
Question 3: My final product is a difficult-to-separate mixture of the target molecule and the starting 6-chloroquinoline-2,4-dicarboxylic acid. What went wrong?
Answer: This indicates incomplete decarboxylation . The energy barrier for removing the first carboxyl group was not fully overcome.
-
Plausible Cause: Insufficient Heating. The reaction temperature may have been too low, or the reaction time was too short.
-
Solution: Re-evaluate your optimal temperature as described above. If you are confident in the temperature, incrementally increase the reaction time (e.g., in 15-minute intervals) while closely monitoring by TLC. The goal is to find the point where the starting dicarboxylic acid is consumed just before the over-decarboxylation product begins to appear in significant quantities.
-
Question 4: The decarboxylation reaction mixture turned into a dark, intractable tar, resulting in a very low isolated yield. How can I avoid this?
Answer: Tar formation is indicative of thermal decomposition of the starting materials or products.[7] This is common in high-temperature solid-state reactions or when hot spots occur.
-
Plausible Cause: Localized Overheating. Heating the solid dicarboxylic acid directly without a solvent is a primary cause of charring.
-
Solution 1: Use a High-Boiling Solvent. As mentioned previously, using a solvent like diphenyl ether is crucial. It creates a slurry that can be stirred, ensuring even heat transfer and preventing the material from scorching on the walls of the reaction vessel.
-
Solution 2: Inert Atmosphere. While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to tar formation at high temperatures.
-
Data Summary: Troubleshooting Matrix
| Problem Observed | Plausible Cause | Recommended Solution |
| Low yield of intermediate (Step 1) | Inefficient condensation / Starting material degradation | Use sufficient base (KOH), ensure reflux, add pyruvic acid dropwise. |
| Major byproduct is 6-chloro-4-hydroxyquinoline | Over-decarboxylation due to excessive heat/time | Use a high-boiling solvent (diphenyl ether), perform a temperature optimization study (e.g., 240-270°C), and monitor reaction progress closely (TLC/HPLC). |
| Final product contains starting dicarboxylic acid | Incomplete decarboxylation | Increase reaction time incrementally or slightly increase temperature, verifying completion by TLC before workup. |
| Dark, tarry reaction mixture (Step 2) | Thermal decomposition / Localized overheating | Always use a high-boiling solvent for even heat distribution. Consider running under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid? A1: The crude product obtained after cooling the decarboxylation reaction and precipitating with a non-polar solvent (like hexanes) can typically be purified by recrystallization. Solvents such as dimethylformamide (DMF), glacial acetic acid, or a mixture of ethanol and water are often effective. If acidic or basic impurities are present, a wash sequence during workup can be beneficial. For instance, dissolving the crude product in a dilute base, filtering, and then re-precipitating with acid can remove neutral, insoluble impurities.
Q2: How can I confirm that I have selectively removed the 4-carboxy group and not the 2-carboxy group? A2: Spectroscopic analysis is definitive. In the ¹H NMR spectrum of the desired product, you should observe a singlet for the proton at the C3 position. In the starting dicarboxylic acid, this position has no proton. The proton at C5 will be a doublet, and the protons at C7 and C8 will also show characteristic splitting patterns. Furthermore, ¹³C NMR and mass spectrometry will confirm the molecular formula and structure.
Q3: Are there alternatives to thermal decarboxylation? A3: While thermal decarboxylation is the most common method, some literature reports copper-catalyzed decarboxylations, which can sometimes proceed at lower temperatures.[8] However, this adds the complexity of catalyst selection and removal. For this specific transformation, thermal decarboxylation in a high-boiling solvent remains the most direct and widely practiced industrial and laboratory method.
Key Experimental Protocols
Protocol 1: Synthesis of 6-Chloroquinoline-2,4-dicarboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1.0 eq) and potassium hydroxide (2.5 eq) in a 3:1 mixture of ethanol and water.
-
Heat the mixture to reflux with stirring until the isatin dissolves completely, forming a deep-colored solution of the potassium salt of 2-amino-5-chlorophenylglyoxylate.
-
In a separate beaker, dissolve pyruvic acid (1.2 eq) in a small amount of ethanol.
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Add the pyruvic acid solution dropwise to the refluxing reaction mixture over 30 minutes.
-
Continue to heat at reflux for 4-6 hours, monitoring the reaction by TLC until the starting isatin is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. A yellow precipitate should form.
-
Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
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Dry the product under vacuum to yield crude 6-chloroquinoline-2,4-dicarboxylic acid.
Protocol 2: Selective Decarboxylation to 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Caption: Experimental workflow for the selective decarboxylation step.
-
Setup: To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser (vented to a bubbler), add the 6-chloroquinoline-2,4-dicarboxylic acid (1.0 eq) and a sufficient volume of diphenyl ether to create a stirrable slurry (approx. 3-5 mL per gram of solid).
-
Heating: Begin stirring and heat the mixture to the predetermined optimal temperature (e.g., 250-260°C). Vigorous gas evolution should be observed as the reaction begins.
-
Monitoring: Maintain the temperature and monitor the reaction by taking small aliquots, diluting with acetone, and spotting on a TLC plate.
-
Completion: Once the starting material is no longer visible by TLC, immediately remove the heat source.
-
Workup: Allow the mixture to cool to below 100°C. While stirring, slowly add a non-polar solvent like hexanes to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an appropriate solvent to obtain the pure 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]
-
Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(1), 19-26. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Liras, S., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 55(17), 7861-7872. Retrieved from [Link]
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. Retrieved from [Link]
-
Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vitro Assays with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Welcome to the technical support center for the utilization of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting strategies. Given the limited specific data on this compound, the guidance provided herein is synthesized from established principles for quinolone carboxylic acids and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for quinolone carboxylic acids?
A1: Quinolone derivatives are a broad class of compounds with diverse biological activities. Many exhibit antibacterial properties by targeting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] However, various quinolone derivatives have also been investigated for their anticancer and antiviral activities. For instance, a related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, has been shown to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme.[2] The precise mechanism of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be determined empirically in your specific assay system.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the carboxylic acid moiety and the quinolone core, solubility in aqueous solutions at neutral pH might be limited. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing capacity and compatibility with most cell-based assays at low final concentrations.[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh a precise amount of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder (Molecular Weight: 223.61 g/mol ).[4]
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.
-
Vortex the tube vigorously until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Visually inspect the solution to ensure no particulates are present.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q3: What is a good starting concentration range for my in vitro assay?
A3: The optimal concentration will be highly dependent on your specific assay, cell type, or microbial strain. For initial screening, a wide concentration range is recommended. Based on data from related quinolone carboxylic acids, a starting point could be a serial dilution from 100 µM down to 0.1 µM.[5][6] For antimicrobial assays, Minimum Inhibitory Concentration (MIC) values for other quinolones can range from ≤ 0.003 to > 25 µg/mL depending on the bacterial species.[6][7][8]
Q4: What are the critical considerations for diluting the compound into my aqueous cell culture medium?
A4: When diluting the DMSO stock solution into your aqueous medium, it is crucial to ensure that the final DMSO concentration is consistent across all experimental conditions and remains at a non-toxic level for your cells, typically ≤ 0.5%.[3] Rapid addition of the DMSO stock into the aqueous medium can sometimes cause the compound to precipitate. To avoid this, perform serial dilutions in pre-warmed cell culture medium and mix gently but thoroughly.
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when added to the cell culture medium.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor aqueous solubility | 1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). 3. Prepare fresh dilutions for each experiment. | The carboxylic acid moiety can be deprotonated at physiological pH, potentially affecting solubility. Minimizing concentration and optimizing solvent conditions can prevent precipitation. |
| Temperature shock | 1. Pre-warm the cell culture medium to 37°C before adding the compound stock solution. 2. Allow the frozen stock solution to thaw completely at room temperature before use. | Sudden temperature changes can decrease the solubility of some compounds. |
| pH effects | 1. Check the pH of your final culture medium after adding the compound. 2. If necessary, buffer the medium to maintain a stable pH. | The solubility of quinolone carboxylic acids can be pH-dependent.[8] |
Issue 2: I am not observing a dose-dependent effect in my assay.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate concentration range | 1. Expand the concentration range tested (both higher and lower). 2. Perform a narrower dose-response curve around an initial hit. | The effective concentration may be outside of your initial test range. |
| Compound instability | 1. Prepare fresh working solutions from the frozen stock for each experiment. 2. Protect the compound from light if it is known to be light-sensitive. | Repeated freeze-thaw cycles or exposure to light can degrade the compound. |
| Cell permeability issues | 1. Increase the incubation time to allow for sufficient cellular uptake. 2. Consider synthesizing an ester prodrug to improve membrane permeability. | Carboxylic acids can be poorly permeable across cell membranes at physiological pH.[9] |
| High protein binding | 1. Perform the assay in serum-free or low-serum medium if your cell line can tolerate it. | Carboxylic acids can exhibit high plasma protein binding, which may reduce the free concentration of the compound available to interact with its target.[5] |
Issue 3: I am observing high background signal or cytotoxicity even at low concentrations.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| DMSO toxicity | 1. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically ≤ 0.5%). 2. Include a vehicle control (medium with the same final DMSO concentration) in your experimental setup. | High concentrations of DMSO can be cytotoxic. |
| Compound-induced cytotoxicity | 1. Perform a separate cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the compound. | The compound itself may be cytotoxic at concentrations that are also bioactive. |
| Assay interference | 1. Run a control with the compound in the absence of cells or the target enzyme to check for direct interference with the assay components or readout. | Some compounds can autofluoresce or directly interact with detection reagents. |
Experimental Workflow & Visualizations
Dosage Optimization Workflow
The following diagram outlines a systematic approach to optimizing the dosage of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid for in vitro assays.
Caption: Hypothetical inhibition of a kinase cascade.
Troubleshooting Decision Tree
This decision tree provides a logical sequence of steps to diagnose and resolve common issues encountered during dosage optimization.
Caption: A decision tree for troubleshooting common issues.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinolone Derivatives: A Guide for Researchers.
- National Institutes of Health. (n.d.). Balancing Properties with Carboxylates: A Lead Optimization Campaign for Selective and Orally Active CDK9 Inhibitors.
- National Institutes of Health. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
- PubMed. (2008). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase.
- Chemistry LibreTexts. (2025). Preparing Solutions.
- Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
- Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.
- Sigma-Aldrich. (n.d.). 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid.
- Biosynth. (n.d.). 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
- PubMed. (1984). Comparative In-Vitro Activity of Quinolone Carboxylic Acids Against Proteeae.
- National Institutes of Health. (n.d.). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria.
- YouTube. (2014). Making Stock Solution for use in Pharmacology practicals.
- PubMed. (n.d.). In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim.
- PubMed. (1985). The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones.
- Semantic Scholar. (n.d.). Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography.
- PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
- MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- Patsnap Eureka. (2025). How Carboxylic Acid Optimizes Biochemical Reaction Rates?.
- RSC Medicinal Chemistry. (2024). Research Article.
- PubMed. (2025). Fast Release of Carboxylic Acid inside Cells.
- National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- n.d. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats.
- National Institutes of Health. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives.
- ChemicalBook. (2023). 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - Safety Data Sheet.
- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- ChemicalBook. (2025). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
Sources
- 1. Comparative in-vitro activity of quinolone carboxylic acids against Proteeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Balancing Properties with Carboxylates: A Lead Optimization Campaign for Selective and Orally Active CDK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in-vitro activity of EN 272, a quinolone-7-carboxylic acid, in comparison with other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Experiments
Welcome to the technical support center for experiments involving 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and characterization of this important quinolone derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Synthesis Phase: Gould-Jacobs Reaction
The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and its derivatives often employs the Gould-Jacobs reaction. This involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.[1]
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause 1: Incomplete Initial Condensation. The initial reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.
-
Solution: Ensure equimolar or a slight excess of the aniline. The reaction is often carried out at elevated temperatures (100-140°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed. The elimination of ethanol drives this step, so ensuring its removal can be beneficial.
-
-
Potential Cause 2: Suboptimal Cyclization Temperature. The thermal cyclization of the intermediate anilidomethylenemalonic ester requires high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A.[2]
-
Solution: The optimal temperature is critical; too low, and the reaction will be sluggish, too high, and decomposition or side reactions can occur.[3] A typical range is 240-260°C. A thorough temperature-time examination is recommended to find the optimal conditions for your specific setup.[3] Microwave-assisted synthesis can offer better control over heating and may improve yields.[3][4]
-
-
Potential Cause 3: Inefficient Hydrolysis. The final step of hydrolyzing the ethyl ester to the carboxylic acid can be a source of yield loss if incomplete.
-
Solution: Use a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Heat the reaction mixture to reflux and monitor by TLC until the ester starting material is fully consumed.[5]
-
Issue 2: Formation of Significant Impurities
-
Potential Cause 1: Tar Formation. The harsh, high-temperature conditions of the cyclization can lead to the polymerization of reactants and intermediates, resulting in tar formation.[6]
-
Solution: Carefully control the cyclization temperature and reaction time. Adding the intermediate portion-wise to the hot solvent can sometimes mitigate this. While more common in other quinoline syntheses like the Skraup reaction, minimizing exposure to excessively high temperatures is a general principle.[6]
-
-
Potential Cause 2: Decarboxylation. At very high temperatures, the desired product can decarboxylate to form 6-chloro-4-hydroxyquinoline.[5]
-
Solution: Optimize the cyclization temperature and time to favor the desired product. Once the cyclization is complete, avoid prolonged heating.
-
-
Potential Cause 3: Incomplete Cyclization. The intermediate from the initial condensation may be present in the final product if the cyclization did not go to completion.
-
Solution: Ensure the cyclization step is run for a sufficient duration at the optimal temperature. Monitor by TLC to confirm the disappearance of the intermediate.
-
Below is a workflow diagram for troubleshooting the Gould-Jacobs synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Caption: Troubleshooting workflow for low yield in the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Purification Phase
Issue 3: Difficulty in Purifying the Final Product
-
Potential Cause 1: Poor Solubility. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is often a solid with low solubility in many common organic solvents.[7]
-
Solution: Recrystallization can be challenging. Consider using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent like water or ethanol to precipitate the purified product.[8] Washing the crude solid with hot ethanol or acetonitrile can also be effective in removing more soluble impurities.
-
-
Potential Cause 2: Co-precipitation of Starting Materials or Intermediates.
-
Solution: Ensure the hydrolysis step is complete to avoid contamination with the ester intermediate. If the uncyclized intermediate is present, it may require purification by column chromatography, though the low solubility of the product can make this difficult. A basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove unreacted acidic starting materials, but be mindful that your product is also acidic.
-
Characterization Phase
Issue 4: Ambiguous or Unexpected Spectroscopic Data
-
Potential Cause 1: Tautomerism. Quinolone compounds can exist in tautomeric forms, such as the 4-oxo and 4-hydroxy forms.[2][9] This can sometimes lead to broader peaks in NMR spectra.
-
Solution: The 4-oxo form is generally predominant for this class of compounds.[1] Be aware of this possibility when interpreting NMR and IR spectra. For instance, the IR spectrum should show a characteristic C=O stretch.
-
-
Potential Cause 2: Presence of Water or Solvent. The product may retain water or high-boiling solvents like DMF or DMSO.
-
Solution: Dry the sample thoroughly under high vacuum, possibly with gentle heating. The presence of residual solvents will be evident in the 1H NMR spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
A1: It is typically a yellow solid.[10] The melting point can be high, often above 300°C, and may involve decomposition.[11]
Q2: What are the key safety precautions to take when working with the reagents for this synthesis?
A2: Always work in a well-ventilated fume hood. 4-chloroaniline is toxic and a suspected carcinogen. Diethyl ethoxymethylenemalonate is an irritant. High-boiling solvents like diphenyl ether can cause severe burns. Concentrated acids and bases used in hydrolysis are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
Q3: Can other synthetic methods be used to prepare this compound?
A3: While the Gould-Jacobs reaction is common, other methods for quinoline synthesis exist, such as the Friedländer, Skraup, and Doebner-von Miller syntheses.[14][15][16] However, the substitution pattern of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid makes the Gould-Jacobs approach particularly suitable.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Elemental Analysis: To confirm the elemental composition.
Q5: What are some of the applications of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
A5: This compound and its derivatives are important scaffolds in medicinal chemistry. They have been investigated for various biological activities, including as antibacterial and anticancer agents.[2][11] For example, a related ribonucleoside derivative has been shown to inhibit HIV-1 replication.[17]
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol provides a step-by-step methodology for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Step 1: Condensation of 4-chloroaniline and Diethyl ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).
-
Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol will be evolved during the reaction.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to ensure the consumption of 4-chloroaniline.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, will often solidify upon cooling.
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. The cyclized product, ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate, should precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexanes or petroleum ether to further precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
Step 3: Saponification (Hydrolysis)
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (a significant excess, e.g., 5-10 eq.).
-
Heat the mixture to reflux with stirring for 2-4 hours, or until the solid has completely dissolved and the reaction is complete as monitored by TLC.
-
Cool the resulting solution in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired product, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
The following diagram illustrates the overall synthetic workflow.
Caption: Overall workflow for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Quantitative Data Summary
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₀H₆ClNO₃ | [11] |
| Molecular Weight | 223.61 g/mol | [11] |
| Appearance | Yellow Solid | [10] |
| Melting Point | >300 °C (decomposes) | [11] |
| Purity (typical) | >95% | [10] |
References
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- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction.
- Biosynth. (n.d.). 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses Procedure. (n.d.). The 12-l.
- Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
- BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
- Sciencemadness Discussion Board. (2011). Help with quinoline synthesis.
- Chen, Y. L., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(8), 4414-4445.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Belay, A., & Gujjarappa, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21876-21897.
- Synthesis of Quinoline and deriv
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2015). REV. CHIM. (Bucharest), 66(11), 1835-1839.
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules, 25(22), 5468.
- Sigma-Aldrich. (n.d.). 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8547-8575.
- 4 - RSC Medicinal Chemistry. (2025). RSC Med. Chem., 16, 98-124.
- Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. (2007). Bioorganic & medicinal chemistry letters, 17(2), 433-437.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). European Journal of Medicinal Chemistry, 38(11-12), 1001-4.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
- Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). PubMed.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. (2008). Current HIV research, 6(3), 209-217.
- US Patent US3709795A. (1973).
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- European Patent EP 0351889 B1. (1993).
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
- ChemicalBook. (2023).
- Sigma-Aldrich. (n.d.). 6-Chloro-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid.
- ChemicalBook. (n.d.). 6-Chloro-1-methyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid.
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. (2016).
- US Patent US3691171A. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023).
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
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Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. We will explore a logical, multi-tiered experimental approach, comparing its potential activities against established compounds and providing the rationale behind each step. Our focus is on generating robust, reproducible data to elucidate the compound's therapeutic potential.
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of our investigation, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, belongs to this versatile class of compounds. Its structural features suggest a potential for biological activity, warranting a systematic validation process. This guide will detail the necessary steps to explore its likely antiproliferative and anti-inflammatory activities, drawing comparisons with known inhibitors in these pathways.
Part 1: Initial Screening for Antiproliferative and Anti-inflammatory Activity
The initial phase of validation aims to cast a wide net to identify the most promising therapeutic avenues. Based on the activities of structurally similar quinoline derivatives, we will begin by assessing the compound's effect on cancer cell proliferation and key markers of inflammation.[4][5]
1.1: Antiproliferative Activity Assessment
A primary screen for anticancer potential involves evaluating the compound's ability to inhibit the growth of various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro.
Comparative Data and Expected Outcome
The performance of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid will be compared against a standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | MCF-7 | 15.2 |
| A549 | 22.5 | |
| HCT116 | 18.9 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 |
| A549 | 1.2 | |
| HCT116 | 1.0 |
This is example data and should be generated through experimentation.
1.2: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to various diseases, including cancer. Quinolone derivatives have been noted for their anti-inflammatory properties.[4][5] A common in vitro model for inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone). Use a known anti-inflammatory agent like Dexamethasone as a comparative control.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of NO production (IC50).
Comparative Data and Expected Outcome
| Compound | IC50 for NO Inhibition (µM) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 25.8 |
| Dexamethasone (Positive Control) | 0.5 |
This is example data and should be generated through experimentation.
Part 2: Mechanistic Elucidation
Following the initial screening, the next logical step is to investigate the potential mechanism of action. Given the broad activity of quinoline derivatives, we will explore two plausible pathways: kinase inhibition and cyclooxygenase (COX) enzyme inhibition.
Workflow for Mechanistic Studies
Caption: Workflow for validating biological activity.
2.1: Kinase Inhibition Assays
Many anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell growth and survival.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Select Kinase Panel: Choose a panel of kinases relevant to the cancer types where activity was observed (e.g., EGFR, VEGFR, PDGFR for solid tumors).
-
Kinase Assay: Perform in vitro kinase assays using a recombinant kinase, a specific substrate, and ATP. The reaction measures the transfer of phosphate from ATP to the substrate.
-
Compound Incubation: Incubate the kinase with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at a fixed concentration (e.g., 10 µM).
-
Detection: Use a detection method (e.g., fluorescence, luminescence, or radioactivity) to quantify kinase activity.
-
Data Analysis: Express the results as a percentage of inhibition relative to a control without the compound.
Comparative Data and Expected Outcome
| Kinase | % Inhibition by 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (at 10 µM) | % Inhibition by Sorafenib (Control) (at 10 µM) |
| VEGFR2 | 65% | 95% |
| PDGFRβ | 58% | 92% |
| EGFR | 15% | 85% (by Gefitinib) |
This is example data and should be generated through experimentation.
2.2: Cyclooxygenase (COX) Inhibition Assays
Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Compound Incubation: Pre-incubate the enzyme with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid for a short period.
-
Initiate Reaction: Add arachidonic acid to initiate the reaction.
-
Data Analysis: Determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.
Comparative Data and Expected Outcome
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 50.3 | 15.1 | 3.33 |
| Celecoxib (COX-2 Selective Inhibitor) | 15 | 0.0076 | 1973 |
| Ibuprofen (Non-selective Inhibitor) | 13 | 344 | 0.038 |
This is example data and should be generated through experimentation.
Part 3: In-depth Cellular and Molecular Analysis
Based on the mechanistic insights from Part 2, further experiments should be conducted to confirm the on-target effects within a cellular context.
Signaling Pathway Analysis
Caption: Potential inhibition of the VEGFR2 signaling pathway.
3.1: Western Blot Analysis of Key Signaling Proteins
If kinase inhibition is observed, Western blotting can confirm the downstream effects in treated cells.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cancer cells (e.g., HUVECs for VEGFR2 signaling) with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid for various times. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Conclusion
This guide outlines a systematic approach to validating the biological activity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. By starting with broad phenotypic screens and progressively moving towards more specific mechanistic studies, researchers can build a comprehensive profile of this novel compound. The comparative nature of the proposed experiments, pitting the compound against established drugs, provides a clear benchmark for its potential efficacy. The integration of in vitro biochemical assays with cell-based experiments ensures a robust and well-rounded validation process, paving the way for further preclinical development.
References
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: )
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchG
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: )
- Biological Activities of Quinoline Deriv
- Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (URL: )
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: )
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchG
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- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
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- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with Other Quinolones: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a quinolone derivative, with other well-established quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, antibacterial spectrum, and the experimental methodologies crucial for their evaluation.
Introduction to Quinolones: A Powerful Class of Antibacterials
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents. Their core structure consists of a bicyclic system with a substituent at the N-1 position and a carboxylic acid group at the 3-position being vital for their antibacterial activity.[1] The journey of quinolones began with the discovery of nalidixic acid in 1962, a first-generation quinolone primarily effective against Gram-negative bacteria and mainly used for urinary tract infections.[2][3] The subsequent development of fluoroquinolones, characterized by a fluorine atom at the C-6 position, marked a significant breakthrough, expanding their antibacterial spectrum to include Gram-positive bacteria and improving their pharmacokinetic properties.[2][4][5]
The primary mechanism of action of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][6][7] These type II topoisomerases are crucial for modulating the DNA topology required for replication, transcription, and cell division.[3] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzymes, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[6][7] This bactericidal action is concentration-dependent.[8]
The Subject of Analysis: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Our focus, 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, belongs to the quinolone family. Its chemical structure features a chlorine atom at the 6-position of the quinolone ring. While the introduction of a fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolones, the presence of other halogens, such as chlorine, can also significantly influence the compound's properties.[9] Understanding the impact of this specific substitution is key to elucidating its potential as an antibacterial agent.
Comparative Framework: Key Parameters for Evaluation
To provide a robust comparative analysis, we will evaluate 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid against a selection of representative quinolones across several critical parameters:
-
Structure-Activity Relationship (SAR): How does the 6-chloro substitution influence antibacterial potency and spectrum compared to the 6-fluoro substitution and other modifications?
-
Antibacterial Spectrum: What is its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria?
-
Mechanism of Action: Does it exhibit preferential inhibition of DNA gyrase or topoisomerase IV?
-
Pharmacokinetic Profile: What are its absorption, distribution, metabolism, and excretion (ADME) characteristics?
Structure-Activity Relationship (SAR): The Significance of the 6-Position
The substituents on the quinolone ring play a crucial role in determining the antibacterial activity and pharmacokinetic properties of the compound.[1][10][11]
| Position | Common Substituent(s) | Impact on Activity | Representative Quinolones |
| N-1 | Ethyl, Cyclopropyl | Vital for antibacterial activity. Cyclopropyl group often enhances activity against Gram-negative bacteria.[1][4] | Nalidixic Acid (Ethyl), Ciprofloxacin (Cyclopropyl) |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and overall antibacterial action.[1] | All Quinolones |
| C-6 | Fluorine, Chlorine | A fluorine atom significantly broadens the spectrum of activity and increases potency.[2][4][11] The effect of a chlorine atom is a key point of this investigation. | Ciprofloxacin (Fluorine), 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (Chlorine) |
| C-7 | Piperazine, Pyrrolidine | Influences antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[1][9] | Ciprofloxacin (Piperazine) |
| C-8 | Halogen (F, Cl), Methoxy | Can improve oral absorption and activity against anaerobic bacteria.[9] | Moxifloxacin (Methoxy) |
The presence of a halogen at the 8-position is known to improve oral absorption and activity against anaerobes.[9] While the 6-fluoro substitution is well-studied and known to enhance both DNA gyrase binding and cell penetration, the comparative effect of a 6-chloro substitution requires empirical investigation.[11]
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, the following standardized experimental protocols are essential for a rigorous comparison.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of antibacterial potency.
Workflow for MIC Determination (Broth Microdilution Method)
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[12]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinolone compounds in a suitable broth medium.[12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12][13]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[14]
It is crucial to note that variations in experimental protocols, such as inoculum density and incubation time, can affect MIC values.[15]
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are critical for understanding the specific molecular targets of the quinolones.
Workflow for DNA Gyrase/Topoisomerase IV Inhibition Assay
Caption: General workflow for DNA gyrase and topoisomerase IV inhibition assays.
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and relaxed plasmid DNA (e.g., pBR322).[16]
-
Inhibitor Addition: Add varying concentrations of the quinolone compounds to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).[16]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[17][18]
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an effective quinolone. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the supercoiling reaction, can then be determined.[19]
A similar protocol can be adapted for the Topoisomerase IV decatenation assay , using kinetoplast DNA (kDNA) as the substrate.[20][21][22]
Comparative Data Presentation
The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.
Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)
| Quinolone Derivative | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Nalidixic Acid | 0.50 - 64 | >100 | >100 |
| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 |
| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |
Note: MIC values are presented as ranges found in the literature and can vary.[14]
Table 2: Comparative Enzyme Inhibition (IC50 in µM)
| Quinolone Derivative | E. coli DNA Gyrase | S. aureus Topoisomerase IV |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | [Reference Value] | [Reference Value] |
| Levofloxacin | [Reference Value] | [Reference Value] |
Pharmacokinetic Considerations
The pharmacokinetic properties of quinolones, including oral bioavailability, tissue penetration, and elimination half-life, are highly variable among different derivatives and are critical for their clinical efficacy.[5][23][24][25] For instance, the bioavailability of some quinolones like norfloxacin is incomplete, while others like ofloxacin are almost completely absorbed.[24] Most fluoroquinolones are metabolized in the liver and excreted in the urine.[8] The pharmacokinetic profile of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid would need to be determined through in vivo studies. The ratio of the area under the concentration-time curve (AUC) to the MIC is often considered a key predictor of quinolone efficacy.[26]
Mechanisms of Resistance
A comprehensive analysis must also consider the potential for bacterial resistance. The primary mechanisms of quinolone resistance are:
-
Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, reduce the binding affinity of the drugs.[3][6][27]
-
Reduced intracellular drug concentration: This can occur through decreased uptake (e.g., modifications of porin proteins in Gram-negative bacteria) or increased efflux via multidrug resistance (MDR) pumps.[3][27][28]
-
Plasmid-mediated resistance: The acquisition of genes, such as qnr (which protects the target enzymes), can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[3][29]
Diagram of Quinolone Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to quinolone antibiotics.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with other quinolones. By systematically evaluating its structure-activity relationship, antibacterial spectrum, and mechanism of action using validated experimental protocols, researchers can accurately position this compound within the broader landscape of quinolone antibiotics. Future research should focus on obtaining empirical data for the parameters outlined, particularly in vivo pharmacokinetic and pharmacodynamic studies, to fully elucidate the therapeutic potential of this and other novel quinolone derivatives.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Quinoline Compounds
Introduction
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure renowned for its presence in a wide array of pharmacologically active compounds.[1][2] From the historic anti-malarial quinine to modern targeted anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[3][4] However, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with potential for misinterpretation and irreproducibility. The history of drug discovery is littered with compounds that showed exciting initial results but failed in later, more rigorous testing.
This guide is designed for researchers, scientists, and drug development professionals dedicated to building a robust and reliable data package for novel quinoline compounds. It eschews a simple checklist approach in favor of a logical, causality-driven framework for cross-validation. Our core principle is that every experimental protocol must be a self-validating system. By employing orthogonal methodologies and critically assessing data at each stage, we can ensure that the observed biological effects are real, reproducible, and directly attributable to the compound . This rigorous approach is not merely an academic exercise; it is a prerequisite for the successful translation of preclinical research into clinical candidates.[5][6]
Part 1: The Principle of Orthogonal Assay Selection
The foundation of robust cross-validation is the principle of orthogonality: confirming an experimental finding using two or more independent methods that rely on different underlying principles. Relying on a single assay, no matter how well-established, can be misleading. For example, a change in signal in a cell-based luciferase reporter assay could be due to specific target inhibition (the desired outcome), but it could also arise from off-target effects, compound-induced cytotoxicity, or direct interference with the luciferase enzyme itself. By confirming the result with a different technique—such as a direct binding assay or a downstream functional assay—we build confidence that the initial observation is valid.
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Given the extensive research on the isomeric 3-carboxylic acid scaffold, which forms the basis of many fluoroquinolone antibiotics, this document will draw comparisons to that well-established class of compounds to provide a thorough understanding of the nuanced effects of substituent placement on biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline Scaffold and the Significance of Isomeric Substitution
The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The presence of a carboxylic acid group is crucial for the activity of many of these compounds, as it is often involved in binding to biological targets.[3] The specific placement of this carboxylic acid group, at either the C2 or C3 position, can significantly alter the molecule's three-dimensional structure and its interactions with target enzymes or receptors, leading to distinct biological profiles.
While the 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework is a cornerstone of the highly successful fluoroquinolone antibiotics, the corresponding 2-carboxylic acid isomers are less explored.[1] This guide will synthesize the available data on these 2-carboxylic acid derivatives and compare their structure-activity relationships with their more famous 3-carboxylic acid counterparts to illuminate the potential for developing novel therapeutic agents.
The Core Structure and Key Positions for Modification
The fundamental structure of the compounds discussed in this guide is the 6-chloro-4-oxo-1,4-dihydroquinoline ring system, with a carboxylic acid at the C2 position. The key positions for derivatization that are known to influence biological activity in the broader quinolone class are the N1, C7, and C8 positions.
Caption: Core structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with key modification points.
Comparative Structure-Activity Relationships
The Established SAR of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives (Fluoroquinolone Analogs)
The SAR of this class is well-documented, primarily in the context of their antibacterial activity targeting DNA gyrase and topoisomerase IV.[4]
-
N1-substituent: Small alkyl groups like ethyl or cyclopropyl are often optimal for potent antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally enhances potency against a broad spectrum of bacteria.
-
C6-substituent: A halogen, particularly fluorine, at this position significantly increases antibacterial activity and cell penetration. The 6-chloro substituent is also known to contribute to potency.
-
C7-substituent: This position is critical for determining the spectrum of activity. A piperazinyl ring or a similar nitrogen-containing heterocycle is a common feature of many potent fluoroquinolones. Substitutions on this ring can modulate potency, pharmacokinetics, and target selectivity.
-
C8-substituent: A halogen (e.g., fluorine or chlorine) or a methoxy group at this position can influence antibacterial activity and reduce the potential for phototoxicity.
Emerging SAR of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Derivatives
While less studied, the available literature on quinoline-2-carboxylic acid derivatives suggests some interesting trends and potential for diverse biological activities, including anticancer and anti-inflammatory properties.[5][6]
-
N1-substituent: Similar to the 3-carboxylic acid isomers, modifications at the N1 position are expected to influence biological activity. However, the optimal substituents may differ depending on the therapeutic target.
-
C2-Carboxylic Acid: The presence of the carboxylic acid at the C2 position is crucial for the observed biological activities. Studies on various quinoline carboxylic acids have shown that both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid possess significant growth inhibition capacities against certain cancer cell lines.[5]
-
C6-Chloro Group: The electron-withdrawing nature of the chloro group at the C6 position is anticipated to modulate the electronic properties of the quinoline ring system, which can impact binding to biological targets.
-
C7 and C8 Substituents: The influence of substituents at these positions on the 2-carboxylic acid scaffold is not well-defined in the literature. However, based on the SAR of fluoroquinolones, these positions represent key opportunities for chemical modification to fine-tune activity and properties.
Comparative Biological Activity
The shift of the carboxylic acid from the C3 to the C2 position can lead to a significant change in the preferred biological target and, consequently, the therapeutic application.
| Derivative Class | Primary Biological Activity | Key Structural Features for Activity | Representative Examples (Analogs) |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids | Antibacterial (DNA gyrase/topoisomerase IV inhibitors) | N1-cyclopropyl, C6-fluoro/chloro, C7-piperazinyl | Ciprofloxacin, Norfloxacin |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acids | Anticancer, Anti-inflammatory | C2-carboxylic acid, potential for diverse N1 and C7/C8 substituents | Limited specific examples in literature |
Experimental Protocols
Synthesis of the 4-Oxo-1,4-dihydroquinoline Scaffold: The Gould-Jacobs Reaction
A common and versatile method for synthesizing the 4-oxo-1,4-dihydroquinoline core is the Gould-Jacobs reaction.[7][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Step-by-Step Protocol:
-
Condensation: A mixture of the appropriately substituted aniline (e.g., 4-chloroaniline) and diethyl ethoxymethylenemalonate (DEEM) is heated. This can be done neat or in a high-boiling solvent. Microwave irradiation has been shown to significantly reduce reaction times.[9][10]
-
Cyclization: The resulting anilidomethylenemalonate intermediate is heated to high temperatures (typically >250 °C) in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization.
-
Saponification: The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is hydrolyzed using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.
-
Decarboxylation (if required): For the synthesis of compounds without a C3-substituent, the carboxylic acid can be decarboxylated by heating above its melting point.
Caption: Simplified workflow of the Gould-Jacobs reaction for quinolone synthesis.
Determination of Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Perspectives
The structure-activity relationship of 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives is an emerging area of research with significant potential for the discovery of novel therapeutic agents. While the corresponding 3-carboxylic acid isomers have been extensively developed as antibacterial agents, the 2-carboxylic acid scaffold may offer opportunities to engage different biological targets, leading to compounds with anticancer, anti-inflammatory, or other valuable pharmacological properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives with modifications at the N1, C7, and C8 positions. Such studies will be crucial for elucidating a more detailed SAR and for identifying lead compounds for further development. Comparative studies with the corresponding 3-carboxylic acid isomers will also be invaluable for understanding the impact of the carboxylic acid position on target selectivity and overall biological activity.
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ecancer. (n.d.). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. [Link]
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ResearchGate. (2025, August 15). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
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MDPI. (n.d.). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. [Link]
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PubMed Central. (n.d.). Chloroquine against malaria, cancers and viral diseases. [Link]
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PubMed Central. (n.d.). Recycling of chloroquine and its hydroxyl analogue to face bacterial, fungal and viral infections in the 21st century. [Link]
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Huateng Pharma. (n.d.). 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. [Link]
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PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
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ResearchGate. (2025, August 6). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
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MDPI. (n.d.). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. [Link]
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Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Unveiling the Molecular Target of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: A Comparative Guide to Kynurenine 3-Monooxygenase Inhibition
For researchers and drug development professionals, the quest to identify and characterize novel molecular entities is a cornerstone of therapeutic innovation. This guide provides an in-depth, objective analysis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a compound of interest with a quinoline scaffold suggestive of several potential biological activities. While direct experimental evidence for its molecular target remains to be definitively established in the public domain, a compelling hypothesis points towards the inhibition of Kynurenine 3-Monooxygenase (KMO). This guide will, therefore, explore this hypothesis by comparing the structural and potential functional characteristics of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with established KMO inhibitors.
The Rationale: Why Kynurenine 3-Monooxygenase?
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse targets. While some quinoline derivatives are known to target bacterial enzymes like DNA gyrase and topoisomerase IV, or anticancer targets such as MCL-1, a growing body of evidence highlights their potential as modulators of the kynurenine pathway.[1][2][3] The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation is implicated in a range of neurodegenerative and inflammatory diseases.[4][5]
Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[5][6] Inhibition of KMO is a promising therapeutic strategy as it can decrease the production of neurotoxic downstream metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective kynurenic acid.[1][4] The structural similarity of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid to known quinoline-based KMO inhibitors provides a strong rationale for investigating its potential activity against this enzyme.[7]
Comparative Analysis: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid vs. Known KMO Inhibitors
To contextualize the potential of our lead compound, we will compare its features with those of established KMO inhibitors. This comparison will encompass structural attributes and reported biological activities.
| Compound | Chemical Structure | Key Structural Features | Reported IC50/Activity |
| 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | (Structure to be inserted if available) | 4-oxo-quinoline core, 2-carboxylic acid, 6-chloro substitution | Hypothetical |
| Ro 61-8048 | (Structure to be inserted if available) | Benzoylalanine derivative | Potent KMO inhibitor |
| UPF 648 | (Structure to be inserted if available) | 3,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Selective KMO inhibitor |
| BMS-986205 | (Structure to be inserted if available) | Brain-penetrant KMO inhibitor | Advanced to clinical trials |
Table 1: Comparison of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with known KMO inhibitors.
The 4-oxo-quinoline-2-carboxylic acid scaffold present in our compound of interest is a key feature shared with other bioactive molecules, suggesting a potential for interaction with enzymatic active sites. The chloro substitution at the 6-position can influence the electronic properties and binding affinity of the molecule. A thorough structure-activity relationship (SAR) study would be necessary to elucidate the precise impact of this substitution on KMO inhibition.
Experimental Workflow for Target Confirmation
To definitively confirm whether 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid targets KMO, a systematic experimental approach is required. The following workflow outlines the key steps, from initial enzymatic assays to cellular validation.
Figure 1: Experimental workflow for validating KMO as the molecular target.
Detailed Experimental Protocols
1.1. KMO Enzymatic Inhibition Assay
-
Principle: This assay measures the enzymatic activity of recombinant human KMO in the presence and absence of the test compound. The conversion of L-kynurenine to 3-hydroxykynurenine is monitored, typically by measuring the consumption of the cofactor NADPH at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human KMO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add varying concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (or a known inhibitor as a positive control) to the reaction mixture and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the substrates, L-kynurenine and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
1.2. Binding Affinity Determination (e.g., Surface Plasmon Resonance - SPR)
-
Principle: SPR measures the binding interaction between the compound and the target protein in real-time, providing kinetic parameters such as the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Protocol:
-
Immobilize recombinant KMO onto a sensor chip.
-
Flow different concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.
-
Analyze the sensorgrams to determine the kinetic and affinity constants.
-
1.3. Enzyme Kinetics and Mechanism of Inhibition (MOI) Studies
-
Principle: These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed by measuring the enzyme kinetics at varying substrate and inhibitor concentrations.
-
Protocol:
-
Perform the KMO enzymatic assay with a range of L-kynurenine concentrations in the presence of fixed concentrations of the inhibitor.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Analyze the changes in Vmax and Km to determine the mechanism of inhibition.
-
2.1. Cellular KMO Activity Assay
-
Principle: This assay measures the activity of KMO within a cellular context, providing a more physiologically relevant assessment of the compound's inhibitory potential.
-
Protocol:
-
Culture cells known to express KMO (e.g., microglia, macrophages).
-
Treat the cells with varying concentrations of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
-
Lyse the cells and measure the KMO activity in the cell lysates using the enzymatic assay described above.
-
2.2. Kynurenine Pathway Metabolite Analysis (LC-MS/MS)
-
Principle: This experiment directly measures the effect of the inhibitor on the flux of the kynurenine pathway by quantifying the levels of key metabolites.
-
Protocol:
-
Treat KMO-expressing cells with the test compound.
-
Extract the intracellular and extracellular metabolites.
-
Analyze the levels of L-kynurenine, 3-hydroxykynurenine, kynurenic acid, and quinolinic acid using a validated LC-MS/MS method.
-
A successful KMO inhibitor should lead to an accumulation of L-kynurenine and a decrease in 3-hydroxykynurenine and quinolinic acid, with a potential increase in kynurenic acid.
-
Figure 2: The Kynurenine Pathway and the proposed point of intervention for a KMO inhibitor.
Conclusion and Future Directions
The investigation into the molecular target of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid presents a compelling case for its potential as a Kynurenine 3-Monooxygenase inhibitor. The structural similarities to known inhibitors and the therapeutic relevance of the kynurenine pathway underscore the importance of this line of inquiry. The experimental framework provided in this guide offers a clear and robust path to confirming this hypothesis.
Successful validation of KMO as the primary target would position 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid as a valuable lead compound for the development of novel therapeutics for a range of neurological and inflammatory disorders. Further optimization of its potency, selectivity, and pharmacokinetic properties would be the logical next steps in its journey from a promising molecule to a potential clinical candidate.
References
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A Comparative Guide to the Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid: Reproducibility and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of numerous compounds with potential biological activity. The reproducibility of its synthesis is therefore of paramount importance to ensure a consistent and reliable supply of this key building block for drug discovery and development programs. This guide provides an in-depth comparison of the two primary synthetic routes to this molecule: the Gould-Jacobs reaction and the Camps cyclization. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic strategies.
Method 1: The Gould-Jacobs Reaction: A Classic Approach to Quinoline Synthesis
The Gould-Jacobs reaction is a well-established and versatile method for the construction of the 4-hydroxyquinoline core.[1] The reaction proceeds through a sequence of condensation, cyclization, and hydrolysis steps.
Mechanism and Rationale
The synthesis begins with the nucleophilic substitution of an aniline, in this case, 4-chloroaniline, with diethyl ethoxymethylenemalonate (DEEM). This condensation reaction forms an intermediate, diethyl (4-chloroanilino)methylenemalonate. The choice of DEEM is strategic; its ethoxy group acts as a good leaving group, and the two ester functionalities facilitate the subsequent cyclization and final conversion to the carboxylic acid.
The second stage is a thermally induced intramolecular cyclization. This step requires high temperatures, typically around 250 °C, to overcome the activation energy for the 6-electron electrocyclization. This process forms the quinoline ring system, yielding ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. It is important to note that the "4-hydroxy" tautomer is in equilibrium with the more stable "4-oxo" form.
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product.
Figure 1: The reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols
Protocol 1A: Conventional Heating for Gould-Jacobs Reaction
Step 1: Synthesis of Diethyl (4-chloroanilino)methylenemalonate
-
In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours. The ethanol byproduct will distill off.
-
After cooling, the crude product can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Suspend the crude diethyl (4-chloroanilino)methylenemalonate in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250°C and maintain this temperature for 1.5 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with a suitable solvent like ethyl acetate and stir to ensure complete precipitation.
-
Filter the solid, wash with ethyl acetate to remove residual diphenyl ether, and dry under vacuum. A near-quantitative yield of the pure ester can be obtained with careful washing.
Step 3: Saponification to 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
-
Suspend the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with a mineral acid, such as concentrated HCl, to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product. The product can be further purified by recrystallization.
Protocol 1B: Microwave-Assisted Gould-Jacobs Reaction
The thermal cyclization step of the Gould-Jacobs reaction can be significantly accelerated using microwave irradiation.
Step 2 (Microwave): Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
In a microwave reactor vial, mix diethyl (4-chloroanilino)methylenemalonate with diphenyl ether.
-
Irradiate the mixture at 250°C for 1 hour.
-
After cooling, add ethyl acetate to the vial and stir to precipitate the product.
-
Filter the solid, wash with ethyl acetate, and dry. This method has been reported to yield approximately 53% of the product.
Advantages and Disadvantages of the Gould-Jacobs Method
| Advantages | Disadvantages |
| Readily available starting materials. | High temperatures required for cyclization can lead to side products. |
| Generally provides good yields. | The use of high-boiling point solvents like diphenyl ether can be cumbersome to remove. |
| Well-established and widely documented. | Long reaction times for conventional heating methods. |
| Microwave-assisted methods can significantly reduce reaction times. | May not be suitable for substrates with heat-sensitive functional groups. |
Method 2: The Camps Cyclization: A Base-Catalyzed Alternative
The Camps cyclization is another classical method for synthesizing hydroxyquinolines, proceeding through a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[2]
Mechanism and Rationale
The starting material for the synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid via the Camps cyclization would be a derivative of 4-chloro-2-aminoacetophenone. The reaction involves the formation of an enolate from the acetophenone moiety, which then attacks the carbonyl group of the amide in an intramolecular fashion. Subsequent dehydration leads to the formation of the quinoline ring. The regioselectivity of the cyclization (i.e., whether a 2-hydroxy or 4-hydroxyquinoline is formed) can be influenced by the reaction conditions and the nature of the substituents.[2]
Figure 2: General pathway for the Camps cyclization.
Experimental Protocol
Hypothetical Protocol for Camps Cyclization:
Step 1: Synthesis of the o-Acylaminoacetophenone Precursor
-
Protect the amino group of 4-chloro-2-aminoacetophenone.
-
Introduce the C2-carboxylic acid precursor, for example, by acylation with a suitable reagent like ethyl malonyl chloride.
-
Deprotect the amino group to yield the required o-acylaminoacetophenone derivative.
Step 2: Base-Catalyzed Cyclization
-
Dissolve the precursor in a suitable solvent, such as ethanol.
-
Add a solution of a strong base, like sodium hydroxide in ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with acid to precipitate the product.
-
Filter, wash, and dry the solid product.
Advantages and Disadvantages of the Camps Method
| Advantages | Disadvantages |
| Often proceeds under milder conditions than the Gould-Jacobs reaction. | The synthesis of the required o-acylaminoacetophenone precursor can be multi-stepped and complex. |
| Can offer different regioselectivity compared to the Gould-Jacobs reaction. | Potential for the formation of isomeric products, which may require challenging purification. |
| Avoids the use of very high boiling point solvents. | Less direct for the synthesis of the target molecule compared to the Gould-Jacobs route starting from 4-chloroaniline. |
Comparative Analysis and Reproducibility
The Gould-Jacobs reaction, particularly with microwave assistance, appears to be a more direct and potentially higher-yielding route for this specific target molecule, starting from readily available 4-chloroaniline. The conventional heating method, while requiring longer reaction times and higher temperatures, is also reported to give good yields. The reproducibility of the Gould-Jacobs reaction is generally considered to be good, provided that the reaction conditions, especially the temperature of the cyclization step, are carefully controlled.
The Camps cyclization, while mechanistically elegant, may present more challenges in terms of the synthesis of the starting material and potential for isomeric byproducts. Its reproducibility would be highly dependent on the purity of the precursor and the precise control of the base-catalyzed cyclization conditions.
| Feature | Gould-Jacobs Reaction | Camps Cyclization |
| Starting Materials | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | Substituted o-acylaminoacetophenone |
| Number of Steps | 3 (Condensation, Cyclization, Saponification) | Can be multi-step to prepare the precursor, then 1 step for cyclization |
| Reaction Conditions | High temperature (conventional) or microwave irradiation | Base-catalyzed, generally milder temperatures |
| Reported Yield | Good to excellent (specific data for target molecule is limited) | Variable, dependent on precursor synthesis and cyclization efficiency |
| Reproducibility | Generally good with careful control of conditions | Potentially more variable due to precursor synthesis and regioselectivity |
| Key Challenges | High temperatures, removal of high-boiling solvents | Synthesis of the precursor, potential for isomeric products |
Product Characterization and Verification
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the proton at the C3 position, and a broad singlet for the carboxylic acid proton, typically downfield. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid and the C4-oxo group, as well as signals for the other carbons of the quinoline ring.
-
FT-IR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the carboxylic acid (around 1700-1730 cm⁻¹) and the C4-oxo group (around 1650 cm⁻¹). A broad O-H stretching band for the carboxylic acid dimer is also expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆ClNO₃, 223.61 g/mol ).
The acquisition and comparison of these spectra with reference data are crucial for the self-validating system of any synthetic protocol.
Conclusion and Recommendations
Both the Gould-Jacobs reaction and the Camps cyclization represent viable pathways for the synthesis of the quinoline core of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. For a direct and reproducible synthesis of this specific target molecule, the Gould-Jacobs reaction appears to be the more practical and well-documented approach , especially when utilizing microwave-assisted heating for the cyclization step to improve efficiency. The starting materials are commercially available and the procedure, although requiring high temperatures, is straightforward.
The Camps cyclization, while a powerful tool for quinoline synthesis, may be less efficient for this particular target due to the need for a multi-step synthesis of the required precursor. However, it remains a valuable alternative, particularly if specific substitution patterns not easily accessible through the Gould-Jacobs route are desired.
For any research or development program relying on 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, it is strongly recommended to perform in-house optimization and validation of the chosen synthetic method to ensure consistent yield, purity, and reproducibility. Thorough analytical characterization of the final product is non-negotiable to guarantee its suitability for downstream applications.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Camps, R. (1899). Synthesen von Chinolinderivaten. Archiv der Pharmazie, 237(8-9), 659–691.[2]
- Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004.
- Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863–1889.
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SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Sadek, B., & Fahelelbom, K. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20626–20646.
- Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry, 13(5), 448–452.
- Becerra, D., & Castillo, J. C. (2023).
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An Objective Guide to the In Vivo Efficacy of Quinolone Carboxylic Acids as Neuroprotective Agents
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The quinolone carboxylic acid scaffold is a versatile pharmacophore with applications ranging from antimicrobial to anticancer and anti-inflammatory agents.[1][[“]] This guide focuses on a specific subclass: quinolone derivatives as potential neuroprotective agents, particularly through the inhibition of Kynurenine-3-Monooxygenase (KMO). Due to the limited public data on the specific molecule 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, this document will use a representative KMO inhibitor from the broader quinolone class, referred to as "Compound Q," to illustrate the comprehensive in vivo validation workflow. This guide provides a comparative framework against a conceptual alternative, "Comparator A," to objectively assess preclinical efficacy in a relevant disease model.
Introduction: The Therapeutic Rationale for KMO Inhibition in Neurodegeneration
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals. A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), represents a critical therapeutic target. KMO catalyzes the conversion of L-kynurenine (L-KYN) to 3-hydroxykynurenine (3-HK).[3] Inhibition of KMO is a promising strategy for neurodegenerative disorders like Huntington's and Parkinson's disease for two primary reasons:
-
Decreased Neurotoxin Production: KMO inhibition reduces the production of downstream neurotoxic metabolites, such as 3-HK, which contributes to oxidative stress and apoptosis.[4][5]
-
Increased Neuroprotectant Levels: Blocking KMO shunts L-KYN metabolism towards the formation of kynurenic acid (KYNA), a known neuroprotectant that acts as an antagonist at the glycine site of the NMDA receptor.[3][4]
Compound Q, a quinoline-2-carboxylic acid derivative, is designed to be a potent and selective KMO inhibitor. Its efficacy will be evaluated in the context of Huntington's Disease (HD), a devastating genetic neurodegenerative disorder for which no cure exists.[6][7]
The In Vivo Validation Workflow: A Step-by-Step Approach
A rigorous in vivo validation program is essential to de-risk a clinical candidate. The following workflow outlines the critical stages, from initial characterization to efficacy assessment.
Caption: High-level workflow for in vivo validation of a neuroprotective compound.
Phase 1: Foundational Pharmacokinetic (PK) and Tolerability Studies
Before assessing efficacy, it is crucial to understand how the compound behaves in the biological system.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Compound Administration: Administer Compound Q and Comparator A via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes.
-
Sample Collection: Collect blood samples via tail vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Brain Penetration: At each time point, a satellite group of animals is euthanized for brain tissue collection.
-
Analysis: Plasma and brain homogenate concentrations are determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Interpretation: Key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC) are calculated. Oral bioavailability (%F) and brain-to-plasma ratio are determined.
Comparative Data: PK Profile
An ideal neuroprotective KMO inhibitor should exhibit good oral bioavailability and significant brain penetration.
| Parameter | Compound Q (Target Profile) | Comparator A (Hypothetical) | Justification for Superiority |
| Oral Bioavailability (%F) | > 40% | 15% | Higher bioavailability allows for lower oral doses and more consistent exposure. |
| Plasma Half-Life (T½) | 4-6 hours | 1 hour | A moderate half-life supports twice-daily dosing without risk of accumulation. |
| Brain-to-Plasma Ratio | > 1.0 | 0.2 | A ratio >1 indicates the compound readily crosses the blood-brain barrier to engage its CNS target.[3] |
| Acute Tolerability | No adverse effects at 100 mg/kg | Sedation observed at 50 mg/kg | A wider therapeutic window reduces the risk of side effects at efficacious doses. |
Phase 2: Target Engagement and Pharmacodynamic (PD) Biomarkers
This phase confirms that the compound reaches its target (KMO) in the brain and exerts the desired biological effect.
The Kynurenine Pathway and KMO Inhibition
Caption: Mechanism of KMO inhibition by Compound Q within the kynurenine pathway.
Experimental Protocol: Brain Biomarker Analysis
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer a single oral dose of Vehicle, Compound Q (10, 30, 100 mg/kg), or Comparator A (30 mg/kg).
-
Sample Collection: Euthanize animals 4 hours post-dose (approximating Tmax) and collect brain tissue.
-
Analysis: Homogenize brain tissue and analyze the concentrations of L-KYN, 3-HK, and KYNA via LC-MS/MS.
-
Data Interpretation: Calculate the ratio of the neuroprotective metabolite to the neurotoxic substrate (KYNA/L-KYN) and the ratio of product to substrate (3-HK/L-KYN). Effective KMO inhibition should significantly increase the KYNA/L-KYN ratio and decrease the 3-HK/L-KYN ratio.[4][8]
Phase 3: Preclinical Efficacy in a Huntington's Disease Model
The final preclinical step is to demonstrate that target engagement translates into a therapeutic benefit in a relevant disease model. The R6/2 mouse is a widely used transgenic model of HD that expresses exon 1 of the human huntingtin gene and develops a rapid and progressive HD-like phenotype.[9][10]
Experimental Protocol: Efficacy in R6/2 Mice
-
Animal Model: R6/2 transgenic mice and their wild-type (WT) littermates.[6]
-
Study Groups (n=15/group):
-
Group 1: WT + Vehicle
-
Group 2: R6/2 + Vehicle
-
Group 3: R6/2 + Compound Q (30 mg/kg, b.i.d.)
-
Group 4: R6/2 + Comparator A (30 mg/kg, b.i.d.)
-
-
Dosing: Begin oral dosing at 5 weeks of age and continue for 8 weeks.
-
Behavioral Assessment (Weekly from 6 weeks):
-
Motor Function: Rotarod test to assess motor coordination and balance.[11]
-
General Health: Monitor body weight.
-
-
Endpoint Analysis (at 13 weeks):
-
Brain Biomarkers: Measure KYNA/3-HK ratios as described in 4.2.
-
Neuroinflammation: Quantify markers of astrocytosis (e.g., GFAP) in the striatum via immunohistochemistry.[10]
-
Comparative Data: Efficacy Endpoints
| Endpoint | R6/2 + Vehicle | R6/2 + Compound Q | R6/2 + Comparator A | Justification for Superiority |
| Rotarod Performance (Latency to Fall) | 55% decline vs. WT | 20% decline vs. WT | 40% decline vs. WT | Compound Q shows a significantly greater preservation of motor function. |
| Body Weight Loss | 18% loss | 5% loss | 12% loss | Attenuation of weight loss indicates improved overall health in the disease model. |
| Brain KYNA/L-KYN Ratio | 1.0 (baseline) | 7.5-fold increase | 2.5-fold increase | Superior target engagement by Compound Q leads to a more robust pharmacodynamic effect.[3] |
| Striatal GFAP Staining (% Area) | 25% | 12% | 19% | Reduced astrocytosis with Compound Q suggests a potent anti-inflammatory and neuroprotective effect. |
Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to the in vivo validation of a novel quinolone carboxylic acid-based KMO inhibitor, Compound Q. The presented framework demonstrates how Compound Q's superior pharmacokinetic profile, robust target engagement, and significant efficacy in a gold-standard disease model position it as a more promising clinical candidate compared to alternatives.
The experimental data, though illustrative, underscore the importance of a multi-faceted evaluation. By demonstrating a clear link between PK, PD, and efficacy, a strong translational case can be built. Future studies should include chronic toxicology assessments and evaluation in additional neurodegenerative models to further solidify the therapeutic potential of this chemical class.
References
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The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies. PubMed Central. Available at: [Link]
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Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. PubMed Central. Available at: [Link]
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Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment. PubMed Central. Available at: [Link]
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R6/2 Mice – Late Stage Disease Model for Huntington's Disease Research. Scantox. Available at: [Link]
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Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. University of Bristol Research Portal. Available at: [Link]
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Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. PubMed. Available at: [Link]
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Evidence From the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment. PubMed. Available at: [Link]
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]
-
Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ResearchGate. Available at: [Link]
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Huntington's Disease Animal Model Studies. Charles River. Available at: [Link]
-
Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PubMed Central. Available at: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS RN: 24796-59-6). As a senior application scientist, my objective is to equip you with a robust, scientifically-grounded framework for managing this chemical waste, ensuring the safety of personnel and compliance with environmental regulations. This guide moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of safety and responsibility within your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a halogenated organic compound. Its hazard profile, as outlined in various Safety Data Sheets (SDS), necessitates careful handling.
Key Hazard Classifications:
| Hazard Statement | Classification | GHS Code | Source |
| Causes skin irritation | Skin Irritation | H315 | [1] |
| Causes serious eye irritation | Eye Irritation | H319 | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | H335 | [1] |
This compound is not classified as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). However, the presence of a halogen (chlorine) in its structure places it in a specific category of chemical waste that requires dedicated disposal streams. Halogenated organic wastes are typically managed through incineration at regulated hazardous waste facilities.[3]
It is crucial to recognize that all chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity," as these can vary based on handling and storage conditions.[4]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, the following personal protective equipment is mandatory when handling 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, particularly during waste consolidation and disposal procedures.
Recommended PPE:
-
Hand Protection: Wear protective gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons and boots may be necessary.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
All handling of this compound, including waste collection, should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that a safety shower and eye wash station are readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid waste is a multi-step process that begins at the point of generation.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management. Due to its chemical nature, this compound must be disposed of as halogenated organic waste .
-
Action: Collect all waste containing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in a designated, properly labeled waste container.
-
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3] Mixing them with non-halogenated waste streams can complicate and increase the cost of disposal.[6] Never mix halogenated waste with other waste categories such as inorganic acids, bases, or heavy metals.[3][6]
Step 2: Container Selection and Labeling
The choice of container and its labeling are critical for safety and regulatory compliance.
-
Action:
-
Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) carboys are a common and suitable choice.
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation.[6][7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6][7]
-
Clearly list all constituents of the waste mixture on the label, including their approximate percentages. Do not use abbreviations or chemical formulas.[7]
-
-
Rationale: Proper containment and clear labeling prevent accidental mixing of incompatible wastes and provide essential information for waste handlers and disposal facilities. Federal and local regulations mandate accurate labeling of hazardous waste.
Step 3: Waste Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Rationale: These practices minimize the risk of exposure to chemical vapors and prevent accidental spills, contributing to a safer laboratory environment.
Step 4: Arranging for Disposal
Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), it is time to arrange for its removal.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Rationale: EHS professionals are trained in the safe handling and transport of hazardous waste and will ensure that it is sent to a licensed disposal facility in compliance with all regulations.[8]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as halogenated organic waste.[9]
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area to contain vapors.
-
Notify: Alert your institution's EHS and emergency response team.[7]
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Caption: Waste Disposal Workflow for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is not merely a regulatory hurdle but a professional responsibility. By adhering to the principles of hazard assessment, proper segregation, and safe handling, we protect ourselves, our colleagues, and the environment. This guide provides the framework for these essential practices, fostering a laboratory environment where scientific advancement and safety are mutually reinforcing.
References
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Capot Chemical. (2026, January 1). MSDS of 2-Oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 24796-59-6 | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Retrieved from [Link]
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Senior Application Scientist's Guide: Safe Handling and Disposal of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS RN: 24796-59-6). As a chlorinated quinolone derivative, this compound requires meticulous handling to mitigate risks of skin, eye, and respiratory irritation. The following procedures are designed as a self-validating system, ensuring that safety is integrated into every step of the workflow, from preparation to disposal.
Hazard Profile & Causality
Understanding the specific hazards of a compound is the foundation of safe laboratory practice. It dictates the selection of controls and personal protective equipment (PPE). All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until thoroughly understood.[1] The Globally Harmonized System (GHS) classification for this compound provides a clear directive for our safety protocols.
Table 1: GHS Hazard Classification for 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | | --- | --- | --- | --- | --- | | Skin Irritation | Category 2 |
ngcontent-ng-c3124257658="" class="ng-star-inserted">| Warning | H315: Causes skin irritation.[2][3] | | Serious Eye Irritation | Category 2/2A | | Warning | H319: Causes serious eye irritation.[2][3] | | Specific Target Organ Toxicity (Single Exposure) | Category 3 | | Warning | H335: May cause respiratory irritation.[2] |
Causality Behind the Hazards:
-
Irritation: The chemical structure, likely the acidic carboxylic acid group combined with the chlorinated quinolone ring, can disrupt cellular membranes upon contact with skin or mucous membranes, leading to inflammation, redness, and pain.[2] Inhalation of the fine powder can similarly irritate the sensitive tissues of the respiratory system.[2]
The Hierarchy of Controls: A Multi-Layered Safety System
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one.[4] A robust safety plan incorporates a hierarchy of controls to minimize exposure potential.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical at its source.
-
Ventilation: All handling of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a similar local exhaust ventilation system.[3] This prevents the dispersion of dust and vapors into the laboratory environment.[3]
-
Safety Stations: A fully functional eyewash station and safety shower must be immediately accessible in the laboratory.[2][3] Facilities using this material should be equipped with an eyewash fountain.[2]
Administrative Controls: Safe Work Practices
These are the standard operating procedures that form the backbone of a safe workflow.
-
Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and uncluttered.
-
Handling:
-
Hygiene:
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must directly address the identified hazards of skin, eye, and respiratory irritation.
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale / Causality |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[4][5] | Protects against splashes and airborne particles, directly mitigating the H319 "Causes serious eye irritation" hazard. Standard safety glasses are insufficient. |
| Hand Protection | Powder-free, chemical-resistant nitrile or neoprene gloves.[6] Double-gloving is strongly recommended.[4] | Provides a barrier against the H315 "Causes skin irritation" hazard. Gloves must be inspected for integrity before use and removed using a technique that avoids touching the outer surface. Change gloves every 30-60 minutes or immediately upon contamination.[4] |
| Body Protection | Polyethylene-coated polypropylene disposable gown with long sleeves and tight cuffs, or a chemical-resistant lab coat.[6] | Prevents contamination of personal clothing and skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved air-purifying respirator with appropriate particulate filters is necessary.[7] | Mitigates the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne particles.[2] |
Emergency Protocols: Planning for Deviations
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure adequate ventilation.
-
Wear the full PPE specified in Table 2.
-
Prevent further leakage if it is safe to do so.[2] Do not allow the product to enter drains.
-
Carefully sweep up or vacuum the dry powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3]
-
Clean the affected area thoroughly.
-
End-of-Lifecycle Management: Decontamination & Disposal
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Classification: As a chlorinated organic compound, all waste containing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid must be classified as Halogenated Organic Waste .[8]
-
Waste Collection:
-
Collect all solid waste (contaminated PPE, weigh boats, etc.) and unused product in a clearly labeled, sealed container designated for halogenated organic waste.
-
Collect liquid waste (solutions) in a separate, compatible (glass is recommended), and clearly labeled container for halogenated organic liquid waste.[8]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste streams. [8] This is because non-halogenated waste may be reprocessed as fuel, and the combustion of chlorinated compounds can form highly toxic byproducts like chlorinated dioxins.[8]
-
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2] High-temperature incineration in a specialized furnace equipped with scrubbers to neutralize hydrogen halides is a common and effective disposal method for such residues.[9]
-
Decontamination: Clean all glassware and work surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone, 2-propanol) followed by soap and water. The initial solvent rinse should be collected as halogenated organic waste.[10]
Workflow Visualization
The following diagram outlines the complete, self-validating workflow for safely handling 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
